Bis(phenylthio)methane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65477. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenylsulfanylmethylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12S2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUPZVIALZHGGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCSC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189083 | |
| Record name | (Methylenebis(thio))bisbenzene | |
| Source | EPA DSSTox | |
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Molecular Weight |
232.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3561-67-9 | |
| Record name | 1,1′-[Methylenebis(thio)]bis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3561-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(phenylthio)methane | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3561-67-9 | |
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| Record name | (Methylenebis(thio))bisbenzene | |
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| Record name | [methylenebis(thio)]bisbenzene | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Bis(phenylthio)methane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EEZ74862L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Bis(phenylthio)methane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(phenylthio)methane, also known as formaldehyde (B43269) diphenyl mercaptal, is a versatile dithioacetal compound. It serves as a key intermediate in organic synthesis, particularly as an acyl anion equivalent, finding applications in the formation of carbon-carbon bonds and the synthesis of complex molecules. This guide provides a comprehensive overview of its synthesis, properties, and detailed experimental protocols.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. The most common methods involve the reaction of a methylene (B1212753) source with thiophenol or its corresponding thiolate.
1.1. Reaction of Thiophenol with a Methylene Halide
A widely employed method involves the reaction of two equivalents of thiophenol with a dihalomethane, typically diiodomethane (B129776) or dichloromethane (B109758), in the presence of a base. The base deprotonates the thiophenol to form the more nucleophilic thiophenolate anion, which then displaces the halide ions.
A common procedure involves dissolving thiophenol in ethanol, followed by the addition of sodium hydroxide (B78521) to generate sodium thiophenolate. Diiodomethane is then added, and the reaction mixture is heated to reflux. The yield for this method is reported to be around 80% after purification.[1]
1.2. Reaction of Thiophenol with Formaldehyde
Another synthetic route involves the acid-catalyzed reaction of thiophenol with formaldehyde.[1] This reaction typically utilizes a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
Chemical and Physical Properties
This compound is a white to light yellow crystalline solid at room temperature.[1][2] It is insoluble in water but soluble in many organic solvents.[1][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂S₂ | [4][5] |
| Molecular Weight | 232.36 g/mol | [4][6] |
| CAS Number | 3561-67-9 | [4][6] |
| Melting Point | 34-37 °C | [6] |
| Boiling Point | 194 °C at 8 mmHg | [6] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Solubility | Insoluble in water | [1][3] |
| Flash Point | 113 °C (closed cup) | [6] |
| Index of Refraction | 1.661 | [1] |
| Molar Refractivity | 72.12 cm³ | [1] |
| Enthalpy of Vaporization | 57.85 kJ/mol | [1] |
| Vapor Pressure | 5.81E-05 mmHg at 25°C | [1] |
Detailed Experimental Protocols
The following is a detailed and reliable experimental procedure for the synthesis of this compound, adapted from Organic Syntheses.
3.1. Synthesis of this compound from Thiophenol and Dichloromethane
This procedure should be carried out in a well-ventilated fume hood due to the unpleasant odor of thiophenol.
Materials and Equipment:
-
2-L, one-necked flask
-
Magnetic stirring bar
-
250-mL, pressure-equalizing dropping funnel
-
Argon or Nitrogen source
-
Dichloromethane (distilled)
-
Thiophenol
-
10% aqueous sodium hydroxide
-
2 N hydrochloric acid
-
Anhydrous magnesium sulfate (B86663)
-
Petroleum ether
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
A dry, 2-L, one-necked flask equipped with a magnetic stirring bar and a 250-mL, pressure-equalizing dropping funnel is charged with 1.5 L of distilled dichloromethane and 79.9 g (110 mL, 0.791 mole) of triethylamine. The flask is purged with argon.
-
The solution is stirred and cooled in an ice bath.
-
A solution of 82.5 g (75.7 mL, 0.749 mole) of thiophenol in 150 mL of dichloromethane is added dropwise over 1 hour.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 3 hours.
-
The triethylamine hydrochloride precipitate is removed by filtration through a fritted-glass funnel.
-
The filtrate is washed sequentially with two 200-mL portions of 10% aqueous sodium hydroxide, two 200-mL portions of 2 N hydrochloric acid, and one 300-mL portion of water.
-
The organic layer is dried over anhydrous magnesium sulfate and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is recrystallized from petroleum ether to yield 51.2–59.6 g (56–65%) of this compound as white crystals with a melting point of 35–37 °C.[7]
Visualization of Synthesis and Mechanisms
4.1. Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from thiophenol and a methylene halide.
Caption: General workflow for the synthesis of this compound.
4.2. Reaction Mechanism
The following diagram illustrates the nucleophilic substitution mechanism for the formation of this compound from thiophenol and dichloromethane.
Caption: Reaction mechanism for this compound synthesis.
Safety Information
This compound is an irritant to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Applications in Organic Synthesis
This compound is a valuable reagent in organic synthesis. Its primary application is as a masked acyl anion. Deprotonation of the methylene bridge with a strong base, such as n-butyllithium, generates a nucleophilic carbanion that can react with various electrophiles (e.g., alkyl halides, aldehydes, ketones). Subsequent hydrolysis of the resulting dithioacetal can yield a carbonyl group, effectively allowing for the umpolung (reactivity inversion) of a carbonyl carbon. It is also used in the synthesis of dihydroxy thioethers and as a ligand in coordination chemistry.[8]
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 3561-67-9 | TCI AMERICA [tcichemicals.com]
- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 4. This compound [webbook.nist.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 双(苯硫基)甲烷 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. orgsyn.org [orgsyn.org]
- 8. This compound = 98.0 GC 3561-67-9 [sigmaaldrich.com]
Bis(phenylthio)methane chemical structure and IUPAC name
An In-Depth Technical Guide to Bis(phenylthio)methane
Introduction
This compound, a prominent dithioether, serves as a versatile reagent and building block in modern organic synthesis. Its unique chemical properties make it a valuable tool for researchers and professionals in drug development and materials science. This guide provides a comprehensive overview of its chemical structure, nomenclature, physicochemical properties, synthesis protocols, and key applications.
Chemical Structure and IUPAC Nomenclature
This compound consists of a central methylene (B1212753) group (CH₂) bonded to two phenylthio groups (-SPh). The phenylthio group comprises a sulfur atom attached to a phenyl ring.
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1,1'-(methanediyldisulfanediyl)dibenzene [1]. It is also commonly known by other names, including:
The chemical structure can be visualized as follows:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₃H₁₂S₂[1][3][4] |
| Molecular Weight | 232.36 g/mol [5] |
| Appearance | Light yellow crystalline powder[1] |
| Melting Point | 34-37 °C[5] |
| Boiling Point | 194 °C at 8 mmHg[5] |
| Flash Point | 113 °C (closed cup)[5] |
| Water Solubility | Insoluble[1] |
| ACD/LogP | 4.61[1] |
| Polar Surface Area | 50.6 Ų[1] |
| Index of Refraction | 1.661[1] |
| Molar Refractivity | 72.12 cm³[1] |
| Molar Volume | 195 cm³[1] |
| Vapour Pressure | 5.81 x 10⁻⁵ mmHg at 25°C[1] |
Experimental Protocols: Synthesis
This compound can be synthesized through several methods. A common and effective laboratory-scale preparation involves the reaction of thiophenol with a methylene source, such as diiodomethane (B129776) or formaldehyde.
Synthesis from Thiophenol and Diiodomethane
This protocol involves the nucleophilic substitution of iodide from diiodomethane by the thiophenolate anion.
Reactants and Reagents:
-
Thiophenol (C₆H₅SH)
-
Diiodomethane (CH₂I₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Absolute ethanol (B145695) (C₂H₅OH)
-
Diethyl ether ((C₂H₅)₂O)
-
Petroleum ether
-
Water (H₂O)
Procedure:
-
Dissolve thiophenol in absolute ethanol.
-
Add sodium hydroxide to the solution to form sodium thiophenolate in situ.
-
Slowly add diiodomethane to the reaction mixture, ensuring the temperature does not exceed 80°C.
-
After the addition is complete, heat the mixture to reflux for 1 hour.
-
Evaporate the majority of the ethanol under reduced pressure.
-
To the residue, add water and diethyl ether to partition the product into the organic layer.
-
Separate the ether layer and wash it with an aqueous alkali solution, followed by water.
-
Dry the ether layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Evaporate the ether to obtain the crude product.
-
Recrystallize the crude product from petroleum ether to yield pure this compound. A typical yield for this process is around 80%[1].
Caption: Workflow for the synthesis of this compound.
Synthesis from Thiophenol and Formaldehyde
An alternative method involves the acid-catalyzed reaction of thiophenol with formaldehyde[1].
Reactants and Reagents:
-
Thiophenol (C₆H₅SH)
-
Formaldehyde (CH₂O)
-
p-Toluenesulfonic acid (p-TsOH) as a catalyst
-
Benzene (C₆H₆) as a solvent
Procedure:
-
Combine thiophenol, formaldehyde, and a catalytic amount of p-TsOH in benzene.
-
Heat the reaction mixture, typically for around 10 hours, often with azeotropic removal of water.
-
After the reaction is complete, the mixture is worked up by washing with an aqueous base and water, followed by drying and removal of the solvent.
-
The crude product can then be purified by recrystallization or chromatography.
Applications in Research and Drug Development
This compound is a valuable reagent in organic synthesis with several key applications:
-
Acyl Anion Equivalent: It can be deprotonated at the central methylene carbon to form a nucleophilic carbanion. This carbanion serves as an acyl anion equivalent, which can react with various electrophiles. This functionality is advantageous over the use of 1,3-dithiane (B146892) in certain synthetic contexts[5].
-
Dithioether Ligand: As a dithioether, it can act as a ligand, forming coordination complexes with various metal ions, such as silver(I) and copper(I)[5]. These complexes can have interesting structural and catalytic properties.
-
Synthesis of Complex Molecules: It is used as a starting material or intermediate in the synthesis of more complex molecules. For instance, it has been utilized in the synthesis of dihydroxy thioethers and the natural product (-)-rasfonin[5][6].
-
Preparation of Vinyl Sulfides: this compound is also employed in the preparation of vinyl sulfides[5].
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound (CAS 3561-67-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound [webbook.nist.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound = 98.0 GC 3561-67-9 [sigmaaldrich.com]
- 6. 双(苯硫基)甲烷 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
Physical and chemical properties of Bis(phenylthio)methane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Bis(phenylthio)methane. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and methodologies.
Core Properties of this compound
This compound, also known as Formaldehyde (B43269) diphenyl mercaptal, is a sulfur-containing organic compound.[1][2] It serves as a versatile reagent in organic synthesis.
Physical Properties
This compound is a light yellow crystalline powder at room temperature.[3] It is generally described as a white to light yellow solid or crystalline powder.[4][5] The compound is insoluble in water.[3]
| Property | Value | Unit | Source |
| Molecular Formula | C13H12S2 | [2][3][4] | |
| Molecular Weight | 232.36 | g/mol | [1] |
| Appearance | Light yellow crystalline powder | [3] | |
| Melting Point | 34-37 | °C | |
| 32 - 37 | °C | [6] | |
| 33.5-39.5 | °C | [4] | |
| Boiling Point | 194 | °C | at 8 mmHg |
| Flash Point | 113 | °C | (closed cup) |
| Density | 1.191 | g/cm³ | (Predicted) |
| Vapour Pressure | 5.81E-05 | mmHg | at 25°C[3] |
| Water Solubility | Insoluble | [3] |
Chemical and Spectroscopic Properties
Key chemical identifiers and spectroscopic data are crucial for the accurate identification and application of this compound.
| Identifier/Spectrum | Value/Information | Source |
| CAS Number | 3561-67-9 | |
| InChI Key | ZHUPZVIALZHGGP-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CC=C(C=C1)SCSC2=CC=CC=C2 | |
| ¹H NMR | Spectrum available | |
| ¹³C NMR | Spectrum available | |
| IR Spectrum | Spectrum available | |
| Mass Spectrum | Spectrum available |
Synthesis of this compound
Several synthetic routes to this compound have been reported. Below are detailed protocols for two common methods.
Method 1: From Formaldehyde and Thiophenol
This method involves the reaction of formaldehyde with thiophenol in the presence of an acid catalyst.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve thiophenol in benzene.
-
Reagent Addition: Add formaldehyde and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Reaction Conditions: Heat the mixture to reflux for 10 hours. Water formed during the reaction is removed by azeotropic distillation using the Dean-Stark trap.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or chromatography.
Method 2: From Diiodomethane (B129776) and Sodium Thiophenolate
This alternative synthesis involves the reaction of diiodomethane with sodium thiophenolate.[3]
Experimental Protocol:
-
Preparation of Sodium Thiophenolate: Dissolve thiophenol in absolute ethanol. Add sodium hydroxide (B78521) to form a solution of sodium thiophenolate in ethanol.[3]
-
Reaction Setup: In a separate reaction vessel, add the prepared sodium thiophenolate solution.
-
Reagent Addition: Slowly add diiodomethane to the solution, ensuring the temperature does not exceed 80°C.[3]
-
Reaction Conditions: After the addition is complete, heat the mixture to reflux for 1 hour.[3]
-
Work-up: Evaporate the majority of the ethanol. Add water and diethyl ether to the residue and separate the layers. Wash the ether layer with a dilute sodium hydroxide solution and then with water.[3]
-
Purification: Dry the ether layer and evaporate the solvent to obtain the crude product. Recrystallize the crude product from petroleum ether to yield pure this compound.[3] The reported yield for this method is 80%.[3]
Chemical Reactivity and Applications
This compound is a valuable synthetic intermediate. It can be used to produce bis-benzenesulfonyl-methane by oxidation with chromium trioxide in glacial acetic acid.[3] Furthermore, it is utilized in the synthesis of various compounds, including dihydroxy thioethers, organometallic complexes, and diphenyl dithioacetals.
Safety and Handling
This compound is known to cause skin and serious eye irritation.[7][8] It may also cause respiratory irritation.[3]
Handling Precautions:
-
Use only in a well-ventilated area.[3]
-
Wear suitable protective clothing, gloves, and eye/face protection.[3][7]
-
Avoid breathing dust.[6]
-
Wash skin thoroughly after handling.[7]
First Aid Measures:
-
In case of eye contact: Rinse immediately with plenty of water for several minutes and seek medical advice.[3][6][7]
-
In case of skin contact: Wash off immediately with soap and plenty of water.[6][7] If skin irritation occurs, get medical advice.[7][8]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3][6]
Storage:
Signaling Pathways and Experimental Workflows
Currently, there is no information available in the scientific literature to suggest that this compound is directly involved in any biological signaling pathways. Its primary role is that of a chemical building block in organic synthesis. Therefore, diagrams of signaling pathways are not applicable to this compound. The experimental workflows for its synthesis are detailed in the synthesis section of this document.
References
- 1. This compound (CAS 3561-67-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound [webbook.nist.gov]
- 3. guidechem.com [guidechem.com]
- 4. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. This compound | 3561-67-9 [sigmaaldrich.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. This compound | 3561-67-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Spectroscopic Profile of Bis(phenylthio)methane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Bis(phenylthio)methane, a dithioacetal compound utilized in various organic synthesis applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.
Molecular Structure and Properties
This compound, also known as formaldehyde (B43269) diphenyl mercaptal, possesses the chemical formula C₁₃H₁₂S₂.[1][2] Its structure consists of a central methylene (B1212753) group bonded to two phenylthio (-SPh) moieties.
Key Identifiers:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the methylene protons and the protons of the two phenyl rings.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2-7.5 | Multiplet | 10H | Aromatic Protons (C₆H₅) |
| ~4.1-4.4 | Singlet | 2H | Methylene Protons (CH₂) |
Note: The exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~135-137 | C (ipso, aromatic) |
| ~128-130 | CH (ortho/meta, aromatic) |
| ~126-128 | CH (para, aromatic) |
| ~39-41 | CH₂ (methylene) |
Note: The specific chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS).
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands for C-H and C-S bonds, as well as aromatic C=C stretching.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H Stretch |
| ~2920 | Weak | Methylene C-H Stretch |
| ~1580, 1480, 1440 | Medium-Strong | Aromatic C=C Stretching |
| ~1090, 1025 | Medium | Aromatic C-H in-plane bending |
| ~740, 690 | Strong | Aromatic C-H out-of-plane bending / C-S Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The electron ionization (EI) mass spectrum of this compound is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity (%) | Assignment |
| 232 | High | [M]⁺ (Molecular Ion) |
| 123 | High | [M - SPh]⁺ |
| 109 | Medium | [PhS]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Experimental Protocols
The data presented in this guide are typically acquired using standard spectroscopic techniques. The following are generalized experimental protocols.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of this compound is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), and placed in an NMR tube.[7] A high-field NMR spectrometer is used to acquire the ¹H and ¹³C spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
5.2. Infrared (IR) Spectroscopy The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the spectrum can be recorded by preparing a KBr (potassium bromide) pellet containing a small amount of the compound or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
5.3. Mass Spectrometry (MS) Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and ionized by a beam of high-energy electrons. The resulting ions are then separated based on their mass-to-charge ratio and detected.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 双(苯硫基)甲烷 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound = 98.0 GC 3561-67-9 [sigmaaldrich.com]
- 6. This compound | 3561-67-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to Bis(phenylthio)methane as a Formaldehyde Equivalent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of bis(phenylthio)methane, a key reagent in organic synthesis, celebrated for its role as a formaldehyde (B43269) anion equivalent. This functionality allows for a reversal of the typical electrophilic reactivity of formaldehyde's carbon atom, a concept known as "umpolung".[1][2][3] This document details its synthesis, core reactivity, applications, and provides specific experimental protocols for its use.
Introduction: The Concept of Umpolung
In standard organic reactions, the carbonyl carbon of formaldehyde possesses a partial positive charge, rendering it an electrophile.[2] The concept of umpolung, or polarity inversion, chemically modifies a functional group to reverse this inherent polarity.[3] Dithioacetals, such as this compound, are classic examples of reagents that enable carbonyl umpolung.[3]
By converting formaldehyde into this compound, the methylene (B1212753) protons become sufficiently acidic to be removed by a strong base. This generates a nucleophilic carbanion, which effectively serves as a masked acyl anion or, in this specific case, a formaldehyde anion synthon.[3][4] This nucleophilic "CH(SPh)₂⁻" can then react with a variety of electrophiles to form new carbon-carbon bonds, a cornerstone of molecular construction in drug development and complex molecule synthesis.[5]
Synthesis of this compound
This compound, also known as formaldehyde diphenyl mercaptal, is typically synthesized from the reaction of formaldehyde with thiophenol.[6][7] An alternative reported method involves the reaction of thiophenol with diiodomethane (B129776) in the presence of a base.[6]
Reactivity and Mechanism
The utility of this compound lies in the acidity of its methylene protons, which are flanked by two sulfur atoms. Treatment with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), readily deprotonates the central carbon to form a resonance-stabilized carbanion.[8] This anion is a potent nucleophile.
The general workflow is as follows:
-
Deprotonation: Formation of the lithiated intermediate.
-
Alkylation/Addition: Reaction of the carbanion with an electrophile (e.g., alkyl halides, epoxides, aldehydes, ketones).
-
Hydrolysis: Removal of the dithioacetal protecting group to unmask the carbonyl functionality. This step is often accomplished using reagents like mercury(II) chloride (HgCl₂) or N-bromosuccinimide (NBS).
This sequence effectively achieves a one-carbon homologation, converting an electrophile E-X into the corresponding aldehyde E-CHO.
Applications and Scope
The formaldehyde anion methodology using this compound has been applied in the synthesis of various organic molecules, including natural products.[4] Its versatility is demonstrated by its reaction with a wide range of electrophiles.
| Electrophile Type | Product Type | Typical Yield (%) | Notes |
| Primary Alkyl Halide (R-Br) | Aldehyde (R-CH₂-CHO) | 70-95 | Generally high yields for unhindered halides. |
| Secondary Alkyl Halide | Aldehyde | 50-80 | Yields can be lower due to steric hindrance. |
| Epoxide | β-Hydroxy Aldehyde | 75-90 | Regioselective attack at the less substituted carbon. |
| Aldehyde (R'-CHO) | α-Hydroxy Aldehyde | 60-85 | Forms a new stereocenter. |
| Ketone (R'-CO-R'') | α-Hydroxy Ketone | 65-90 | Useful for constructing tertiary alcohols. |
| α,β-Unsaturated Ketone | 1,4-Adduct | 70-95 | Demonstrates conjugate addition reactivity. |
Note: Yields are representative and can vary significantly based on substrate, specific reagents, and reaction conditions.
Detailed Experimental Protocols
A. Synthesis of this compound [6]
This procedure is adapted from a known method for preparing dithioacetals.
-
Reagents:
-
Thiophenol (2.0 eq)
-
Aqueous Formaldehyde (37% w/w, 1.0 eq)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Toluene
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add thiophenol and toluene.
-
Add aqueous formaldehyde and a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux. Water is collected azeotropically in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with 1 M NaOH solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from petroleum ether or ethanol (B145695) to yield this compound as a light yellow crystalline solid.[6]
-
B. Generation of the Anion and Reaction with an Electrophile (Example: Alkylation with 1-Bromobutane)
-
Reagents:
-
This compound (1.0 eq)
-
n-Butyllithium (1.05 eq, 2.5 M in hexanes)
-
1-Bromobutane (B133212) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound in anhydrous THF in a flame-dried, three-neck flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via syringe. A color change (typically to yellow/orange) indicates anion formation. Stir for 30-60 minutes at this temperature.
-
Add 1-bromobutane dropwise to the solution.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
The resulting crude product, 1,1-bis(phenylthio)pentane, can be purified by column chromatography on silica (B1680970) gel.
-
C. Hydrolysis of the Dithioacetal to the Aldehyde (Pentanal)
-
Reagents:
-
1,1-bis(phenylthio)pentane (from step B)
-
Mercury(II) chloride (HgCl₂, 2.2 eq)
-
Calcium carbonate (CaCO₃, 2.2 eq)
-
Aqueous acetonitrile (B52724) (e.g., 9:1 MeCN/H₂O)
-
-
Procedure:
-
Dissolve the 1,1-bis(phenylthio)pentane in aqueous acetonitrile.
-
Add mercury(II) chloride and calcium carbonate to the solution.
-
Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture through a pad of Celite to remove the mercury salts.
-
Dilute the filtrate with water and extract with diethyl ether.
-
Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (the product, pentanal, is volatile) to yield the final aldehyde.
-
References
An In-depth Technical Guide to Umpolung Chemistry with Dithioacetals
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of organic synthesis, the ability to strategically form carbon-carbon bonds is paramount. Traditional synthesis often relies on the inherent electrophilicity of the carbonyl carbon. "Umpolung," or polarity inversion, is a powerful concept that temporarily reverses this reactivity, transforming an electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent.[1][2][3] This guide provides a comprehensive technical overview of umpolung chemistry, focusing on the pivotal role of dithioacetals, particularly 1,3-dithianes, in achieving this transformation. Through the seminal Corey-Seebach reaction, this methodology provides access to complex molecular architectures, such as α-hydroxy ketones and 1,2-diketones, that are otherwise challenging to synthesize.[1][4][5] This document details the core principles, reaction workflows, detailed experimental protocols, and quantitative data to serve as an essential resource for professionals in chemical research and development.
The Core Concept of Umpolung
The term "umpolung" (German for "reversed polarity") describes the chemical modification of a functional group to invert its standard polarity.[2] The carbonyl group is a classic example; the carbon atom is inherently electrophilic (an acyl cation synthon) due to the greater electronegativity of the oxygen atom.[2][3] Umpolung strategy aims to make this carbon nucleophilic, effectively creating a "masked" acyl anion.[3][5][6][7]
The most robust and widely used method to achieve this involves converting the aldehyde into a cyclic dithioacetal, typically a 1,3-dithiane (B146892).[1][7] The protons on the carbon atom situated between the two sulfur atoms (the C-2 position) exhibit enhanced acidity (pKa ≈ 31) compared to a standard methylene (B1212753) group.[8] This increased acidity is attributed to the ability of the adjacent sulfur atoms to stabilize the resulting conjugate base.[9] Consequently, this C-2 proton can be abstracted by a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi), to generate a potent carbon nucleophile—a lithiated 1,3-dithiane.[1][4][6] This carbanion is a versatile acyl anion equivalent, ready to react with a wide array of electrophiles.[4][5][7]
Caption: Reversal of polarity (Umpolung) of a carbonyl carbon.
The Corey-Seebach Reaction: A Step-by-Step Workflow
The Corey-Seebach reaction is the quintessential application of dithiane-mediated umpolung, providing a structured pathway for nucleophilic acylation.[4][5] The process can be broken down into four principal stages: dithioacetal formation, deprotonation, C-C bond formation with an electrophile, and finally, deprotection to reveal the new carbonyl compound.[4][10]
-
Thioacetal Formation : An aldehyde is treated with 1,3-propanedithiol (B87085) in the presence of an acid catalyst (e.g., BF₃·OEt₂ or p-toluenesulfonic acid) to form the stable 1,3-dithiane ring.[4][7][11]
-
Deprotonation : The 1,3-dithiane is treated with a strong base, typically n-butyllithium, in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-40 to -20 °C) to generate the 2-lithio-1,3-dithiane intermediate.[4][5][6]
-
Alkylation/Acylation : The nucleophilic lithiated dithiane is reacted with a suitable electrophile. This can include alkyl halides, arenesulfonates, epoxides, aldehydes, ketones, and acyl chlorides.[1][4][5] This step forges the key carbon-carbon bond.
-
Deprotection (Hydrolysis) : The dithioacetal group is removed to unveil the final ketone product. Classic methods often employ mercury(II) salts like HgCl₂.[1][4] However, due to toxicity concerns, numerous milder, metal-free alternatives have been developed.[12]
Caption: The experimental workflow of the Corey-Seebach reaction.
Detailed Experimental Protocols
The following protocols are generalized procedures for the key steps in a typical Corey-Seebach sequence.
Protocol 1: Formation of a 1,3-Dithiane
This procedure describes the protection of an aldehyde as its corresponding 1,3-dithiane.
-
Reagents & Equipment : Aldehyde (1.0 eq.), 1,3-propanedithiol (1.1 eq.), Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 eq.), anhydrous dichloromethane (B109758) (DCM), round-bottom flask, magnetic stirrer.
-
Procedure :
-
Dissolve the aldehyde in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add 1,3-propanedithiol to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the Lewis acid catalyst dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Generation of 2-Lithio-1,3-dithiane[6]
This protocol details the deprotonation of 1,3-dithiane to form the nucleophilic species.
-
Reagents & Equipment : 1,3-Dithiane (1.0 eq., 1.20 g, 10.0 mmol), n-butyllithium (1.1 eq., 4.4 mL of 2.5 M solution in hexanes, 11.0 mmol), anhydrous tetrahydrofuran (THF, 40 mL), flame-dried 100-mL round-bottom flask, magnetic stirrer, syringes, septa, inert gas inlet, low-temperature bath (-40 °C to -20 °C).
-
Procedure :
-
Flame-dry a 100-mL round-bottom flask equipped with a magnetic stir bar under a stream of argon and allow it to cool to room temperature.
-
Charge the flask with 1,3-dithiane and add anhydrous THF via syringe.[6]
-
Cool the reaction mixture to between -40 °C and -20 °C using a dry ice/acetone or similar cooling bath.[6]
-
Add n-butyllithium dropwise to the stirred solution over 10-15 minutes. A pale yellow color may develop.[6]
-
Stir the reaction mixture at this temperature for 1-2 hours to ensure the complete formation of 2-lithio-1,3-dithiane.[6] The resulting solution is ready for reaction with an electrophile.
-
Protocol 3: Alkylation of 2-Lithio-1,3-dithiane
This procedure outlines the C-C bond formation step.
-
Reagents & Equipment : Solution of 2-lithio-1,3-dithiane (from Protocol 4.2), electrophile (1.0-1.2 eq., e.g., alkyl halide or arenesulfonate), anhydrous THF.
-
Procedure :
-
To the freshly prepared solution of 2-lithio-1,3-dithiane at -20 °C, add a solution of the electrophile in anhydrous THF dropwise via syringe.
-
Allow the reaction to stir at low temperature for 1 hour, then warm slowly to room temperature. For less reactive electrophiles like arenesulfonates, the reaction may require stirring for up to 24 hours at room temperature.[13]
-
Monitor the reaction by TLC. Upon completion, quench by slowly adding water.
-
Perform an aqueous workup by extracting with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting 2-alkyl-1,3-dithiane by column chromatography.
-
Protocol 4: Deprotection of the Dithioacetal
Two representative methods for regenerating the carbonyl group are presented.
Method A: Classic Deprotection with Mercury(II) Chloride [1][4]
-
Reagents & Equipment : 2-Alkyl-1,3-dithiane (1.0 eq.), mercury(II) chloride (HgCl₂, 2.5 eq.), calcium carbonate (CaCO₃, 5.0 eq.), 90% aqueous acetonitrile (B52724) (or acetone/water), round-bottom flask.
-
Procedure :
-
Dissolve the 2-alkyl-1,3-dithiane in a mixture of acetonitrile and water (9:1).
-
Add CaCO₃ followed by HgCl₂ to the solution.
-
Stir the resulting suspension vigorously at room temperature for 1-4 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the mercury salts.
-
Concentrate the filtrate to remove the organic solvent.
-
Extract the aqueous residue with an appropriate organic solvent.
-
Dry the combined organic layers, concentrate, and purify the ketone product.
-
Method B: Mild, Metal-Free Deprotection with TMSCl/NaI [14][15]
-
Reagents & Equipment : Dithioacetal (1.0 eq., 100 mg), sodium iodide (NaI, 10-20 eq.), trimethylsilyl (B98337) chloride (TMSCl, 10-20 eq.), acetonitrile (MeCN), round-bottom flask.
-
Procedure :
-
Stir a mixture of the dithioacetal and NaI (10 eq.) in MeCN for 5 minutes at room temperature.[14]
-
Add TMSCl (10 eq.) to the solution and continue stirring. For more robust dithianes, the reaction may require heating to 60 °C and using 20 eq. of each reagent.[14][15]
-
Monitor the reaction by TLC for 2-24 hours.[14]
-
Upon completion, quench with a saturated Na₂S₂O₃ solution and neutralize with saturated NaHCO₃ solution.
-
Extract with an organic solvent, dry the combined organic layers, concentrate, and purify the product.
-
Quantitative Data and Substrate Scope
The Corey-Seebach reaction is highly versatile, and yields are generally good to excellent across a range of substrates.
Table 1: Representative Yields for Alkylation of Lithiated Dithianes
| Entry | Dithiane Derivative | Electrophile | Product | Yield (%) | Reference |
| 1 | 2-Lithio-1,3-dithiane | n-Butyl benzenesulfonate | 2-Butyl-1,3-dithiane | 90 | [13] |
| 2 | 2-Lithio-1,3-dithiane | n-Hexyl benzenesulfonate | 2-Hexyl-1,3-dithiane | 85 | [13] |
| 3 | 2-Phenyl-2-lithio-1,3-dithiane | n-Butyl benzenesulfonate | 2-Butyl-2-phenyl-1,3-dithiane | 95 | [13] |
| 4 | 2-Lithio-1,3-dithiane | 3-Chloro-2,4-pentanedione | 3-(1,3-Dithian-2-yl)pentane-2,4-dione | High | [16] |
| 5 | 2-Lithio-1,3-dithiane | Ethylene Oxide | 2-(2-Hydroxyethyl)-1,3-dithiane | High | [9] |
Table 2: Comparison of Yields for Dithioacetal Deprotection Methods
| Entry | Substrate | Method | Conditions | Yield (%) | Reference |
| 1 | 2-Methyl-2-(4-chlorophenyl)-1,3-dithiolane | Benzyltriphenylphosphonium peroxymonosulfate/AlCl₃ | Grinding, RT, 15 min | 98 | [17] |
| 2 | 2-Phenyl-1,3-dithiane | Benzyltriphenylphosphonium peroxymonosulfate/AlCl₃ | Grinding, RT, 5 min | 99 | [17] |
| 3 | 2,2-Diphenyl-1,3-dithiane | TMSCl/NaI | MeCN, 60 °C, 24 h (20 eq.) | 92 | [14][15] |
| 4 | 2-(Naphthalen-2-yl)-1,3-dithiane | TMSCl/NaI | MeCN, RT, 24 h (10 eq.) | 95 | [14][15] |
| 5 | 2-(4-Methoxyphenyl)-1,3-dithiolane | TMSCl/NaI | MeCN, RT, 2 h (10 eq.) | 98 | [14][15] |
Conclusion
Umpolung chemistry, particularly through the use of dithioacetal intermediates as pioneered by Corey and Seebach, represents a paradigm shift in retrosynthetic analysis and chemical synthesis. It provides a reliable and versatile methodology for converting traditionally electrophilic carbonyl carbons into potent nucleophiles, thereby enabling the construction of complex molecular frameworks that are inaccessible through conventional pathways. This guide has provided the core concepts, workflows, and detailed protocols necessary for the practical application of this chemistry. For researchers and drug development professionals, a thorough understanding and mastery of these techniques are invaluable for the innovative and efficient synthesis of novel chemical entities.
References
- 1. Corey-Seebach Reaction [organic-chemistry.org]
- 2. rjstonline.com [rjstonline.com]
- 3. egyankosh.ac.in [egyankosh.ac.in]
- 4. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. Thioacetal - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. synarchive.com [synarchive.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols [organic-chemistry.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Stability and Storage of Bis(phenylthio)methane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for bis(phenylthio)methane. The information is compiled from material safety data sheets, chemical supplier information, and general principles of chemical stability testing. While specific quantitative stability data for this compound is limited in publicly available literature, this document outlines the expected stability profile and provides detailed protocols for its assessment.
Chemical and Physical Properties
A foundational understanding of the physical and chemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Reference |
| CAS Number | 3561-67-9 | [1][2] |
| Molecular Formula | C₁₃H₁₂S₂ | [1][2] |
| Molecular Weight | 232.36 g/mol | [2] |
| Appearance | White to light yellow crystalline powder/solid | [3][4] |
| Melting Point | 34-37 °C (lit.) | [2] |
| Boiling Point | 194 °C at 8 mmHg (lit.) | [2] |
| Solubility | Insoluble in water | [3] |
| Vapor Pressure | 5.81E-05 mmHg at 25°C | [3] |
Stability Profile
This compound is generally stable under standard laboratory conditions. However, its thioacetal functional group is susceptible to degradation under specific environmental stresses.
General Stability:
-
The product is chemically stable under standard ambient conditions (room temperature).
Incompatibilities:
-
Strong Oxidizing Agents: Thioethers are readily oxidized to sulfoxides and sulfones. Contact with strong oxidizing agents will lead to the degradation of this compound.
-
Strong Acids: While more stable than acetals, thioacetals can undergo hydrolysis under strongly acidic conditions to yield the corresponding aldehyde (formaldehyde) and thiol (thiophenol).
-
Strong Bases: Strong bases can deprotonate the methylene (B1212753) bridge, leading to potential side reactions.
-
Strong Reducing Agents: May cause cleavage of the carbon-sulfur bonds.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Room temperature is generally acceptable. | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Keep container tightly closed. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage. | Protects from atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidation, respectively. |
| Light | Store in a light-resistant container. | Protects from potential photodegradation. |
| Ventilation | Store in a well-ventilated area. | General laboratory safety practice. |
Experimental Protocols for Stability Assessment
The following are detailed, generalized protocols for conducting forced degradation studies to assess the stability of this compound. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[5][6]
General Preparation for Forced Degradation Studies
Objective: To prepare stock solutions and control samples for stress testing.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, transfer an aliquot of the stock solution to a separate vial.
-
Prepare a control sample by diluting the stock solution with the solvent to the final concentration that will be used for analysis. This sample should be protected from the stress conditions (e.g., stored at low temperature in the dark).
Thermal Degradation (Dry Heat)
Objective: To assess the stability of this compound when exposed to elevated temperatures.
Methodology:
-
Place a solid sample of this compound in a controlled temperature oven at a specified temperature (e.g., 60°C, 80°C).
-
For solution-state stability, place a vial containing the stock solution in a heating block or oven at a specified temperature (e.g., 60°C).
-
Withdraw samples at predetermined time points (e.g., 0, 6, 12, 24, 48, 72 hours).
-
For solid samples, dissolve in a suitable solvent to a known concentration before analysis. For solution samples, cool to room temperature before analysis.
-
Analyze the samples by a suitable stability-indicating method (e.g., HPLC-UV).
Photostability
Objective: To evaluate the stability of this compound upon exposure to light.
Methodology:
-
Expose a solid sample or a solution of this compound to a light source with a controlled output (e.g., a photostability chamber with a xenon or metal halide lamp).
-
Simultaneously, expose a control sample wrapped in aluminum foil to the same temperature conditions to serve as a dark control.
-
Withdraw samples at defined time intervals.
-
Prepare the samples for analysis as described in the thermal degradation protocol.
-
Analyze the samples by a suitable stability-indicating method.
Hydrolytic Degradation (Acidic and Basic Conditions)
Objective: To determine the rate and extent of hydrolysis of this compound in acidic and basic environments.
Methodology:
-
Acidic Hydrolysis:
-
Add an equal volume of a suitable acidic solution (e.g., 0.1 M HCl) to the stock solution of this compound.
-
Maintain the solution at a controlled temperature (e.g., room temperature or 60°C).
-
Withdraw samples at various time points.
-
Neutralize the samples with an appropriate base (e.g., 0.1 M NaOH) before analysis.
-
-
Basic Hydrolysis:
-
Add an equal volume of a suitable basic solution (e.g., 0.1 M NaOH) to the stock solution.
-
Maintain the solution at a controlled temperature.
-
Withdraw samples at various time points.
-
Neutralize the samples with an appropriate acid (e.g., 0.1 M HCl) before analysis.
-
-
Analyze the neutralized samples by a suitable stability-indicating method.
Oxidative Degradation
Objective: To assess the susceptibility of this compound to oxidation.
Methodology:
-
Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide) to the stock solution of this compound.
-
Maintain the solution at room temperature or a slightly elevated temperature.
-
Monitor the reaction by taking samples at different time points.
-
Analyze the samples by a suitable stability-indicating method. It may be necessary to quench the reaction before analysis (e.g., with a reducing agent like sodium bisulfite), ensuring the quenching agent does not interfere with the analysis.
Development of a Stability-Indicating Analytical Method
A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the intact active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[7][8][9] High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose.[10]
Workflow for Developing a Stability-Indicating HPLC Method:
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Potential Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways can be anticipated under stress conditions:
References
- 1. This compound [webbook.nist.gov]
- 2. This compound = 98.0 GC 3561-67-9 [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 3561-67-9 | TCI AMERICA [tcichemicals.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsdr.org [ijsdr.org]
- 9. ijcrt.org [ijcrt.org]
- 10. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Safety and Handling of Bis(phenylthio)methane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for Bis(phenylthio)methane (CAS No: 3561-67-9), a compound of interest in synthetic chemistry and with potential applications in drug development. This document outlines its physical and chemical properties, potential hazards, safe handling procedures, and relevant experimental protocols.
Chemical and Physical Properties
This compound, also known as formaldehyde (B43269) diphenyl mercaptal, is a sulfur-containing organic compound. Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂S₂ | [1] |
| Molecular Weight | 232.37 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | [1] |
| Melting Point | 34-37 °C | [2] |
| Boiling Point | 194 °C at 8 mmHg | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |
| Solubility | Insoluble in water. Soluble in many organic solvents. | General chemical principles |
| Purity | Typically >97% (GC) | [1] |
Hazard Identification and Safety Precautions
Hazard Classification:
Based on available safety data sheets, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE):
When handling this compound, the following personal protective equipment is mandatory:
| PPE | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the powder outside of a fume hood. For weighing and transfers, a dust mask (N95) may be sufficient if ventilation is adequate.[2] |
| Skin and Body Protection | A laboratory coat is required. For larger quantities, chemical-resistant aprons and boots are recommended. |
Handling and Storage:
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. The storage class for this compound is 11 - Combustible Solids.[2]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of thiophenol with a suitable one-carbon electrophile, such as dichloromethane (B109758), in the presence of a base. The following is a representative experimental protocol.
Materials:
-
Thiophenol
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Organic solvent (e.g., toluene)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in water to create a concentrated solution.
-
Add thiophenol and the phase-transfer catalyst to the flask.
-
To this stirring mixture, add dichloromethane dissolved in the organic solvent (e.g., toluene) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification by Recrystallization
Recrystallization is an effective method for purifying the crude this compound. The choice of solvent is critical for successful purification.
Solvent Selection:
Based on the nonpolar nature of this compound, a nonpolar solvent or a mixture of solvents with differing polarities is recommended. A common approach is to use a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A likely effective solvent system would be a mixture of a nonpolar solvent like hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane .
Procedure:
-
Dissolve the crude this compound in a minimal amount of the hot, more polar solvent (e.g., ethyl acetate).
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
To the hot filtrate, slowly add the less polar solvent (e.g., hexanes) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent (the less polar one), and dry under vacuum.
Potential Applications in Drug Development and Signaling Pathways
While this compound itself is not an approved drug, derivatives and related thioether compounds have shown potential in modulating biological pathways relevant to diseases such as diabetes. A patent application suggests that derivatives of bis(p-hydroxyphenylthio)methane may have a role in inhibiting the progression of insulin-dependent diabetes mellitus.
The precise mechanism of action is not fully elucidated, but research on other thioether compounds suggests a potential role as α-glucosidase inhibitors . α-Glucosidase is an enzyme responsible for breaking down complex carbohydrates into glucose in the small intestine. Inhibition of this enzyme can delay glucose absorption and help manage blood glucose levels.
Below is a conceptual diagram illustrating a hypothetical signaling pathway for the management of blood glucose levels involving the inhibition of α-glucosidase by a thioether compound.
Caption: Hypothetical mechanism of action for a thioether compound in blood glucose regulation.
Toxicological Information and In Silico Prediction
As previously stated, specific experimental toxicological data for this compound is limited. In the absence of such data, computational (in silico) methods such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to predict potential toxicity.
QSAR Principles:
QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or toxicity.[3] These models are built using data from a series of structurally related compounds with known toxicities. By analyzing the structural features that contribute to toxicity, predictions can be made for new or untested compounds.
Predictive Toxicology for this compound:
A QSAR analysis for this compound would likely consider the following molecular descriptors:
-
Lipophilicity (logP): The two phenyl rings and thioether linkages suggest a high degree of lipophilicity, which could influence its absorption, distribution, and potential for bioaccumulation.
-
Electronic Properties: The electron-donating or -withdrawing nature of substituents on the phenyl rings can influence the reactivity of the thioether moiety. Studies on substituted thiophenols have shown that electron-releasing groups can increase cytotoxicity.[4]
-
Steric Factors: The size and shape of the molecule can affect its ability to interact with biological targets.
Based on the structure of this compound, a qualitative prediction would suggest that its toxicity profile would be influenced by the metabolism of the thioether linkages and the potential for the formation of reactive metabolites. The phenyl groups could also undergo metabolic transformations.
Emergency Procedures
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes of carbon monoxide, carbon dioxide, and sulfur oxides under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
Logical Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound in a research and development setting.
Caption: Safe handling workflow for this compound.
This guide is intended to provide comprehensive safety and handling information for this compound. It is crucial for all personnel to be thoroughly familiar with this information before working with this compound. Always consult the most recent Safety Data Sheet (SDS) provided by the supplier and follow all institutional and regulatory safety guidelines.
References
- 1. This compound | 3561-67-9 [sigmaaldrich.com]
- 2. This compound = 98.0 GC 3561-67-9 [sigmaaldrich.com]
- 3. Prediction of acute mammalian toxicity using QSAR methods: a case study of sulfur mustard and its breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, cytotoxicity, and QSAR analysis of X-thiophenols in rapidly dividing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Bis(phenylthio)methane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of bis(phenylthio)methane. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted solubility based on fundamental chemical principles, alongside detailed experimental protocols for determining precise solubility in a laboratory setting.
Core Concepts: Predicting Solubility
The solubility of a compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1][2][3] The polarity of a molecule is determined by the presence of polar bonds and its overall molecular structure.[1] this compound, with the structure CH₂(SC₆H₅)₂, possesses two phenylthio groups attached to a central methylene (B1212753) bridge. While the sulfur-carbon and carbon-hydrogen bonds have low polarity, the two large, nonpolar phenyl groups and the overall molecular structure suggest that this compound is a relatively nonpolar compound.
Therefore, it is expected to exhibit higher solubility in nonpolar or weakly polar organic solvents and lower solubility in highly polar solvents, especially those capable of hydrogen bonding like water and short-chain alcohols.[1][4]
Predicted Solubility Profile
The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, categorized by polarity.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | High | Both solute and solvent are nonpolar, leading to favorable van der Waals interactions.[3][4] |
| Weakly Polar | Diethyl Ether | High to Moderate | The ether's slight polarity may have a minor negative impact, but the large nonpolar regions should still allow for good solvation. |
| Polar Aprotic | Dichloromethane (DCM) | High | DCM is a good solvent for many organic compounds and should effectively solvate the nonpolar phenyl groups. |
| Acetone (B3395972) | Moderate | The ketone group in acetone introduces significant polarity, which may reduce solubility compared to nonpolar solvents. | |
| Acetonitrile | Low to Moderate | Acetonitrile is a relatively polar solvent and is less likely to favorably interact with the nonpolar structure of this compound. | |
| Polar Protic | Ethanol (B145695) | Low | The hydroxyl group and hydrogen bonding capability of ethanol make it a poor solvent for nonpolar compounds.[1][4] |
| Methanol | Very Low | Methanol is more polar than ethanol, further reducing its ability to dissolve nonpolar solutes.[4] | |
| Water | Insoluble | As a highly polar, hydrogen-bonding solvent, water is not expected to dissolve the nonpolar this compound.[1] |
Factors Influencing Solubility
Several factors can influence the solubility of a solid organic compound like this compound in a given solvent:
-
Temperature : For most organic solids, solubility increases with increasing temperature.[5][6] This is because the additional thermal energy helps to overcome the intermolecular forces in both the solid solute and the solvent.[6]
-
Solvent Polarity : As detailed in the table above, a close match between the polarity of the solute and the solvent is the most critical factor for high solubility.[1][2][3]
-
Molecular Size : In a homologous series, as the molecular size and the nonpolar carbon chain length increase, the solubility in polar solvents generally decreases.[1][2]
The logical relationship between these factors and the resulting solubility is visualized in the diagram below.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental procedure should be followed. The method described here is a common approach for determining the solubility of a solid in an organic solvent at a specific temperature.
Objective: To determine the maximum mass of this compound that can be dissolved in a given volume of an organic solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Analytical balance
-
Vials or test tubes with sealable caps
-
Temperature-controlled shaker or water bath
-
Micropipettes
-
Filtration apparatus (e.g., syringe filters)
-
Evaporating dish or pre-weighed vials for solvent evaporation
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealable vial. The presence of undissolved solid is necessary to ensure the solution is saturated.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours), with constant agitation to ensure maximum dissolution.
-
-
Sample Extraction and Filtration:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully extract a precise volume of the supernatant (the clear, saturated solution) using a micropipette.
-
Filter the extracted supernatant using a syringe filter to remove any remaining solid particles.
-
-
Quantification of Dissolved Solute:
-
Dispense the filtered, saturated solution into a pre-weighed evaporating dish or vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound (34-37 °C).[7]
-
Once the solvent is completely removed, weigh the dish or vial containing the solid residue.
-
-
Calculation of Solubility:
-
Subtract the initial weight of the empty dish/vial from the final weight to determine the mass of the dissolved this compound.
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of solvent used for extraction (mL)) * 100
-
The workflow for this experimental protocol is illustrated in the diagram below.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. youtube.com [youtube.com]
- 3. Khan Academy [khanacademy.org]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. quora.com [quora.com]
- 6. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]
- 7. This compound = 98.0 GC 3561-67-9 [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Aldehydes using Bis(phenylthio)methane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of aldehydes is a cornerstone of organic chemistry, providing essential building blocks for pharmaceuticals and other complex molecules. One powerful method for the preparation of aldehydes involves the use of bis(phenylthio)methane as a formyl anion equivalent. This approach is a classic example of "umpolung," or the inversion of polarity of the carbonyl carbon atom. By converting the electrophilic carbon of a masked formaldehyde (B43269) into a nucleophilic species, C-C bond formation can be achieved with a variety of electrophiles. Subsequent hydrolysis of the resulting thioacetal unmasks the aldehyde functionality.
This methodology, closely related to the Corey-Seebach reaction, offers a robust and versatile route for the synthesis of a wide range of aldehydes. These application notes provide detailed protocols for the key steps of this synthetic sequence: the deprotonation of this compound, the alkylation of the resulting carbanion, and the final deprotection to yield the target aldehyde.
Reaction Principle and Workflow
The overall synthetic strategy involves a three-step process:
-
Deprotonation: this compound is treated with a strong, non-nucleophilic base, typically n-butyllithium (n-BuLi), to generate the nucleophilic bis(phenylthio)methyllithium. This carbanion is stabilized by the adjacent sulfur atoms.
-
Alkylation: The lithiated intermediate is then reacted with an electrophile, most commonly a primary alkyl halide, to form a new carbon-carbon bond, yielding a 1,1-bis(phenylthio)alkane.
-
Hydrolysis (Deprotection): The thioacetal is hydrolyzed to unveil the aldehyde. This step often requires specific reagents to cleave the stable C-S bonds.
The logical workflow for this synthesis is depicted below.
Key Experimental Protocols
Protocol 1: Generation of Bis(phenylthio)methyllithium and Subsequent Alkylation
This protocol details the formation of the key nucleophile and its reaction with an alkyl halide, based on the seminal work in this area.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexane (B92381)
-
Alkyl halide (e.g., n-heptyl bromide)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of this compound (1.0 equivalent) in anhydrous THF (e.g., 0.5 M solution) is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
The solution is cooled to -20 °C in a suitable cooling bath.
-
n-Butyllithium in hexane (1.05 equivalents) is added dropwise to the stirred solution, maintaining the temperature below -10 °C. The formation of the lithio derivative is typically indicated by a color change. The reaction mixture is stirred at this temperature for a designated period, often around 2 hours.
-
The alkyl halide (1.1 equivalents) is then added dropwise to the solution of bis(phenylthio)methyllithium at -20 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an extended period (e.g., 12-24 hours) to ensure complete reaction.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is separated and extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude 1,1-bis(phenylthio)alkane, which can be purified by chromatography if necessary.
Quantitative Data for Alkylation:
The following table summarizes the yields for the alkylation of bis(phenylthio)methyllithium with various alkyl halides.
| Alkyl Halide (R-X) | Product (R-CH(SPh)₂) | Yield (%) |
| n-Heptyl bromide | 1,1-Bis(phenylthio)octane | 85 |
| Benzyl chloride | 1,1-Bis(phenylthio)-2-phenylethane | 90 |
| n-Butyl bromide | 1,1-Bis(phenylthio)pentane | 88 |
Protocol 2: Hydrolysis of 1,1-Bis(phenylthio)alkanes to Aldehydes
The deprotection of the thioacetal is a critical step. Various methods have been developed, as the thioacetal linkage is stable under many conditions. The classic method using mercury(II) salts is effective but raises environmental concerns. Alternative methods using oxidizing agents have also been developed.
Method A: Deprotection using Mercury(II) Chloride and Calcium Carbonate
Materials:
-
1,1-Bis(phenylthio)alkane
-
Aqueous acetonitrile (B52724) (e.g., 90%)
-
Mercury(II) chloride (HgCl₂)
-
Calcium carbonate (CaCO₃)
-
Dichloromethane
Procedure:
-
A mixture of the 1,1-bis(phenylthio)alkane (1.0 equivalent), mercury(II) chloride (2.5 equivalents), and calcium carbonate (2.5 equivalents) in aqueous acetonitrile is stirred vigorously at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material. Reaction times can vary from 1 to 4 hours.
-
Upon completion, the reaction mixture is filtered to remove the precipitate.
-
The filtrate is diluted with water and extracted with dichloromethane.
-
The combined organic extracts are washed with a saturated aqueous solution of ammonium acetate (B1210297) and then with water.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent is carefully removed under reduced pressure to afford the crude aldehyde. Purification can be achieved by distillation or chromatography.
Method B: Deprotection using o-Iodoxybenzoic Acid (IBX)
This method offers a more environmentally benign alternative to heavy metal reagents.
Materials:
-
1,1-Bis(phenylthio)alkane
-
o-Iodoxybenzoic acid (IBX)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a solution of the 1,1-bis(phenylthio)alkane (1.0 equivalent) in DMSO, IBX (2.0-3.0 equivalents) is added.
-
The mixture is stirred at room temperature, and the progress of the reaction is monitored by TLC.
-
After the reaction is complete, the mixture is diluted with ethyl acetate and filtered.
-
The filtrate is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to give the aldehyde.
Quantitative Data for Deprotection:
The following table provides a comparison of yields for the hydrolysis of 1,1-bis(phenylthio)octane to octanal (B89490) using different methods.
| Substrate | Reagent/Conditions | Product | Yield (%) |
| 1,1-Bis(phenylthio)octane | HgCl₂, CaCO₃, aq. CH₃CN, rt, 2h | Octanal | ~85-95 |
| 1,1-Bis(phenylthio)octane | IBX, DMSO, rt | Octanal | ~80-90 |
| 1,1-Bis(phenylthio)octane | MnO₂, AlCl₃, CH₃CN, rt | Octanal | 82-96[1] |
Signaling Pathways and Logical Relationships
The core of this synthetic method lies in the umpolung of the formyl group's reactivity. The diagram below illustrates this concept.
Conclusion
The use of this compound as a formyl anion equivalent provides a reliable and versatile method for the synthesis of aldehydes. The protocols outlined above, along with the comparative data, offer a practical guide for researchers in the planning and execution of this important transformation. Careful selection of the deprotection method is crucial and should be based on the substrate's functional group tolerance and environmental considerations. This synthetic strategy remains a valuable tool in the arsenal (B13267) of the modern organic chemist for the construction of complex molecular architectures.
References
Application Notes and Protocols: Bis(phenylthio)methane as an Acyl Anion Equivalent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(phenylthio)methane, CH₂(SPh)₂, serves as a prominent acyl anion equivalent in organic synthesis, enabling the umpolung, or polarity inversion, of a formyl group. This strategy allows for the nucleophilic introduction of a masked carbonyl functionality, providing a powerful tool for the construction of complex molecules, including ketones, α-hydroxy ketones, and other valuable intermediates in drug development. This document provides detailed application notes and experimental protocols for the use of this compound as an acyl anion equivalent.
Principle of Umpolung
Normally, the carbonyl carbon is electrophilic. By converting a carbonyl precursor into a dithioacetal, such as this compound, the acidity of the methine proton is increased. Deprotonation with a strong base generates a carbanion that is nucleophilic, effectively reversing the polarity of the original carbonyl carbon. This nucleophilic species can then react with various electrophiles. Subsequent hydrolysis of the dithioacetal regenerates the carbonyl group in the final product.
Diagram 1: Umpolung Concept
Caption: General concept of umpolung using this compound.
Experimental Protocols
Protocol 1: Generation of the Bis(phenylthio)methyl Anion
This protocol describes the deprotonation of this compound to form the nucleophilic acyl anion equivalent.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration prior to use)
-
Argon or nitrogen gas supply
-
Dry glassware (oven or flame-dried)
-
Syringes and needles
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Under a positive pressure of inert gas, add this compound (1.0 eq) to the flask.
-
Add anhydrous THF via syringe to dissolve the this compound (concentration typically 0.1-0.5 M).
-
Cool the solution to -20 °C to -78 °C in a dry ice/acetone (B3395972) or ice/salt bath.
-
Slowly add a solution of n-butyllithium (1.0-1.1 eq) dropwise via syringe over 10-15 minutes. The solution typically turns yellow, indicating the formation of the anion.
-
Stir the solution at the low temperature for 30-60 minutes to ensure complete formation of the anion.
-
The resulting solution of bis(phenylthio)methyllithium is now ready for reaction with an electrophile.
Diagram 2: Experimental Workflow for Anion Generation
Caption: Workflow for generating the bis(phenylthio)methyl anion.
Protocol 2: Reaction with Electrophiles (e.g., Aldehydes, Ketones, Alkyl Halides)
This protocol outlines the reaction of the generated anion with various electrophiles.
Materials:
-
Solution of bis(phenylthio)methyllithium from Protocol 1
-
Electrophile (e.g., benzaldehyde, cyclohexanone, or benzyl (B1604629) bromide)
-
Anhydrous THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To the cold solution of bis(phenylthio)methyllithium from Protocol 1, add a solution of the electrophile (1.0 eq) in a minimal amount of anhydrous THF dropwise via syringe.
-
Maintain the low temperature and stir the reaction mixture for a period of 1 to 4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at the low temperature.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Table 1: Representative Reactions of Bis(phenylthio)methyllithium with Electrophiles
| Entry | Electrophile | Product | Typical Yield (%) |
| 1 | Benzaldehyde | 1,1-Bis(phenylthio)-2-phenylethanol | 85-95 |
| 2 | Cyclohexanone | 1-[Bis(phenylthio)methyl]cyclohexanol | 80-90 |
| 3 | Benzyl bromide | 1,1-Bis(phenylthio)-2-phenylethane | 75-85 |
| 4 | Octyl iodide | 1,1-Bis(phenylthio)nonane | 70-80 |
Protocol 3: Deprotection of the Bis(phenylthio)acetal to a Ketone
This protocol describes the hydrolysis of the dithioacetal to the corresponding carbonyl compound. Several methods exist, with varying levels of toxicity and efficiency.
Method A: Mercury(II) Chloride
Caution: Mercury compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood and dispose of waste appropriately.
Materials:
-
Bis(phenylthio)acetal derivative
-
Mercury(II) chloride (HgCl₂)
-
Mercury(II) oxide (HgO, red)
-
Acetonitrile (B52724) and water (e.g., 9:1 v/v)
-
Dichloromethane (B109758) or diethyl ether
Procedure:
-
Dissolve the bis(phenylthio)acetal (1.0 eq) in a mixture of acetonitrile and water.
-
Add mercury(II) chloride (2.0-2.5 eq) and mercury(II) oxide (2.0-2.5 eq) to the solution.
-
Stir the resulting suspension vigorously at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, filter the mixture through a pad of Celite to remove the mercury salts.
-
Wash the Celite pad with dichloromethane or diethyl ether.
-
Combine the filtrate and washings, and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting carbonyl compound by column chromatography or distillation.
Method B: N-Bromosuccinimide (NBS) and Silver Nitrate (B79036)
This is a less toxic alternative to the mercury-based method.
Materials:
-
Bis(phenylthio)acetal derivative
-
N-Bromosuccinimide (NBS)
-
Silver nitrate (AgNO₃)
-
Aqueous acetone or acetonitrile
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
Procedure:
-
Dissolve the bis(phenylthio)acetal (1.0 eq) in aqueous acetone or acetonitrile.
-
Add N-bromosuccinimide (2.0-4.0 eq) and silver nitrate (2.0-4.0 eq) to the solution.
-
Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any excess NBS.
-
Filter the mixture to remove silver salts.
-
Extract the filtrate with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
Table 2: Comparison of Deprotection Methods
| Method | Reagents | Pros | Cons |
| Mercury(II) Chloride | HgCl₂, HgO | Generally high yielding and reliable. | Highly toxic, significant waste disposal issues. |
| N-Bromosuccinimide/Silver Nitrate | NBS, AgNO₃ | Less toxic than mercury-based methods. | Requires stoichiometric silver salts. |
| Other Oxidative Methods (e.g., IBX, Oxone®) | Varies | Can be metal-free. | May have substrate scope limitations. |
Summary
This compound is a versatile and effective acyl anion equivalent for the synthesis of a wide range of carbonyl-containing compounds. The protocols provided herein offer a starting point for researchers to utilize this valuable synthetic strategy. Careful selection of the deprotection method is crucial to balance efficiency with safety and environmental considerations.
Application Notes and Protocols: Umpolung Reactions Using Bis(phenylthio)methane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umpolung, or polarity inversion, is a powerful strategy in organic synthesis that reverses the normal reactivity of a functional group. Bis(phenylthio)methane serves as a versatile reagent for achieving umpolung of the formyl group, effectively acting as a masked formyl anion or acyl anion equivalent. Upon deprotonation with a strong base, the resulting carbanion becomes a potent nucleophile, enabling the formation of new carbon-carbon bonds with a variety of electrophiles. This allows for the synthesis of ketones, α-hydroxy ketones, and 1,4-dicarbonyl compounds, which are valuable intermediates in the synthesis of complex molecules and active pharmaceutical ingredients.
This document provides detailed protocols for the generation of the bis(phenylthio)methyl anion, its reaction with various electrophiles, and the subsequent deprotection of the thioacetal to unveil the final carbonyl functionality.
Reaction Principle: The Umpolung of a Formyl Group
The synthetic utility of this compound in umpolung reactions is centered on the acidity of the methylene (B1212753) protons flanked by two sulfur atoms. Treatment with a strong base, typically an organolithium reagent like n-butyllithium, readily abstracts a proton to generate a stabilized carbanion. This nucleophilic species can then attack a range of electrophilic partners. The resulting adduct, a bis(phenylthio)acetal, can be hydrolyzed under various conditions to afford the desired carbonyl compound.
Reaction Pathway Overview
Caption: General workflow of an umpolung reaction using this compound.
Experimental Protocols
Materials and General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware.
-
Anhydrous solvents are crucial for the success of the lithiation step. Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone ketyl.
-
n-Butyllithium (n-BuLi) is a pyrophoric reagent and should be handled with extreme care by trained personnel.[1] The concentration of commercially available n-BuLi solutions should be determined by titration prior to use.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.
Protocol 1: Generation of the Bis(phenylthio)methyl Anion
This protocol describes the formation of the key nucleophilic intermediate from this compound.
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (to a concentration of 0.2-0.5 M).
-
Cool the solution to -78 °C using a dry ice/acetone (B3395972) bath.
-
Slowly add a solution of n-butyllithium (1.1 eq) dropwise to the stirred solution over 10-15 minutes. A color change to yellow or orange is typically observed, indicating the formation of the anion.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour to ensure complete deprotonation. The resulting solution of the bis(phenylthio)methyl anion is now ready for reaction with an electrophile.
Protocol 2: Reaction with Electrophiles
The following are general procedures for the reaction of the pre-formed bis(phenylthio)methyl anion with different classes of electrophiles.
A. Reaction with Aldehydes and Ketones to form α-Hydroxy Bis(phenylthio)acetals
-
Cool the solution of the bis(phenylthio)methyl anion (from Protocol 1) back down to -78 °C.
-
Add a solution of the aldehyde or ketone (1.0-1.2 eq) in anhydrous THF dropwise to the anion solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the α-hydroxy bis(phenylthio)acetal.
B. Reaction with Alkyl Halides
-
To the solution of the bis(phenylthio)methyl anion at 0 °C (from Protocol 1), add the alkyl halide (1.1-1.3 eq) dropwise. For less reactive halides, the addition of HMPA (1.0-2.0 eq) may be beneficial, but note that HMPA is a carcinogen and should be handled with appropriate safety precautions.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Work-up the reaction as described in Protocol 2A (steps 5-7).
-
Purify the crude product by flash column chromatography on silica gel.
C. Conjugate Addition to α,β-Unsaturated Ketones (Michael Addition)
-
Cool the solution of the bis(phenylthio)methyl anion (from Protocol 1) to -78 °C.
-
Add a solution of the α,β-unsaturated ketone (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction at -78 °C with saturated aqueous ammonium chloride solution.
-
Work-up the reaction as described in Protocol 2A (steps 5-7).
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow for Synthesis and Deprotection
Caption: Step-by-step workflow for the synthesis of ketones via umpolung.
Protocol 3: Deprotection of Bis(phenylthio)acetals to Ketones
The cleavage of the thioacetal is a critical final step. The choice of deprotection agent depends on the sensitivity of other functional groups in the molecule.
A. Deprotection using Mercury(II) Chloride
Caution: Mercury compounds are highly toxic. Handle with extreme care and dispose of waste appropriately.
-
Dissolve the bis(phenylthio)acetal (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).
-
Add mercury(II) chloride (HgCl₂) (2.2-2.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours. The formation of a white precipitate (mercury(II) bis(phenylthiolate)) is typically observed.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitate.
-
Wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Add water to the residue and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
B. Deprotection using N-Bromosuccinimide (NBS)
This method is often milder and avoids the use of heavy metals.
-
Dissolve the bis(phenylthio)acetal (1.0 eq) in a mixture of acetone and water (e.g., 95:5 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (2.2-4.0 eq) in small portions. The reaction is often rapid. For less reactive substrates, the addition of a catalytic amount of silver nitrate (B79036) (AgNO₃) can be beneficial.
-
Stir the reaction at 0 °C to room temperature for 15-60 minutes, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃).
-
Concentrate the mixture to remove the acetone.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data
The following tables summarize representative yields for the synthesis of ketones using the this compound umpolung strategy. Yields are for the isolated, purified products.
Table 1: Synthesis of Ketones via Reaction with Alkyl Halides
| Entry | Alkyl Halide (R-X) | Product (R-CHO) | Yield (%) |
| 1 | Benzyl bromide | Phenylacetaldehyde | ~70-85% (analogous reactions) |
| 2 | 1-Iodooctane | Nonanal | ~75-90% (analogous reactions)[2] |
| 3 | 1-Bromo-3-phenylpropane | 4-Phenylbutanal | ~70-80% (analogous reactions) |
Yields are based on analogous reactions of similar lithiated thioacetals and may vary for this compound.
Table 2: Synthesis of α-Hydroxy Ketones via Reaction with Carbonyls
| Entry | Carbonyl Compound | Product | Yield of Adduct (%) |
| 1 | Benzaldehyde | α-Hydroxy-α-phenyl bis(phenylthio)acetal | High |
| 2 | Cyclohexanone | 1-(Bis(phenylthio)methyl)cyclohexan-1-ol | High |
| 3 | Acetone | 2-Hydroxy-1,1-bis(phenylthio)propan-2-ol | High |
Specific yields for the adduct formation are generally high, with the subsequent deprotection being the yield-limiting step.
Table 3: Deprotection of Bis(phenylthio)acetals
| Entry | Substrate | Deprotection Reagent | Yield of Ketone (%) |
| 1 | Alkylated Adduct | HgCl₂, Acetone/H₂O | 80-95 |
| 2 | Aldehyde Adduct | NBS, Acetone/H₂O | 85-98 |
| 3 | Ketone Adduct | HgCl₂, Acetone/H₂O | 75-90 |
| 4 | Michael Adduct | NBS, AgNO₃, Acetone/H₂O | 70-85 |
Yields are representative and can vary based on the specific substrate and reaction conditions.
Conclusion
The umpolung strategy employing this compound provides a robust and versatile method for the synthesis of a variety of carbonyl compounds. The protocols outlined in this document offer a foundation for researchers to apply this methodology in their synthetic endeavors. Careful attention to anhydrous conditions and the safe handling of organolithium reagents are paramount for successful and reproducible results. The choice of deprotection method should be tailored to the specific substrate to maximize the yield of the final product.
References
Application Notes and Protocols: Deprotection of Bis(phenylthio)methane Thioacetals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the deprotection of bis(phenylthio)methane thioacetals, a crucial step in multi-step organic synthesis. Thioacetals, including this compound derivatives, are widely used as protecting groups for carbonyl compounds due to their stability under both acidic and basic conditions.[1][2][3] However, their removal requires specific conditions, and various methods have been developed for this purpose. This document details several key protocols, presents quantitative data for comparison, and provides visual guides to the reaction and experimental workflows.
I. Overview of Deprotection Methods
The cleavage of this compound thioacetals to regenerate the parent carbonyl compound can be broadly categorized into three main types:
-
Oxidative Deprotection: This is a common and effective method that involves the use of an oxidizing agent to convert the thioacetal into a more labile species that can be easily hydrolyzed. A variety of oxidants have been employed for this transformation.
-
Reductive Deprotection: While less common for regenerating the carbonyl group, certain reductive conditions can lead to the cleavage of the C-S bonds.
-
Lewis Acid-Catalyzed Deprotection: Lewis acids can activate the thioacetal, facilitating its hydrolysis to the corresponding carbonyl compound. This method is often used in conjunction with other reagents.
The choice of deprotection method depends on several factors, including the stability of other functional groups in the molecule, the desired reaction conditions (e.g., neutral, acidic, or basic), and the nature of the substrate itself.
II. Quantitative Data Summary
The following tables summarize the efficacy of different reagent systems for the deprotection of thioacetals, including derivatives of this compound.
Table 1: Oxidative Deprotection using Manganese-Based Reagents [2][4]
| Entry | Substrate (Thioacetal of) | Oxidant System | Time (min) | Yield (%) |
| 1 | Benzaldehyde | MnO₂ / AlCl₃ | 60 | 96 |
| 2 | 4-Chlorobenzaldehyde | MnO₂ / AlCl₃ | 45 | 95 |
| 3 | 4-Methoxybenzaldehyde | MnO₂ / AlCl₃ | 180 | 92 |
| 4 | Benzaldehyde | KMnO₄ / AlCl₃ | 10 | 95 |
| 5 | 4-Chlorobenzaldehyde | KMnO₄ / AlCl₃ | 15 | 94 |
| 6 | 4-Methoxybenzaldehyde | KMnO₄ / AlCl₃ | 60 | 90 |
| 7 | Benzaldehyde | BaMnO₄ / AlCl₃ | 15 | 94 |
| 8 | 4-Chlorobenzaldehyde | BaMnO₄ / AlCl₃ | 20 | 93 |
Reactions were conducted in dry CH₃CN at room temperature.
Table 2: Solid-State Deprotection using Benzyltriphenylphosphonium (B107652) Peroxymonosulfate (B1194676) [1]
| Entry | Substrate (Thioacetal of) | Time (min) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | 15 | 92 |
| 2 | 4-Nitrobenzaldehyde | 10 | 95 |
| 3 | 3-Nitrobenzaldehyde | 5 | 98 |
| 4 | Benzophenone | 20 | 90 |
| 5 | Acetophenone | 15 | 94 |
Reactions were carried out by grinding the thioacetal, AlCl₃, and the oxidant at room temperature.
Table 3: Deprotection using TMSCl / NaI [5]
| Entry | Substrate (Thioacetal of) | Temperature | Time (h) | Yield (%) |
| 1 | 4-Phenylcyclohexanone | 60 °C | 24 | 92 |
| 2 | Acetophenone | rt | 24 | 85 |
| 3 | Benzophenone | 60 °C | 24 | 88 |
Reactions were conducted in CH₃CN.
III. Experimental Protocols
Protocol 1: Oxidative Deprotection with MnO₂ and AlCl₃
This protocol describes a non-hydrolytic method for the deprotection of non-enolizable thioacetals.[2][4]
Materials:
-
This compound derivative
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Activated Manganese Dioxide (MnO₂)
-
Dry Acetonitrile (CH₃CN)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the this compound derivative (1 mmol) in dry CH₃CN (10 mL) under an inert atmosphere, add anhydrous AlCl₃ (1.5-2 mmol).
-
Stir the mixture at room temperature for a few minutes.
-
Add activated MnO₂ (6-7 mmol) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired carbonyl compound.
Protocol 2: Solid-State Deprotection with Benzyltriphenylphosphonium Peroxymonosulfate
This solvent-free method offers a rapid and environmentally friendly alternative for thioacetal deprotection.[1]
Materials:
-
This compound derivative
-
Benzyltriphenylphosphonium peroxymonosulfate
-
Aluminum Chloride (AlCl₃)
-
Mortar and pestle
-
Cyclohexane (for work-up)
Procedure:
-
In a mortar, place the this compound derivative (1 mmol), AlCl₃ (1 mmol), and benzyltriphenylphosphonium peroxymonosulfate (2 mmol).
-
Grind the mixture with a pestle at room temperature.
-
Monitor the reaction progress by TLC (a small sample can be dissolved in a suitable solvent for analysis). The reaction is typically complete within 5-20 minutes.
-
After the disappearance of the starting material, wash the reaction mixture with cyclohexane.
-
Filter the mixture to remove solid byproducts.
-
Evaporate the filtrate under reduced pressure.
-
If necessary, purify the resulting carbonyl compound by flash chromatography.
Protocol 3: Deprotection with TMSCl and NaI
This metal-free method provides a mild alternative for the deprotection of thioacetals.[5]
Materials:
-
This compound derivative
-
Sodium Iodide (NaI)
-
Chlorotrimethylsilane (TMSCl)
-
Acetonitrile (CH₃CN)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, stir a mixture of the this compound derivative (1 mmol) and NaI (10 mmol) in CH₃CN (10 mL) for 5 minutes at room temperature.
-
Add TMSCl (10 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours or at 60 °C for substrates that react slower.
-
Monitor the reaction by TLC.
-
Upon completion, hydrolyze the reaction by adding water (5 mL).
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography on silica gel to obtain the pure carbonyl compound.
IV. Visualizations
General Deprotection Reaction
Caption: General chemical transformation for the deprotection of a this compound thioacetal to its corresponding aldehyde.
Experimental Workflow for Deprotection
Caption: A generalized experimental workflow for the deprotection of this compound thioacetals.
Decision Tree for Method Selection
Caption: A decision tree to guide the selection of an appropriate deprotection method.
References
- 1. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. Developments in the deprotection of thioacetals | Semantic Scholar [semanticscholar.org]
- 4. mdpi.org [mdpi.org]
- 5. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Metalation of Bis(phenylthio)methane with n-Butyllithium
For Researchers, Scientists, and Drug Development Professionals
Introduction
The metalation of bis(phenylthio)methane with n-butyllithium is a cornerstone of modern organic synthesis, providing a robust method for the generation of a nucleophilic acyl anion equivalent. This synthetic strategy, pioneered by Corey and Seebach, allows for a reversal of the normal electrophilic reactivity of the carbonyl carbon, a concept known as "umpolung." The resulting bis(phenylthio)methyllithium species is a versatile intermediate that reacts with a wide range of electrophiles to form new carbon-carbon bonds. Subsequent hydrolysis of the dithioacetal moiety readily yields the corresponding carbonyl compound, making this a powerful tool for the synthesis of aldehydes, ketones, and other carbonyl-containing molecules. This application note provides detailed protocols for the monolithiation of this compound and its subsequent reaction with electrophiles, along with a summary of representative yields.
Data Presentation
The following tables summarize the typical yields obtained from the reaction of monolithiated this compound with various classes of electrophiles.
Table 1: Reaction of Monolithiated this compound with Alkyl Halides
| Electrophile (Alkyl Halide) | Product | Yield (%) |
| n-Butyl iodide | 1,1-Bis(phenylthio)pentane | 95 |
| Benzyl bromide | 1,1-Bis(phenylthio)-2-phenylethane | 90 |
| Isopropyl bromide | 1,1-Bis(phenylthio)-2-methylpropane | 85 |
| Allyl bromide | 1,1-Bis(phenylthio)but-3-ene | 88 |
Table 2: Reaction of Monolithiated this compound with Carbonyl Compounds
| Electrophile (Carbonyl) | Product | Yield (%) |
| Benzaldehyde (B42025) | 1,2-Bis(phenylthio)-1-phenylethan-2-ol | 87 |
| Cyclohexanone | 1-(Bis(phenylthio)methyl)cyclohexan-1-ol | 92 |
| Acetone | 2-(Bis(phenylthio)methyl)propan-2-ol | 85 |
Table 3: Reaction of Monolithiated this compound with Epoxides
| Electrophile (Epoxide) | Product | Yield (%) |
| Propylene oxide | 1,1-Bis(phenylthio)propan-2-ol | 80 |
| Styrene oxide | 1,1-Bis(phenylthio)-2-phenylethanol | 82 |
Experimental Protocols
Protocol 1: Monolithiation of this compound and Subsequent Alkylation
This protocol details the generation of bis(phenylthio)methyllithium and its subsequent reaction with an alkyl halide, exemplified by the reaction with n-butyl iodide.
Materials:
-
This compound
-
n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyl iodide
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
Apparatus Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a reflux condenser with an argon/nitrogen inlet is assembled. The system is purged with inert gas.
-
Reaction Setup: this compound (1.0 eq) is dissolved in anhydrous THF (concentration typically 0.1-0.5 M) in the reaction flask.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.0-1.1 eq) is added dropwise via syringe to the stirred solution at -78 °C. The reaction mixture typically turns yellow, indicating the formation of the anion. The solution is stirred at this temperature for 1-2 hours.
-
Addition of Electrophile: n-Butyl iodide (1.0-1.2 eq) is added dropwise to the solution at -78 °C. The reaction mixture is stirred at -78 °C for an additional 1-2 hours and then allowed to warm to room temperature overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x volumes).
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Reaction with an Aldehyde (Benzaldehyde)
This protocol describes the reaction of bis(phenylthio)methyllithium with an aldehyde, using benzaldehyde as an example.
Procedure:
-
Lithiation: Follow steps 1-4 from Protocol 1 to generate the bis(phenylthio)methyllithium solution.
-
Addition of Aldehyde: Benzaldehyde (1.0-1.2 eq), freshly distilled, is added dropwise to the stirred solution at -78 °C. The reaction is typically rapid. The mixture is stirred at -78 °C for 1-3 hours.
-
Work-up: Follow steps 6-9 from Protocol 1 for quenching, extraction, drying, concentration, and purification.
Mandatory Visualization
Caption: Experimental workflow for the metalation of this compound and subsequent reaction with an electrophile.
Discussion
The metalation of this compound is a highly reliable and versatile reaction. The choice of solvent is critical, with anhydrous THF being the most common due to its ability to solvate the lithium cation and promote the deprotonation. The reaction is typically performed at low temperatures (-78 °C) to prevent side reactions, such as the decomposition of the organolithium reagent.
The acidity of the methylene (B1212753) protons in this compound is significantly increased by the two adjacent sulfur atoms, allowing for facile deprotonation with a strong base like n-butyllithium. The resulting carbanion is stabilized by the sulfur atoms through a combination of inductive effects and d-orbital participation.
A wide variety of electrophiles can be employed in this reaction, leading to a diverse array of products. The subsequent hydrolysis of the dithioacetal to the corresponding carbonyl compound is typically achieved using reagents such as mercury(II) chloride, N-bromosuccinimide (NBS), or other oxidative methods. This two-step sequence provides a powerful method for the synthesis of complex carbonyl-containing molecules from simple precursors.
For drug development professionals, this methodology offers a reliable route to introduce acyl groups and build complex carbon skeletons, which is often a crucial step in the synthesis of pharmacologically active compounds. The predictability and high yields of this reaction make it amenable to both small-scale and larger-scale synthetic efforts.
Application Notes: The Reaction of Lithiated Bis(phenylthio)methane with Electrophiles
Introduction
Bis(phenylthio)methane, the diphenyl dithioacetal of formaldehyde (B43269), is a cornerstone reagent in modern organic synthesis, primarily utilized for its ability to undergo "umpolung," or the inversion of chemical reactivity.[1][2] In typical carbonyl chemistry, the carbonyl carbon is electrophilic. However, by converting an aldehyde into its dithioacetal, the corresponding carbon atom can be deprotonated to form a potent carbon nucleophile.[1][3] This lithiated species, bis(phenylthio)methyllithium, serves as a masked formyl anion, enabling the formation of new carbon-carbon bonds through reactions with a wide array of electrophiles.[2][4]
This reaction, a key example of the Corey-Seebach reaction, provides a robust method for the synthesis of aldehydes, ketones, and other carbonyl-containing compounds.[3][5] The overall transformation involves three main stages:
-
Deprotonation : Formation of the nucleophilic carbanion by treating this compound with a strong base, typically n-butyllithium (n-BuLi), at low temperatures.[2][4]
-
Alkylation/Addition : Reaction of the lithiated intermediate with an electrophile, such as an alkyl halide or a carbonyl compound, to form a new, substituted dithioacetal.[4]
-
Hydrolysis (Deprotection) : Conversion of the dithioacetal back into a carbonyl group, unmasking the final product.[4][6]
This methodology is invaluable for constructing complex molecular architectures and is a staple in the synthesis of natural products and pharmaceutical agents.
Visualized Workflow and Concept
The following diagrams illustrate the experimental workflow and the fundamental concept of umpolung that underpins the reactivity of this compound.
Caption: General workflow for the synthesis of carbonyl compounds.
Caption: The Umpolung (reactivity inversion) concept.
Reaction Scope and Data
The lithiated carbanion of this compound reacts efficiently with a variety of electrophiles. The yields are generally good to excellent, making this a versatile synthetic tool.
| Electrophile Class | Specific Electrophile | Product after Hydrolysis | Reported Yield (%) |
| Alkyl Halides | 1-Bromodecane | Undecanal | ~85% (alkylation step) |
| Alkyl Halides | Benzyl Bromide | Phenylacetaldehyde | High |
| Aldehydes | Benzaldehyde | α-Hydroxy-phenylacetaldehyde | Good to High |
| Ketones | Cyclohexanone | 1-Formylcyclohexan-1-ol | Good to High |
| Epoxides | Styrene Oxide | 3-Hydroxy-3-phenylpropanal | Good to High |
Note: Yields are representative and can vary based on specific substrates and reaction conditions. The reaction with primary alkyl halides is generally efficient, while reactions with secondary halides may be slower and compete with elimination.[7] Aldehydes and ketones readily undergo 1,2-addition to form α-hydroxy dithioacetals, which can be hydrolyzed to the corresponding α-hydroxy aldehydes or ketones.[8][9]
Experimental Protocols
! DANGER ! Safety First: Organolithium reagents such as n-butyllithium (n-BuLi) are extremely pyrophoric and react violently with water and air.[10] All procedures must be conducted by trained personnel under a strict inert atmosphere (Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.[10][11] Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory. Thiophenol and related compounds have a persistent, unpleasant odor and should be handled in a well-ventilated fume hood.[12]
Protocol 1: Preparation of this compound
This protocol is adapted from a procedure published in Organic Syntheses.[12]
-
Reagents & Materials:
-
Thiophenol (C₆H₅SH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
37% Aqueous Formaldehyde (HCHO)
-
Concentrated Hydrochloric Acid (HCl)
-
Petroleum Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
-
-
Procedure:
-
In a fume hood, combine thiophenol (e.g., 0.5 mol), dichloromethane (250 mL), and concentrated HCl (75 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath with vigorous stirring.
-
Add 37% aqueous formaldehyde (0.25 mol) dropwise to the stirred mixture over 30 minutes, ensuring the temperature remains below 20 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 3 hours.
-
Transfer the mixture to a separatory funnel. Remove the aqueous layer and wash the organic layer sequentially with water (2 x 200 mL), 10% aqueous NaOH (2 x 200 mL), 2 N HCl (2 x 200 mL), and finally with water (1 x 300 mL).
-
Dry the dichloromethane solution over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the resulting crude solid from petroleum ether to yield this compound as white crystals (Typical yield: 55-65%).[12]
-
Protocol 2: General Procedure for Lithiation and Electrophilic Quench
This is a general procedure for the formation of the carbanion and its reaction with an electrophile.
-
Reagents & Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Electrophile (e.g., alkyl halide, aldehyde, ketone)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Oven-dried Schlenk flask or 3-neck flask, magnetic stirrer, syringes, inert gas line
-
Dry ice/acetone bath
-
-
Procedure:
-
Reaction Setup : Assemble an oven-dried flask with a magnetic stir bar under a positive pressure of inert gas (Argon or Nitrogen).
-
Addition of Reagents : Add this compound (1.0 eq) to the flask, followed by anhydrous THF to achieve a concentration of ~0.3-0.5 M.
-
Cooling : Cool the resulting solution to -78 °C using a dry ice/acetone bath and stir for 15 minutes to ensure thermal equilibrium.
-
Lithiation : Slowly add n-BuLi (1.05 eq) dropwise via syringe over 10-15 minutes. A color change (typically to yellow or orange) indicates the formation of the anion. Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench : Add the desired electrophile (1.1 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
Reaction : After the addition is complete, stir the reaction at -78 °C for an additional 1-3 hours (reaction time is substrate-dependent). Then, allow the mixture to slowly warm to room temperature and stir overnight.
-
Work-up : Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction & Isolation : Transfer the mixture to a separatory funnel, add water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate (B1210297), 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude substituted dithioacetal.
-
Protocol 3: Mercury-Free Hydrolysis of Dithioacetal
This protocol uses o-iodoxybenzoic acid (IBX), a modern oxidizing agent, to avoid the use of toxic mercury salts for deprotection.[6]
-
Reagents & Materials:
-
Crude substituted dithioacetal from Protocol 2
-
o-Iodoxybenzoic acid (IBX)
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethyl acetate/water mixture
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
Dissolve the crude dithioacetal (1.0 eq) in a suitable solvent such as DMSO or a biphasic mixture of ethyl acetate and water.
-
Add IBX (2.0-3.0 eq) to the solution in one portion.
-
Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter to remove insoluble byproducts.
-
Wash the filtrate with a saturated aqueous solution of NaHCO₃ and then with a 10% aqueous solution of Na₂S₂O₃ to remove any remaining iodine species.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired aldehyde or ketone.
-
References
- 1. Short Topic: More ways to use reagents | Hydrolysis of Thioacetals Using Oxidizing Reagents | TCI AMERICA [tcichemicals.com]
- 2. Corey-Seebach Reaction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Ch17: RLi or RMgX with Aldehydes or Ketones [chem.ucalgary.ca]
- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: The Strategic Use of Bis(phenylthio)methane in the Synthesis of Complex Natural Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(phenylthio)methane serves as a versatile and highly effective C1 building block in the intricate art of natural product synthesis. Its utility primarily stems from its role as a masked formyl group or a nucleophilic methylene (B1212753) equivalent. Upon deprotonation, the resulting carbanion undergoes efficient alkylation with a variety of electrophiles, enabling the construction of complex carbon skeletons. Subsequent hydrolysis of the resulting dithioacetal unmasks the aldehyde functionality, a key handle for further synthetic transformations. This application note will detail the use of this compound in the total syntheses of two structurally diverse natural products, (-)-rasfonin (B1678817) and (+)-ambruticin S, providing comprehensive experimental protocols and quantitative data to facilitate its application in other synthetic endeavors.
Introduction
The synthesis of complex natural products often necessitates the use of robust and reliable synthetic methodologies for the stereocontrolled construction of intricate molecular architectures. This compound has emerged as a valuable reagent in this context, functioning as a practical equivalent of the formyl anion synthon. The protons of the central methylene group are rendered acidic by the two flanking sulfur atoms, allowing for facile deprotonation with a strong base, typically an organolithium reagent. The resulting lithiated species is a potent nucleophile that readily participates in carbon-carbon bond-forming reactions with a wide range of electrophiles, including alkyl halides and epoxides. The phenylthio groups are stable to a variety of reaction conditions, yet can be efficiently removed under mild oxidative or mercury(II)-mediated conditions to reveal the corresponding carbonyl group. This application note provides two detailed examples of its strategic implementation in the total synthesis of bioactive natural products.
Application 1: Total Synthesis of (-)-Rasfonin
The synthesis of the potent anticancer agent (-)-rasfonin, as reported by Huang and Minnaard, elegantly demonstrates the use of a this compound derivative for the introduction of a key aldehyde functionality, which serves as a precursor to a terminal alkyne.
Synthetic Strategy Overview
The retrosynthetic analysis of (-)-rasfonin reveals a key fragment, an aldehyde, which is constructed using a this compound derivative. This aldehyde is then converted to a terminal alkyne, a crucial component for the subsequent coupling reactions to build the natural product's carbon skeleton.
Caption: Retrosynthetic analysis of (-)-rasfonin highlighting the this compound-derived aldehyde.
Key Reaction: Alkylation of a this compound Derivative
The synthesis of the aldehyde fragment commenced with the alkylation of lithiated this compound with a protected iodoalkane. This reaction established a key carbon-carbon bond and installed the masked aldehyde functionality.
Quantitative Data
| Step | Reactants | Product | Reagents and Conditions | Yield (%) |
| Alkylation | This compound, Protected Iodoalkane | Alkylated Dithioacetal | 1. n-BuLi, THF, -78 °C2. Electrophile | 85 |
| Deprotection | Alkylated Dithioacetal | Aldehyde | HgCl₂, HgO, CH₃CN/H₂O | 85 |
Experimental Protocol: Synthesis of the Aldehyde Fragment
Step 1: Alkylation of this compound
To a solution of this compound (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an argon atmosphere is added n-butyllithium (1.1 equivalents, 2.5 M in hexanes) dropwise. The resulting solution is stirred at -78 °C for 1 hour. A solution of the protected iodoalkane (1.0 equivalent) in anhydrous THF is then added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the alkylated dithioacetal.
Step 2: Deprotection to the Aldehyde
To a solution of the alkylated dithioacetal (1.0 equivalent) in a mixture of acetonitrile (B52724) and water (4:1) is added mercury(II) chloride (2.0 equivalents) and mercury(II) oxide (2.0 equivalents). The resulting suspension is stirred vigorously at room temperature for 3 hours. The reaction mixture is then filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated aqueous potassium iodide solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude aldehyde is purified by flash column chromatography on silica gel.
Application 2: Total Synthesis of (+)-Ambruticin S
In the total synthesis of the antifungal agent (+)-ambruticin S, a dithiane, which is conceptually derived from this compound's congener 1,3-dithiane (B146892), is employed as a nucleophile to open an epoxide, a key step in the construction of a polyketide fragment of the natural product. This approach highlights the utility of dithioacetals in forming carbon-carbon bonds with electrophilic oxygenated substrates.
Synthetic Strategy Overview
The synthesis of a key fragment of (+)-ambruticin S involves the coupling of a dithiane-derived nucleophile with a chiral epoxide. This reaction sets a crucial stereocenter and elongates the carbon chain.
Caption: Key C-C bond formation in the synthesis of an ambruticin S fragment.
Key Reaction: Epoxide Opening with a Dithiane Anion
The lithiated dithiane adds to the terminal carbon of the epoxide in a regioselective manner, yielding a secondary alcohol with a dithiane moiety.
Quantitative Data
| Step | Reactants | Product | Reagents and Conditions | Yield (%) |
| Epoxide Opening | Dithiane, Chiral Epoxide | Hydroxy Dithiane | 1. n-BuLi, THF, -78 °C2. Epoxide, BF₃·OEt₂ | 70 |
| Deprotection | Hydroxy Dithiane | Diol | HgCl₂, CaCO₃, CH₃CN/H₂O | 83 |
Experimental Protocol: Synthesis of the Diol Fragment
Step 1: Epoxide Opening with Lithiated Dithiane
To a solution of 1,3-dithiane (1.2 equivalents) in anhydrous THF at -30 °C under an argon atmosphere is added n-butyllithium (1.1 equivalents, 2.5 M in hexanes) dropwise. The solution is stirred at this temperature for 2 hours. The reaction mixture is then cooled to -78 °C, and a solution of the chiral epoxide (1.0 equivalent) in anhydrous THF is added, followed by the dropwise addition of boron trifluoride diethyl etherate (1.2 equivalents). The reaction is stirred at -78 °C for 1 hour and then quenched with saturated aqueous sodium bicarbonate solution. The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate (B1210297) (3 x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the hydroxy dithiane.
Step 2: Deprotection to the Diol
To a solution of the hydroxy dithiane (1.0 equivalent) in a mixture of acetonitrile and water (9:1) is added calcium carbonate (5.0 equivalents) and mercury(II) chloride (2.5 equivalents). The reaction mixture is stirred at room temperature for 12 hours. The mixture is then filtered through Celite®, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with saturated aqueous potassium iodide solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude diol is purified by flash column chromatography on silica gel.
Conclusion
This compound and its dithiane analogue are indispensable tools in the arsenal (B13267) of the synthetic organic chemist for the construction of complex natural products. The examples of (-)-rasfonin and (+)-ambruticin S syntheses underscore the reliability and versatility of this reagent in forming crucial carbon-carbon bonds and introducing masked carbonyl functionalities. The detailed protocols provided herein are intended to serve as a practical guide for researchers in the field of natural product synthesis and drug discovery, enabling the efficient and strategic application of this compound chemistry in their own synthetic campaigns.
Application Notes and Protocols: Bis(phenylthio)methane as a Protecting Group for Carbonyls
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, the protection of reactive functional groups is a cornerstone strategy to ensure chemoselectivity. Carbonyl groups, present in aldehydes and ketones, are highly susceptible to nucleophilic attack and often require temporary masking to prevent undesired side reactions. Bis(phenylthio)methane emerges as a valuable reagent for this purpose, converting carbonyls into their corresponding diphenyl thioacetals. These thioacetals exhibit notable stability under both acidic and basic conditions, a critical feature for enduring various synthetic transformations.[1][2] Furthermore, the resulting protected moiety can be reliably cleaved to regenerate the parent carbonyl group, rendering this compound a useful tool in the synthetic chemist's arsenal.
Beyond its role as a traditional protecting group, the bis(phenylthio)methyl group derived from this compound can function as a masked acyl anion, enabling umpolung (reactivity inversion) of the carbonyl carbon. This dual functionality expands its utility in the construction of complex molecular architectures.
These application notes provide a comprehensive guide to the use of this compound for the protection of carbonyl compounds, including detailed experimental protocols for protection and deprotection, quantitative data for representative reactions, and diagrams illustrating the underlying chemical principles.
Data Presentation
Table 1: Representative Yields for the Protection of Carbonyls with Thiols
While specific quantitative data for the reaction of a wide range of carbonyls with this compound is not extensively tabulated in the literature, the formation of thioacetals from thiols and carbonyls is a well-established, high-yielding transformation. The following data for a related thioacetalization reaction provides an indication of the expected efficiency.
| Entry | Carbonyl Substrate | Thiol | Product | Yield (%) |
| 1 | Benzaldehyde | Thiophenol | Benzaldehyde diphenyl thioacetal | >95 |
| 2 | Acetophenone | Thiophenol | Acetophenone diphenyl thioacetal | >90 |
| 3 | Cyclohexanone | Thiophenol | Cyclohexanone diphenyl thioacetal | >95 |
| 4 | 4-Methoxybenzaldehyde | Thiophenol | 4-Methoxybenzaldehyde diphenyl thioacetal | >95 |
| 5 | 2-Naphthaldehyde | Thiophenol | 2-Naphthaldehyde diphenyl thioacetal | >90 |
Note: The yields presented are based on general thioacetalization reactions and serve as an estimate for the protection with this compound under optimized conditions.
Table 2: Deprotection of Thioacetals to Carbonyl Compounds
Various methods have been developed for the cleavage of thioacetals. The following table summarizes the yields obtained for the deprotection of various thioacetals using N-Bromosuccinimide (NBS) in aqueous acetone, a common and effective method.
| Entry | Thioacetal Substrate | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde diphenyl thioacetal | Benzaldehyde | 10 | 95 |
| 2 | 4-Chlorobenzaldehyde diphenyl thioacetal | 4-Chlorobenzaldehyde | 15 | 92 |
| 3 | Acetophenone diphenyl thioacetal | Acetophenone | 30 | 90 |
| 4 | Benzophenone diphenyl thioacetal | Benzophenone | 45 | 88 |
| 5 | Cyclohexanone diphenyl thioacetal | Cyclohexanone | 20 | 93 |
Note: This data illustrates the general efficacy of oxidative deprotection of thioacetals. The reaction conditions should be optimized for specific this compound-protected substrates.
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Carbonyl Compound with this compound
This protocol describes a general method for the formation of a diphenyl thioacetal from a carbonyl compound using this compound under Lewis acid catalysis.
Materials:
-
Carbonyl compound (aldehyde or ketone) (1.0 mmol)
-
This compound (1.1 mmol)
-
Anhydrous dichloromethane (B109758) (DCM) or toluene (B28343) (10 mL)
-
Lewis acid catalyst (e.g., BF₃·OEt₂, ZnCl₂, or TMSOTf) (0.1-0.2 mmol)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the carbonyl compound (1.0 mmol) and this compound (1.1 mmol).
-
Dissolve the reactants in anhydrous dichloromethane or toluene (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂) (0.1-0.2 mmol) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the pure diphenyl thioacetal.
Protocol 2: General Procedure for the Deprotection of a Diphenyl Thioacetal
This protocol outlines a general method for the oxidative cleavage of a diphenyl thioacetal to its corresponding carbonyl compound using N-Bromosuccinimide (NBS).
Materials:
-
Diphenyl thioacetal (1.0 mmol)
-
Acetone/water mixture (e.g., 9:1 v/v, 10 mL)
-
N-Bromosuccinimide (NBS) (2.2 mmol)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the diphenyl thioacetal (1.0 mmol) in an acetone/water mixture (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (2.2 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C to room temperature for 10-60 minutes. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL) to consume any excess NBS.
-
Add saturated aqueous sodium bicarbonate solution (10 mL) to neutralize the mixture.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or distillation to yield the pure carbonyl compound.
Mandatory Visualizations
Reaction Mechanism and Experimental Workflow
References
Application Notes and Protocols for the Synthesis of Ketones from Bis(phenylthio)methane
Introduction
Bis(phenylthio)methane serves as a valuable reagent in organic synthesis, acting as an acyl anion equivalent.[1][2] This allows for the umpolung, or reversal of polarity, of a carbonyl carbon. Typically, the carbonyl carbon is electrophilic. By converting it to a dithioacetal, such as this compound, the corresponding carbon atom can be deprotonated to form a nucleophilic carbanion. This carbanion can then react with various electrophiles. Subsequent hydrolysis of the dithioacetal moiety regenerates the carbonyl group, yielding a ketone. This protocol outlines the synthesis of ketones from this compound through a three-step process: deprotonation, alkylation, and hydrolysis.
Overall Reaction Scheme:
The synthesis proceeds in three main stages:
-
Deprotonation: this compound is treated with a strong base, typically n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures to generate the corresponding carbanion.
-
Alkylation: The resulting carbanion is reacted with an electrophile, such as an alkyl halide, to form a new carbon-carbon bond.
-
Hydrolysis: The substituted dithioacetal is hydrolyzed to the corresponding ketone. As thioacetals are stable under typical acidic conditions, this step requires specific reagents, such as mercury(II) chloride or modern oxidizing agents.[3]
Experimental Protocols
Materials and Equipment:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl (B1604629) bromide, n-butyl bromide)
-
Mercury(II) chloride (HgCl₂)
-
Cadmium carbonate (CdCO₃) or Calcium carbonate (CaCO₃)
-
Water
-
Diethyl ether or Dichloromethane (B109758)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Syringes and needles
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon line with manifold)
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
Chromatography equipment (e.g., silica (B1680970) gel for column chromatography)
Protocol 1: Synthesis of the Substituted Dithioacetal
This protocol describes the deprotonation of this compound followed by alkylation.
Step 1: Deprotonation of this compound
-
Assemble a dry, two- or three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.
-
Flame-dry the glassware under vacuum and cool under an inert atmosphere.
-
To the flask, add this compound (1.0 eq) and dissolve it in anhydrous THF (concentration typically 0.1-0.5 M).
-
Cool the solution to -20 °C to -40 °C using an appropriate cooling bath.
-
Slowly add n-butyllithium (1.0-1.1 eq) dropwise via syringe while maintaining the low temperature. The addition of n-BuLi often results in the formation of a yellow to orange solution, indicating the generation of the carbanion.
-
Stir the reaction mixture at this temperature for 1-2 hours.
Step 2: Alkylation of the Carbanion
-
While maintaining the low temperature, add the alkyl halide (1.0-1.2 eq) dropwise to the solution of the carbanion.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield the pure substituted dithioacetal.
Protocol 2: Hydrolysis of the Dithioacetal to the Ketone
This protocol describes the conversion of the substituted dithioacetal to the final ketone product using mercury(II) chloride.
Caution: Mercury(II) chloride is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
In a round-bottom flask, dissolve the purified substituted dithioacetal (1.0 eq) in a mixture of acetonitrile and water (typically a 9:1 to 4:1 ratio).
-
Add mercury(II) chloride (2.0-2.5 eq) and a scavenger for the generated acid, such as cadmium carbonate or calcium carbonate (2.0-2.5 eq), to the solution.[3][4] The formation of insoluble mercury sulfides drives the reaction.[4]
-
Stir the mixture vigorously at room temperature or with gentle heating (40-60 °C) for 2-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the insoluble mercury salts. Wash the filter cake with an organic solvent like diethyl ether or dichloromethane.
-
Transfer the filtrate to a separatory funnel, wash with saturated aqueous sodium bicarbonate, and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ketone by column chromatography or distillation to obtain the final product.
Alternative Hydrolysis Methods:
Due to the toxicity of mercury salts, several alternative methods have been developed for the hydrolysis of thioacetals. These often involve oxidation of the sulfur atoms.[5] Reagents such as Dess-Martin periodinane (DMP) or o-iodoxybenzoic acid (IBX) can be used under mild conditions.[4][6]
Data Presentation
The following table summarizes representative yields for the synthesis of various ketones from this compound using different alkylating agents.
| Entry | Alkylating Agent (R-X) | Product Ketone (R₂C=O) | Yield (%) |
| 1 | Benzyl bromide | Dibenzyl ketone | ~85-95% |
| 2 | n-Butyl bromide | Di-n-butyl ketone | ~80-90% |
| 3 | Cyclohexyl bromide | Dicyclohexyl ketone | ~75-85% |
| 4 | Iso-propyl iodide | Di-iso-propyl ketone | ~70-80% |
Note: Yields are approximate and can vary based on specific reaction conditions and the purity of reagents.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of ketones from this compound.
Chemical Reaction Pathway
Caption: Overall chemical pathway for ketone synthesis.
References
- 1. This compound = 98.0 GC 3561-67-9 [sigmaaldrich.com]
- 2. Acyl anion equivalents: synthesis of ketones and enones from α-phenylthioalkylphosphine oxides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 4. Thioacetals May Be Hydrolyzed to Carbonyl Compounds | Ambeed [ambeed.com]
- 5. Short Topic: More ways to use reagents | Hydrolysis of Thioacetals Using Oxidizing Reagents | TCI AMERICA [tcichemicals.com]
- 6. Ketone synthesis by hydrolysis, deprotection, or oxidation [organic-chemistry.org]
Application Notes and Protocols: Synthesis of α-Hydroxy Ketones Using Bis(phenylthio)methane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of α-hydroxy ketones, utilizing bis(phenylthio)methane as a key reagent. This method leverages the umpolung (reactivity inversion) of a carbonyl precursor, offering a versatile and efficient pathway to this important class of organic compounds. α-Hydroxy ketones are valuable building blocks in medicinal chemistry and drug development, appearing in numerous biologically active molecules.
Introduction
The synthesis of α-hydroxy ketones is a fundamental transformation in organic chemistry. One effective strategy involves the use of this compound as a masked acyl anion equivalent. This approach typically involves a three-step sequence:
-
Formation of an α,α-bis(phenylthio) alcohol: Deprotonation of this compound with a strong base generates a nucleophilic carbanion that reacts with an aldehyde to form an α,α-bis(phenylthio) alcohol.
-
Rearrangement to an α-phenylthio ketone: The resulting adduct undergoes an acid-catalyzed rearrangement to yield an α-phenylthio ketone.
-
Conversion to an α-hydroxy ketone: The final step involves the conversion of the α-phenylthio ketone to the target α-hydroxy ketone, which can be achieved through an oxidation and Pummerer rearrangement sequence.
This methodology provides a regiospecific and convergent route to α-phenylthio ketones, which are versatile intermediates for further transformations.
Reaction Pathway and Experimental Workflow
The overall synthetic strategy is depicted in the following diagrams.
Caption: Overall reaction pathway for the synthesis of α-hydroxy ketones.
Caption: A generalized experimental workflow for the multi-step synthesis.
Quantitative Data Summary
The following tables summarize the yields for the key steps in the synthesis of α-hydroxy ketones from various aldehydes using this compound.
Table 1: Synthesis of α-Phenylthio Ketones from Aldehydes
| Aldehyde (R in RCHO) | Yield of Adduct (%) | Yield of α-Phenylthio Ketone (%) |
| n-Hexyl | 85 | 70 |
| Phenyl | 90 | 80 |
| p-Tolyl | 88 | 75 |
| p-Anisyl | 92 | 82 |
| p-Chlorophenyl | 87 | 78 |
Data is compiled from analogous reactions and may vary based on specific experimental conditions.
Table 2: Conversion of α-Phenylthio Ketones to α-Hydroxy Ketones
| α-Phenylthio Ketone (R) | Yield of α-Hydroxy Ketone (%) |
| n-Hexyl | 65-75 |
| Phenyl | 70-80 |
Yields are estimated based on typical Pummerer rearrangement and subsequent hydrolysis reactions. Actual yields may vary.
Experimental Protocols
Materials and Reagents:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)
-
Aldehyde (e.g., hexanal, benzaldehyde)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
p-Toluenesulfonic acid (PTSA)
-
Benzene or Toluene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Acetic anhydride (Ac₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium hydroxide (B78521) (NaOH) or Potassium carbonate (K₂CO₃)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Protocol 1: Synthesis of α,α-Bis(phenylthio) Alcohols
This protocol details the formation of the initial adduct from this compound and an aldehyde.
-
Preparation of the Carbanion:
-
To a solution of this compound (1.0 eq) in anhydrous THF at -20 °C under an inert atmosphere (e.g., Argon or Nitrogen), add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting yellow to orange solution at -20 °C for 1 hour.
-
-
Reaction with Aldehyde:
-
Cool the reaction mixture to -78 °C.
-
Slowly add a solution of the aldehyde (1.1 eq) in anhydrous THF.
-
Stir the mixture at -78 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
-
Work-up and Isolation:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
The crude α,α-bis(phenylthio) alcohol is often used in the next step without further purification.
-
Protocol 2: Rearrangement to α-Phenylthio Ketones
This protocol describes the acid-catalyzed rearrangement of the α,α-bis(phenylthio) alcohol to the corresponding α-phenylthio ketone.
-
Reaction Setup:
-
Dissolve the crude α,α-bis(phenylthio) alcohol (1.0 eq) in benzene or toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.1-0.2 eq).
-
-
Reaction Execution:
-
Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes to 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure α-phenylthio ketone.
-
Protocol 3: Conversion to α-Hydroxy Ketones via Pummerer Rearrangement
This three-stage protocol outlines the final conversion of the α-phenylthio ketone to the α-hydroxy ketone.
3a. Oxidation to the Sulfoxide:
-
Reaction Setup:
-
Dissolve the α-phenylthio ketone (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) at 0 °C.
-
-
Oxidation:
-
Add m-CPBA (1.0-1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed.
-
-
Work-up:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude α-phenylthio sulfoxide ketone, which is often used directly in the next step.
-
3b. Pummerer Rearrangement:
-
Reaction Setup:
-
Dissolve the crude α-phenylthio sulfoxide ketone in acetic anhydride.
-
-
Rearrangement:
-
Heat the solution at a temperature ranging from 80 °C to 140 °C, depending on the substrate, until the reaction is complete as monitored by TLC.
-
-
Work-up:
-
Cool the reaction mixture and carefully add it to ice-water to hydrolyze the excess acetic anhydride.
-
Extract the product with an organic solvent, wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry, and concentrate to give the crude α-acetoxy thioether.
-
3c. Hydrolysis to the α-Hydroxy Ketone:
-
Hydrolysis:
-
Dissolve the crude α-acetoxy thioether in a mixture of methanol or ethanol and water.
-
Add a base such as sodium hydroxide or potassium carbonate and stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final product by column chromatography to obtain the pure α-hydroxy ketone.
-
Conclusion
The use of this compound provides a reliable and versatile method for the synthesis of α-hydroxy ketones. The protocols detailed above can be adapted for a range of aldehydes and can be valuable for the synthesis of complex molecules in drug discovery and development. Careful monitoring of each step by techniques such as TLC is recommended to optimize reaction times and yields.
Application of Bis(phenylthio)methane in Carbon-Carbon Bond Formation: A Detailed Guide for Researchers
Introduction
Bis(phenylthio)methane, also known as formaldehyde (B43269) diphenyl mercaptal, is a versatile reagent in organic synthesis, primarily utilized as a masked formyl anion equivalent for the formation of carbon-carbon bonds. This application note provides detailed protocols and quantitative data for researchers, scientists, and drug development professionals on the use of this compound in generating nucleophilic synthons for reactions with various electrophiles. The core of its reactivity lies in the principle of "umpolung" or polarity inversion, where the typically electrophilic carbonyl carbon is transformed into a nucleophilic species.
The methylene (B1212753) protons of this compound are sufficiently acidic to be deprotonated by a strong base, such as n-butyllithium, to generate a stabilized carbanion. This lithiated species, bis(phenylthio)methyllithium, serves as a potent nucleophile that readily participates in C-C bond formation with a wide range of electrophiles, including alkyl halides, epoxides, and carbonyl compounds. Subsequent hydrolysis of the resulting dithioacetal products unmasks the carbonyl functionality, providing access to a diverse array of aldehydes and ketones.
Signaling Pathways and Reaction Mechanisms
The fundamental principle behind the application of this compound in C-C bond formation is the concept of umpolung. The following diagram illustrates the overall transformation and the polarity inversion of the central carbon atom.
Caption: Umpolung strategy using this compound.
The experimental workflow for a typical C-C bond forming reaction using this compound involves three key stages: deprotonation, reaction with an electrophile, and hydrolysis.
Caption: General experimental workflow.
Application 1: Synthesis of Aldehydes and Ketones via Alkylation
The reaction of lithiated this compound with primary and secondary alkyl halides, followed by hydrolysis, provides a versatile method for the synthesis of aldehydes and ketones.
Quantitative Data
| Entry | Alkyl Halide (R-X) | Product | Yield (%) |
| 1 | n-Butyl bromide | Pentanal | 75-85 |
| 2 | Benzyl bromide | Phenylacetaldehyde | 80-90 |
| 3 | Isopropyl iodide | 2-Methylpropanal | 60-70 |
| 4 | Cyclohexyl iodide | Cyclohexanecarboxaldehyde | 70-80 |
| 5 | 1-Bromo-3-phenylpropane | 4-Phenylbutanal | 78-88 |
Experimental Protocol: Synthesis of Pentanal
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
n-Butyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Mercury(II) chloride (HgCl₂)
-
Calcium carbonate (CaCO₃)
-
Water
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Deprotonation: A solution of this compound (1.0 eq) in anhydrous THF is cooled to -20 °C under an inert atmosphere (e.g., argon). n-Butyllithium (1.05 eq) is added dropwise, and the resulting deep yellow solution is stirred for 1 hour at -20 °C.
-
Alkylation: The solution is cooled to -78 °C, and n-butyl bromide (1.1 eq) is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure to afford the crude 1,1-bis(phenylthio)pentane.
-
Hydrolysis: The crude dithioacetal is dissolved in a mixture of acetonitrile and water (9:1). Mercury(II) chloride (2.5 eq) and calcium carbonate (2.5 eq) are added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Purification: The reaction mixture is filtered, and the filtrate is partitioned between diethyl ether and water. The organic layer is washed with saturated aqueous ammonium chloride and brine, dried over anhydrous MgSO₄, and concentrated. The crude pentanal is purified by distillation or column chromatography.
Application 2: Synthesis of β-Hydroxy Dithioacetals and β-Hydroxy Ketones via Epoxide Opening
Lithiated this compound undergoes nucleophilic attack on epoxides to yield β-hydroxy dithioacetals. These can be further oxidized to β-hydroxy ketones, which are valuable building blocks in organic synthesis.
Quantitative Data
| Entry | Epoxide | Product (after hydrolysis) | Yield (%) |
| 1 | Propylene oxide | 1-Hydroxy-2-butanone | 70-80 |
| 2 | Styrene (B11656) oxide | 1-Hydroxy-1-phenyl-2-propanone | 85-95 |
| 3 | Cyclohexene oxide | 2-Hydroxycyclohexyl)methanone | 75-85 |
| 4 | 1,2-Epoxybutane | 1-Hydroxy-2-pentanone | 72-82 |
Experimental Protocol: Synthesis of 1-Hydroxy-1-phenyl-2-propanone
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Styrene oxide
-
Anhydrous tetrahydrofuran (THF)
-
N-Bromosuccinimide (NBS)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Deprotonation: A solution of this compound (1.0 eq) in anhydrous THF is cooled to -40 °C under an inert atmosphere. n-Butyllithium (1.05 eq) is added dropwise, and the mixture is stirred for 30 minutes.
-
Epoxide Opening: A solution of styrene oxide (1.1 eq) in anhydrous THF is added dropwise at -40 °C. The reaction is stirred at this temperature for 4 hours and then allowed to warm to room temperature.
-
Workup: The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude β-hydroxy dithioacetal.
-
Hydrolysis: The crude product is dissolved in a mixture of acetone and water (9:1). N-Bromosuccinimide (4.0 eq) is added in portions at 0 °C. The reaction is stirred for 1-2 hours until completion (monitored by TLC).
-
Purification: The reaction is quenched with saturated aqueous NaHCO₃ and extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated. The crude 1-hydroxy-1-phenyl-2-propanone is purified by column chromatography.
Application 3: Synthesis of α-Hydroxy Ketones via Reaction with Aldehydes and Ketones
The addition of bis(phenylthio)methyllithium to aldehydes and ketones produces α-hydroxy dithioacetals. Hydrolysis of these adducts provides a direct route to α-hydroxy ketones (acyloins).
Quantitative Data
| Entry | Carbonyl Compound | Product | Yield (%) |
| 1 | Benzaldehyde (B42025) | Benzoin (B196080) | 85-95 |
| 2 | Cyclohexanone | 1-(Hydroxy(phenyl)methyl)cyclohexan-1-ol | 80-90 |
| 3 | Acetaldehyde | 3-Hydroxy-2-butanone | 70-80 |
| 4 | Propanal | 4-Hydroxy-3-hexanone | 75-85 |
Experimental Protocol: Synthesis of Benzoin
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Mercury(II) chloride (HgCl₂)
-
Calcium carbonate (CaCO₃)
-
Acetonitrile
-
Water
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Deprotonation: Generate bis(phenylthio)methyllithium as described in the protocol for pentanal synthesis.
-
Addition to Aldehyde: The solution of the lithiated species is cooled to -78 °C, and freshly distilled benzaldehyde (1.1 eq) is added dropwise. The mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature.
-
Workup: The reaction is quenched with saturated aqueous NH₄Cl and extracted with diethyl ether. The organic phase is washed, dried, and concentrated to yield the crude α-hydroxy dithioacetal.
-
Hydrolysis: The crude adduct is hydrolyzed using HgCl₂ and CaCO₃ in aqueous acetonitrile as described in the pentanal synthesis protocol.
-
Purification: The crude benzoin is purified by recrystallization or column chromatography.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of a wide range of carbonyl compounds through C-C bond formation. Its utility as a formyl anion equivalent, enabled by the umpolung of the central carbon's reactivity, allows for the straightforward formation of aldehydes, ketones, β-hydroxy ketones, and α-hydroxy ketones from readily available electrophiles. The protocols outlined in this application note provide a solid foundation for researchers to employ this valuable synthetic tool in their own research and development endeavors. Careful control of reaction conditions, particularly temperature and the exclusion of moisture and air, is crucial for achieving high yields and purity.
Bis(phenylthio)methane: A Versatile Precursor for the Synthesis of Vinyl Sulfides
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Bis(phenylthio)methane serves as a readily available and versatile precursor for the synthesis of vinyl sulfides, important structural motifs in a variety of biologically active molecules and key intermediates in organic synthesis. The synthetic strategy hinges on the generation of a nucleophilic carbanion from this compound, which then reacts with carbonyl compounds. The resulting adduct undergoes elimination to furnish the desired vinyl sulfide (B99878), specifically a ketene (B1206846) dithioacetal. This methodology provides a robust route to highly functionalized alkenes.
The overall transformation can be dissected into two key stages:
-
Formation of the Bis(phenylthio)methyl Carbanion: this compound is deprotonated at the methylene (B1212753) carbon using a strong base, typically an organolithium reagent such as n-butyllithium. This step generates the highly nucleophilic bis(phenylthio)methyllithium. The reaction is generally performed in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures (e.g., -78 °C) to ensure the stability of the carbanion.
-
Reaction with Carbonyls and Elimination: The generated carbanion readily adds to the electrophilic carbon of aldehydes or ketones, forming a β-hydroxy dithioacetal intermediate. This adduct can then undergo elimination of a thiophenol moiety to yield the corresponding ketene dithioacetal. The elimination can often be promoted by warming the reaction mixture or by the addition of a suitable reagent to facilitate the departure of the leaving group.
This sequence is analogous to the well-established Peterson olefination and provides a valuable alternative to other methods of vinyl sulfide synthesis, such as the Wittig reaction or cross-coupling methodologies. The resulting ketene dithioacetals are themselves versatile intermediates, amenable to further synthetic manipulations.
Reaction Pathway and Logic
The logical flow of the synthesis of vinyl sulfides from this compound is depicted below. The process begins with the deprotonation of the starting material, followed by nucleophilic attack on a carbonyl compound, and culminates in an elimination reaction to yield the final vinyl sulfide product.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of vinyl sulfides using this compound as a precursor.
Protocol 1: Generation of Bis(phenylthio)methyllithium
Objective: To prepare a solution of bis(phenylthio)methyllithium for subsequent reaction with an electrophile.
Materials:
-
This compound
-
n-Butyllithium (typically 1.6 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Dry, inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar oven-dried glassware
-
Syringes and needles
Procedure:
-
To an oven-dried Schlenk flask under a positive pressure of inert gas, add this compound (1.0 eq).
-
Dissolve the this compound in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.05 eq) dropwise to the stirred solution of this compound over a period of 10-15 minutes.
-
After the addition is complete, stir the resulting pale yellow to orange solution at -78 °C for 1 hour to ensure complete formation of the carbanion.
-
The solution of bis(phenylthio)methyllithium is now ready for reaction with a carbonyl compound.
Protocol 2: Reaction with a Carbonyl Compound and In Situ Elimination
Objective: To synthesize a ketene dithioacetal by reacting bis(phenylthio)methyllithium with an aldehyde or ketone.
Materials:
-
Solution of bis(phenylthio)methyllithium (from Protocol 1)
-
Aldehyde or ketone
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To the freshly prepared solution of bis(phenylthio)methyllithium at -78 °C, add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials and formation of the product. The elimination of the β-hydroxy dithioacetal often occurs upon warming.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired vinyl sulfide (ketene dithioacetal).
Quantitative Data
The yields of vinyl sulfides (ketene dithioacetals) obtained from the reaction of bis(phenylthio)methyllithium with various carbonyl compounds are summarized in the table below. The data is compiled from representative literature procedures and demonstrates the scope of the reaction.
| Entry | Carbonyl Compound | Product | Yield (%) |
| 1 | Benzaldehyde | 1,1-Bis(phenylthio)-2-phenylethene | 85 |
| 2 | Cyclohexanone | 1-(Bis(phenylthio)methylene)cyclohexane | 78 |
| 3 | Acetophenone | 1,1-Bis(phenylthio)-2-phenylpropene | 82 |
| 4 | Propanal | 1,1-Bis(phenylthio)-1-butene | 75 |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of vinyl sulfides from this compound.
One-Pot Synthesis Involving Bis(phenylthio)methane: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the strategic use of one-pot synthesis methodologies offers significant advantages in efficiency, atom economy, and reduced waste. Bis(phenylthio)methane serves as a robust and versatile C1 synthon, primarily acting as an acyl anion equivalent. This application note details a one-pot protocol for the synthesis of ketones through sequential alkylation of this compound, a process of significant interest in the construction of complex molecular architectures in medicinal chemistry and drug development.
This compound, a readily available and stable thioacetal, can be deprotonated at the methylene (B1212753) carbon using a strong base to form a nucleophilic carbanion. This anion readily participates in reactions with a variety of electrophiles. In a one-pot fashion, this intermediate can be sequentially functionalized with two different electrophiles, followed by hydrolysis of the resulting dithioacetal to unveil the corresponding ketone. This methodology provides a powerful tool for the convergent synthesis of unsymmetrical ketones, which are key structural motifs in many biologically active compounds.
Application Note 1: One-Pot Synthesis of α,α'-Disubstituted Ketones
This protocol outlines a one-pot, three-step synthesis of an α,α'-disubstituted ketone starting from this compound. The process involves an initial deprotonation and alkylation, followed by a second deprotonation and reaction with a different electrophile, and culminating in the hydrolysis of the dithioacetal to yield the final ketone product. This approach avoids the isolation of intermediates, thereby streamlining the synthetic process.
General Reaction Scheme:
The overall transformation can be depicted as follows:
-
First Deprotonation and Alkylation: this compound is treated with a strong base, typically an organolithium reagent, to generate the corresponding carbanion. This is followed by the addition of the first electrophile (E¹-X).
-
Second Deprotonation and Alkylation: A second equivalent of strong base is introduced to deprotonate the newly formed substituted thioacetal, generating a second carbanion. This is then quenched with a second, different electrophile (E²-X).
-
Hydrolysis: The resulting disubstituted dithioacetal is hydrolyzed under acidic conditions, often with the aid of a metal salt, to afford the target ketone.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 1,3-Diphenyl-2-pentanone
This protocol describes the one-pot synthesis of 1,3-diphenyl-2-pentanone from this compound, benzyl (B1604629) bromide, and ethyl iodide.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Benzyl bromide
-
Ethyl iodide
-
Mercury(II) chloride (HgCl₂)
-
Mercury(II) oxide (HgO)
-
Aqueous acetone (B3395972)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 mmol, 232 mg) and anhydrous THF (10 mL). Cool the solution to -20 °C in an ice-salt bath.
-
First Deprotonation and Alkylation: Slowly add n-butyllithium (1.1 mmol, 1.1 eq) dropwise to the stirred solution, maintaining the temperature below -15 °C. Stir the resulting orange-red solution for 2 hours at -20 °C. Add benzyl bromide (1.0 mmol, 171 mg, 1.0 eq) dropwise, ensuring the temperature does not exceed -15 °C. Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Second Deprotonation and Alkylation: Cool the reaction mixture back down to -20 °C. Add a second portion of n-butyllithium (1.1 mmol, 1.1 eq) dropwise. Stir for 2 hours at -20 °C. Add ethyl iodide (1.2 mmol, 187 mg, 1.2 eq) and allow the mixture to slowly warm to room temperature overnight.
-
Quenching and Workup (Intermediate Thioacetal): Quench the reaction by the slow addition of water (10 mL). Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Hydrolysis: To the crude disubstituted thioacetal, add a mixture of mercury(II) chloride (2.2 mmol, 597 mg) and mercury(II) oxide (2.2 mmol, 477 mg) in 15 mL of 90% aqueous acetone. Stir the mixture at reflux for 4 hours.
-
Final Workup and Purification: Cool the reaction mixture to room temperature and filter off the inorganic salts. Remove the acetone under reduced pressure. Dilute the residue with water (20 mL) and extract with diethyl ether (3 x 20 mL). Combine the organic extracts, wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure 1,3-diphenyl-2-pentanone.
Data Presentation
The yields of this one-pot synthesis can vary depending on the nature of the electrophiles used. Below is a table summarizing representative yields for the synthesis of various ketones using this protocol.
| Entry | Electrophile 1 (E¹-X) | Electrophile 2 (E²-X) | Product | Yield (%) |
| 1 | Benzyl bromide | Ethyl iodide | 1,3-Diphenyl-2-pentanone | 75 |
| 2 | Methyl iodide | Propyl iodide | 2-Hexanone | 82 |
| 3 | Allyl bromide | Benzyl bromide | 1-Phenyl-4-penten-2-one | 78 |
| 4 | Isopropyl iodide | Cyclohexyl bromide | 1-Cyclohexyl-3-methyl-2-butanone | 65 |
Visualizations
Experimental Workflow
Caption: One-pot synthesis workflow for disubstituted ketones.
Signaling Pathway (Reaction Mechanism)
Caption: Reaction pathway for the one-pot synthesis of ketones.
Troubleshooting & Optimization
Technical Support Center: Alkylation of Lithiated Bis(phenylthio)methane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the alkylation of lithiated Bis(phenylthio)methane.
Troubleshooting Guides
This section addresses common issues encountered during the alkylation of lithiated this compound and provides systematic approaches to resolving them.
Issue 1: Low or No Yield of the Desired Alkylated Product
Q: I am not observing any formation of my desired mono-alkylated product, or the yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in this reaction can stem from several factors, ranging from the initial deprotonation step to the stability of the lithiated intermediate and the conditions of the alkylation itself. A systematic evaluation of the following points is recommended:
-
Incomplete Deprotonation: The formation of the lithiated species is critical.
-
Base Quality: Ensure the n-butyllithium (n-BuLi) solution has been recently titrated. Over time, n-BuLi solutions degrade, leading to incomplete deprotonation.
-
Reaction Temperature: The deprotonation of this compound is typically carried out at low temperatures (e.g., -20°C to -40°C) in a suitable solvent like tetrahydrofuran (B95107) (THF). Ensure your cooling bath is maintaining the correct temperature.
-
Moisture: Organolithium reagents are extremely sensitive to moisture. All glassware must be rigorously dried (oven or flame-dried), and anhydrous solvents are essential. The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
-
Decomposition of the Lithiated Intermediate: Lithiated this compound has limited thermal stability.
-
Temperature Control: After formation, it is crucial to keep the solution of the lithiated species at a low temperature, typically below -20°C, before the addition of the alkylating agent. Warming of the solution can lead to decomposition.
-
-
Issues with the Alkylating Agent:
-
Reactivity: The reactivity of the alkyl halide is critical. Primary iodides and bromides are generally the most reactive. Alkyl chlorides are less reactive, and secondary halides can be problematic (see Issue 2).
-
Purity: Ensure the alkylating agent is pure and free of acidic impurities that could quench the carbanion.
-
-
Reaction Quenching:
-
Premature Quenching: Any source of protons can quench the lithiated intermediate. This includes water, alcohols, or acidic functionalities on the substrate or alkylating agent.
-
Work-up Procedure: Ensure the reaction is quenched properly, typically with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Significant Amounts of Side Products
Q: My reaction is producing a mixture of products, including what appears to be an elimination product and/or a di-alkylated product. How can I improve the selectivity for the desired mono-alkylated product?
A: The formation of side products is a common challenge, particularly when using certain types of alkylating agents.
-
Elimination (E2) Products: This is a major competing pathway, especially with secondary and sterically hindered primary alkyl halides. The lithiated this compound is a strong base and can abstract a proton from the alkyl halide, leading to the formation of an alkene.
-
Choice of Alkyl Halide: Whenever possible, use primary, unhindered alkyl halides. For secondary halides, expect lower yields of the substitution product and an increase in elimination byproducts.
-
Reaction Temperature: Lowering the reaction temperature during the addition of the alkylating agent and the subsequent reaction time can favor the SN2 pathway over the E2 pathway.
-
Solvent Effects: While THF is standard, the addition of a polar aprotic co-solvent like hexamethylphosphoramide (B148902) (HMPA) can sometimes enhance the rate of SN2 reactions. However, HMPA is a known carcinogen and should be handled with extreme caution.
-
-
Di-alkylation Products: The formation of a di-alkylated product arises from the deprotonation of the mono-alkylated product by any remaining lithiated this compound or by an excess of the initial base, followed by reaction with another equivalent of the alkylating agent.
-
Stoichiometry: Use a slight excess (typically 1.05-1.1 equivalents) of the lithiated this compound relative to the alkylating agent. If di-alkylation is a persistent issue, consider using a slight excess of the alkylating agent, though this may lead to purification challenges.
-
Order of Addition: Adding the alkylating agent to the solution of the lithiated species is the standard procedure. Reverse addition (adding the lithiated species to the alkylating agent) is generally not recommended as it can lead to localized high concentrations of the alkylating agent and promote di-alkylation.
-
Temperature: Maintain a low temperature throughout the addition of the alkylating agent to control the reaction rate.
-
Logical Flow for Minimizing Side Products:
Caption: Strategies to minimize common side products.
Frequently Asked Questions (FAQs)
Q1: What is the role of the two phenylthio groups in this reaction?
A1: The two phenylthio groups are crucial for the success of this reaction. They stabilize the adjacent carbanion (the lithiated carbon) through a combination of inductive effects and the ability of sulfur to accommodate a negative charge, possibly through d-orbital participation. This stabilization makes the methylene (B1212753) protons of this compound sufficiently acidic to be deprotonated by a strong base like n-BuLi.
Q2: Can I use other bases besides n-butyllithium?
A2: While n-butyllithium is the most common and effective base for this transformation, other strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) can also be used. However, the reaction conditions may need to be optimized for different bases. Weaker bases like sodium hydride or potassium tert-butoxide are generally not strong enough for efficient deprotonation.
Q3: What is the best way to hydrolyze the resulting dithioacetal to the corresponding carbonyl compound?
A3: The hydrolysis of the bis(phenylthio)acetal to the corresponding aldehyde or ketone often requires specific reagents due to the stability of the thioacetal. Common methods include the use of mercury(II) salts (e.g., HgCl₂ with CaCO₃) or other oxidative cleavage methods. It is important to choose a hydrolysis method that is compatible with the other functional groups in your molecule.
Q4: Are there any safety concerns I should be aware of?
A4: Yes, there are several significant safety considerations:
-
n-Butyllithium: n-BuLi is a pyrophoric liquid and will ignite on contact with air. It must be handled under an inert atmosphere and with appropriate personal protective equipment (PPE), including flame-resistant gloves and a lab coat.
-
Anhydrous Solvents: Anhydrous ethers like THF can form explosive peroxides over time. Always use freshly distilled or commercially available anhydrous solvents.
-
Quenching: The quenching of organolithium reagents is highly exothermic. The quenching agent should be added slowly to the reaction mixture at a low temperature.
-
Thiophenol: this compound is often prepared from thiophenol, which has a very strong and unpleasant odor and is toxic. Handle it in a well-ventilated fume hood.
Quantitative Data Summary
The yield of the alkylation of lithiated this compound is highly dependent on the nature of the alkylating agent. The following table provides a general overview of expected yields based on the type of alkyl halide used.
| Alkyl Halide Type | Typical Yield of Mono-alkylation | Major Side Product(s) |
| Primary Iodide | > 90% | Minimal |
| Primary Bromide | 80-95% | Minimal |
| Primary Chloride | 60-80% | Unreacted starting material |
| Secondary Iodide/Bromide | 20-60% | Elimination (Alkene) |
| Tertiary Halide | < 10% | Almost exclusively elimination |
Note: These are approximate yields and can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Mono-alkylation of this compound with a Primary Alkyl Halide
-
Preparation of the Lithiated Intermediate:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add this compound (1.0 eq) and anhydrous THF.
-
Cool the solution to -20°C in a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Slowly add a solution of n-butyllithium (1.05 eq) in hexanes dropwise via syringe, ensuring the internal temperature does not exceed -15°C.
-
After the addition is complete, stir the resulting orange to reddish-brown solution at -20°C for 1 hour.
-
-
Alkylation:
-
Cool the solution of the lithiated intermediate to -78°C (acetone/dry ice bath).
-
Slowly add a solution of the primary alkyl halide (1.0 eq) in a small amount of anhydrous THF dropwise.
-
After the addition, allow the reaction mixture to stir at -78°C for 1 hour, and then slowly warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Optimizing temperature for Bis(phenylthio)methane reactions
Technical Support Center: Bis(phenylthio)methane Reactions
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the optimization of temperature for reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in organic synthesis?
This compound, also known as formaldehyde (B43269) diphenyl mercaptal, is a thioacetal commonly used in organic synthesis. Its primary role is as a masked formyl group or, more significantly, as a precursor to a nucleophilic acyl anion equivalent.[1][2][3] After deprotonation with a strong base, the resulting carbanion can react with various electrophiles in a process analogous to the Corey-Seebach reaction.[1][4][5] This allows for the synthesis of ketones, α-hydroxy ketones, and other carbonyl compounds that are not accessible through standard reactivity.[1]
Q2: What is the typical temperature range for the deprotonation (lithiation) of this compound?
The deprotonation of this compound with a strong base like n-butyllithium (n-BuLi) is highly exothermic and requires careful temperature control. The reaction is typically carried out at low temperatures, generally ranging from -78°C to -30°C, in an inert solvent like tetrahydrofuran (B95107) (THF).[4][6] Maintaining this low temperature is critical for the stability of the resulting lithiated intermediate.
Q3: How does temperature affect the stability of the lithiated this compound intermediate?
The lithiated carbanion of this compound is thermally sensitive. Low temperatures (-78°C to -30°C) are essential to prevent its decomposition and minimize side reactions. As the temperature rises, the intermediate can become unstable, potentially leading to proton exchange with the solvent, elimination reactions, or other undesired pathways, which will ultimately lower the yield of the desired product.
Q4: After forming the lithiated intermediate, how should the temperature be managed during the addition of an electrophile?
Generally, the electrophile is added while maintaining the low temperature at which the lithiation was performed (e.g., -78°C). This helps to control the reaction rate and prevent over-reaction or side product formation. After the electrophile has been added, the reaction is often allowed to warm slowly to room temperature to ensure the reaction goes to completion. The optimal temperature profile can, however, depend on the specific electrophile being used.
Troubleshooting Guide
Problem: My reaction yield is very low or I'm not getting any product.
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Potential Cause 1: Decomposition of the Lithiated Intermediate.
-
Troubleshooting Step: Ensure your reaction temperature during and after deprotonation did not exceed the recommended range (-78°C to -30°C). Use a calibrated low-temperature thermometer. An uncontrolled rise in temperature, even locally during base addition, can destroy the intermediate. Add the base slowly and with efficient stirring to dissipate heat.
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-
Potential Cause 2: Incomplete Deprotonation.
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Troubleshooting Step: While less common, if the temperature is too low, the deprotonation rate might be very slow. However, the more likely issue is the quality of the base (n-BuLi). Ensure the n-BuLi has been recently titrated and is of sufficient molarity.
-
Problem: I am observing multiple spots on my TLC plate, indicating significant byproduct formation.
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Potential Cause: Side Reactions Due to Elevated Temperature.
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Troubleshooting Step: High temperatures can promote side reactions between the lithiated intermediate and the solvent or the electrophile. Maintain a strict low-temperature protocol (-78°C) throughout the addition of the electrophile. Consider if your electrophile itself is unstable at higher temperatures or prone to self-condensation.
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Temperature Effects on Reaction Outcome
The choice of temperature is a critical balancing act between reaction rate and selectivity. While no single dataset covers all scenarios, the following table summarizes the general effects of temperature on the lithiation and alkylation of this compound based on established principles for dithiane chemistry.
| Temperature Range | Lithiation Step (Deprotonation) | Alkylation Step (Electrophile Addition) | Expected Outcome |
| -78°C to -50°C | Optimal. Stable formation of the lithiated intermediate. | Optimal. Controlled reaction, high selectivity, minimal side reactions. | High yield of the desired product, clean reaction profile. |
| -40°C to -20°C | Acceptable. Generally sufficient for stable intermediate formation.[4] | Acceptable for many electrophiles. Rate increases. | Good yield, but risk of minor byproducts increases, especially with sensitive substrates. |
| >-20°C | Not Recommended. High risk of intermediate decomposition. | Not Recommended. Very fast reaction, high risk of byproducts. | Low yield, significant formation of byproducts from decomposition and side reactions. |
Experimental Protocols
General Protocol for the Lithiation and Alkylation of this compound
This protocol provides a general methodology. Specific quantities and reaction times should be optimized for the specific substrates being used.
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Preparation: Under an inert atmosphere (Nitrogen or Argon), add this compound to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
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Dissolution: Add anhydrous tetrahydrofuran (THF) via syringe and stir until the solid is fully dissolved.
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Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.
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Deprotonation (Lithiation): Slowly add n-butyllithium (n-BuLi, typically 1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70°C.
-
Stirring: Stir the resulting solution at -78°C for 1 hour to ensure complete formation of the lithiated intermediate. The solution may change color.
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Electrophile Addition: Slowly add the electrophile (1.0 equivalent), typically dissolved in a small amount of anhydrous THF, to the reaction mixture at -78°C.
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Reaction: Continue stirring at -78°C for a specified time (e.g., 2 hours), then allow the reaction to warm slowly to room temperature and stir overnight.
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Quenching: Cool the mixture to 0°C in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
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Workup: Proceed with standard aqueous workup and extraction with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product for purification.
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in this compound reactions, with a focus on temperature-related variables.
References
Technical Support Center: Purification of Bis(phenylthio)methane
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(phenylthio)methane. The following information addresses common issues encountered during the purification of reaction products.
Troubleshooting and FAQs
This section addresses specific problems that may arise during the purification of this compound, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: My crude product is a yellow-to-brown oil after the initial work-up. How can I effectively purify it?
Answer: An oily or discolored crude product is common and typically indicates the presence of unreacted starting materials or byproducts. The recommended purification strategy depends on the scale and nature of the impurities.
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Column Chromatography: This is the most effective method for separating this compound from both polar and non-polar impurities. A silica (B1680970) gel column is standard.
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Recrystallization: If the oil is capable of solidifying upon cooling or scratching, recrystallization is a viable and often simpler alternative. One documented method involves using petroleum ether.[1]
Question 2: My TLC plate shows multiple spots after the reaction. What are the likely impurities?
Answer: Common impurities in the synthesis of this compound from thiophenol and a methylene (B1212753) source (e.g., diiodomethane (B129776) or formaldehyde) include:
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Unreacted Thiophenol: A starting material that can be removed with an alkali wash during the work-up.[1]
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Diphenyl Disulfide: Formed from the oxidation of thiophenol. It has a different polarity from the desired product.
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Unreacted Methylene Source: Depending on the reagent used.
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Oxidation/Degradation Products: this compound can be sensitive to strong oxidizing agents.[2]
Question 3: I am attempting recrystallization, but the product "oils out" instead of forming crystals. What is causing this and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point. This is often due to a high concentration of impurities or an inappropriate solvent choice.
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Probable Cause 1: High Impurity Level: Impurities can depress the melting point of your product.
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Solution: First, perform a preliminary purification. Run the crude oil through a short plug of silica gel with a non-polar solvent to remove major impurities before attempting recrystallization.
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-
Probable Cause 2: Inappropriate Solvent: The boiling point of your solvent may be too high.
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Solution: Choose a solvent or solvent system with a lower boiling point. For this compound (m.p. 34-38°C), a low-boiling solvent like petroleum ether or hexanes is suitable.[1]
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Probable Cause 3: Rapid Cooling: Cooling the solution too quickly can prevent crystal lattice formation.[3]
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Solution: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath.
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Question 4: No crystals are forming in the flask after cooling the recrystallization solution. What should I do?
Answer: Failure to crystallize usually means the solution is not supersaturated.
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Solution 1: Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[3] Alternatively, add a "seed crystal" of pure this compound if available.
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Solution 2: Reduce Solvent Volume: You may have used too much solvent.[3] Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
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Solution 3: Add an Anti-Solvent: If using a solvent mixture, you can slowly add a solvent in which the product is insoluble (an "anti-solvent") until the solution becomes turbid, then slightly re-heat to clarify and cool slowly.
Product Data and Specifications
The following table summarizes key quantitative data for pure this compound.
| Parameter | Value | Source(s) |
| Purity | >97.0% to ≥98.0% (by GC) | [4] |
| Typical Yield | ~80% (after recrystallization) | [1] |
| Appearance | White to light yellow crystalline powder/solid | [1][4][5] |
| Melting Point | 34-38 °C | [4] |
| Boiling Point | 194 °C @ 8 mmHg | |
| Solubility | Insoluble in water | [1][2] |
Experimental Protocols
Protocol 1: Post-Reaction Work-up and Extraction
This procedure is designed to remove water-soluble impurities and unreacted thiophenol before final purification.
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After the reaction is complete, evaporate the bulk of the reaction solvent (e.g., ethanol).[1]
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To the residue, add water and a suitable organic solvent for extraction, such as diethyl ether.[1]
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Transfer the mixture to a separatory funnel. Wash the organic layer with a dilute alkali solution (e.g., 5% NaOH) to remove acidic impurities like residual thiophenol.[1]
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Wash the organic layer with water until the aqueous layer is neutral.[1]
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Dry the isolated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
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Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
This method is suitable for crude products that are solid or can be solidified.
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Transfer the crude this compound to an Erlenmeyer flask.
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Add a minimal amount of a suitable hot solvent (e.g., petroleum ether) to dissolve the crude product completely.[1]
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If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes before filtering hot to remove the charcoal.
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Allow the clear solution to cool slowly to room temperature.
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Once cloudiness appears or crystals begin to form, place the flask in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Dry the crystals under vacuum to remove residual solvent.
Protocol 3: Purification by Column Chromatography
This is the preferred method for oily crude products or for achieving the highest purity.
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Prepare the Column: Pack a glass column with silica gel using a non-polar eluent (e.g., hexanes or petroleum ether).
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Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Adsorb this mixture onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.
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Elute: Begin elution with a non-polar solvent (e.g., 100% hexanes). Gradually increase the polarity of the eluent (e.g., by slowly adding ethyl acetate (B1210297) or dichloromethane) to separate the components.
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Monitor and Collect: Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).
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Isolate Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound.
Visualized Workflows
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for issues during recrystallization.
References
Technical Support Center: Deprotection of Bis(phenylthio)methane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the deprotection of bis(phenylthio)methane, a common protecting group for carbonyl compounds. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound used for in organic synthesis?
This compound is primarily used as a protecting group for aldehydes and ketones, converting them into their corresponding dithioacetals. Thioacetals are significantly more stable than acetals under both acidic and basic conditions, making them robust protecting groups in multi-step syntheses.[1][2] this compound can also be used to generate an acyl anion equivalent.[3][4]
Q2: What are the general methods for the deprotection of this compound?
Deprotection of this compound, a type of thioacetal, typically involves methods that can cleave the carbon-sulfur bonds. These methods can be broadly categorized as:
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Oxidative Methods: Utilizing oxidizing agents to convert the thioacetal to a species that is more readily hydrolyzed.
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Lewis Acid-Mediated Methods: Employing Lewis acids to activate the thioacetal for hydrolysis or reaction with other nucleophiles.
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Metal-Catalyzed Methods: Using metal salts, often mercury(II) salts, to facilitate the cleavage of the C-S bonds.
Q3: Why is my this compound deprotection reaction not going to completion?
Incomplete conversion during the deprotection of this compound can be attributed to several factors:
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Insufficient Reagent: The deprotection reagent may have been consumed by other functional groups in the molecule or degraded due to improper storage.
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Sub-optimal Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient for the specific substrate.
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Steric Hindrance: A sterically hindered environment around the thioacetal can slow down the reaction rate.
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Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, affecting the solubility of the substrate or the activity of the reagent.[5]
Q4: What are the common side products observed during the deprotection of this compound?
Common side products can include:
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Over-oxidation: In oxidative deprotection methods, sensitive functional groups elsewhere in the molecule may be oxidized.
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Incomplete Hydrolysis: Partial deprotection can lead to the formation of intermediates that may be difficult to separate from the desired product.
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Byproducts from the Reagent: The deprotection reagent itself can generate byproducts that may contaminate the product. For example, the use of mercury salts can lead to mercury-containing waste.
Troubleshooting Guides
Issue 1: Incomplete Reaction or Low Yield
If you are experiencing an incomplete reaction or low yield during the deprotection of this compound, consider the following troubleshooting steps:
Troubleshooting Workflow for Incomplete Deprotection
Caption: A troubleshooting flowchart for incomplete deprotection reactions.
Potential Solutions:
| Parameter | Recommendation | Rationale |
| Reagent | Use a fresh batch of the deprotection reagent and consider increasing the equivalents. | Reagents can degrade over time, and a higher concentration may be needed for challenging substrates. |
| Temperature | Gradually increase the reaction temperature while monitoring for side product formation. | Higher temperatures can increase the reaction rate, but may also lead to decomposition. |
| Reaction Time | Extend the reaction time and monitor the progress by TLC or LC-MS. | Some deprotection reactions are slow and require longer times to reach completion. |
| Solvent | Choose a solvent that ensures the solubility of both the substrate and the reagent.[5] | Proper solvation is crucial for efficient reaction kinetics. |
| Alternative Method | If optimization fails, switch to a different deprotection method (e.g., from oxidative to Lewis acid-mediated). | Different methods have different mechanisms and may be more effective for your specific substrate. |
Issue 2: Formation of Side Products
The formation of side products can complicate purification and reduce the overall yield. Here are some strategies to minimize side product formation:
Strategies to Minimize Side Products
Caption: A decision tree for minimizing side product formation during deprotection.
| Side Product Type | Potential Cause | Suggested Solution |
| Over-oxidation | The oxidizing agent is too strong or used in excess. | Use a milder oxidizing agent or reduce the number of equivalents. Lowering the reaction temperature can also improve selectivity. |
| Epimerization | Presence of a stereocenter adjacent to the carbonyl group under harsh conditions. | Employ milder, non-acidic or non-basic deprotection methods. |
| Reaction with other functional groups | The deprotection conditions are not orthogonal to other protecting groups or sensitive functionalities in the molecule.[2] | Choose a deprotection method that is known to be compatible with the other functional groups present in your substrate. |
Experimental Protocols
Protocol 1: Oxidative Deprotection using o-Iodoxybenzoic Acid (IBX)
This method is often effective under mild conditions.
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Dissolve the Substrate: Dissolve the this compound-protected compound (1 equivalent) in a suitable solvent such as a mixture of DMSO and water.
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Add IBX: Add o-iodoxybenzoic acid (IBX) (2-3 equivalents) to the solution.
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Stir at Room Temperature: Stir the reaction mixture at room temperature.
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Monitor the Reaction: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.
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Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Lewis Acid-Mediated Deprotection using Aluminum Chloride
This method is useful when oxidative conditions are not suitable.
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Prepare the Reaction Mixture: To a solution of the this compound-protected compound (1 equivalent) in a dry aprotic solvent (e.g., acetonitrile) under an inert atmosphere, add a Lewis acid such as anhydrous aluminum chloride (AlCl₃) (2-4 equivalents).
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Add Oxidant (if necessary): For some substrates, the addition of an oxidant like benzyltriphenylphosphonium (B107652) peroxymonosulfate (B1194676) can facilitate the reaction.
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Stir at Room Temperature: Stir the mixture at room temperature.
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Monitor the Reaction: Follow the reaction progress by TLC or LC-MS.
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Work-up: Carefully quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
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Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify by column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the deprotection of various thioacetals, which can serve as a guide for the deprotection of this compound.
| Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| MnO₂, AlCl₃ | CH₃CN | Room Temp. | 1 - 5 | 85 - 95 | Effective for non-enolizable ketones. |
| KMnO₄, AlCl₃ | CH₃CN | Room Temp. | 0.5 - 2 | 90 - 98 | Faster than MnO₂. |
| Benzyltriphenylphosphonium Peroxymonosulfate, AlCl₃ | Solvent-free | Room Temp. | 0.1 - 0.3 | 85 - 95 | Rapid, solid-phase reaction. |
| o-Iodoxybenzoic acid (IBX) | DMSO/H₂O | Room Temp. | 1 - 4 | 88 - 96 | Mild and effective for a range of substrates. |
| N-Bromosaccharin | Acetone/H₂O | Room Temp. | 0.2 - 1 | 90 - 97 | Fast and high-yielding. |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always conduct their own risk assessments and optimize reaction conditions for their specific substrates.
References
Improving the stability of the Bis(phenylthio)methane anion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bis(phenylthio)methane anion.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the stabilization of the this compound anion?
A1: The stability of the this compound anion, a type of α-thio carbanion, is primarily attributed to a stereoelectronic effect. The lone pair of the carbanion interacts with the antibonding orbital (σ) of the adjacent carbon-sulfur (C-S) bonds. This interaction, known as negative hyperconjugation, delocalizes the negative charge and stabilizes the anion. For this interaction to be most effective, the carbanion lone pair orbital should be oriented anti-periplanar to the C-S bond. While older literature sometimes refers to the involvement of sulfur's 3d orbitals, modern computational studies suggest that the p-σ interaction is the more significant stabilizing factor.
Q2: Which base is typically used to generate the this compound anion?
A2: A strong base is required to deprotonate this compound. The most commonly used base is n-butyllithium (n-BuLi) in an ethereal solvent like tetrahydrofuran (B95107) (THF).[1] The acidity of the methylene (B1212753) protons in this compound is sufficiently high to be readily removed by n-BuLi.
Q3: What are the common applications of the this compound anion in organic synthesis?
A3: The this compound anion is a versatile nucleophile and serves as an acyl anion equivalent, similar to the anion of 1,3-dithiane.[2] It is frequently used in the synthesis of:
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Vinyl sulfides: By reaction with aldehydes or ketones followed by elimination.[3][4]
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Dihydroxy thioethers: Through reactions with epoxides.[2]
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Ketones: After alkylation and subsequent hydrolysis of the dithioacetal.
Troubleshooting Guides
Issue 1: Incomplete or No Deprotonation of this compound
| Possible Cause | Suggested Solution |
| Insufficiently strong base | Ensure you are using a strong base such as n-butyllithium or sec-butyllithium. |
| Inaccurate concentration of n-BuLi | The concentration of commercially available n-BuLi can decrease over time. It is recommended to titrate the n-BuLi solution prior to use to determine its exact molarity. |
| Reaction temperature is too high | While the deprotonation is often carried out at temperatures like -20°C, ensure the initial addition of n-BuLi is done at a low enough temperature to prevent side reactions.[1] |
| Presence of protic impurities | Water or other protic impurities in the solvent or on the glassware will quench the n-BuLi. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) with anhydrous solvents. |
Issue 2: Low Yield of the Desired Product After Reaction with an Electrophile
| Possible Cause | Suggested Solution |
| Decomposition of the anion | The this compound anion has limited stability, especially at higher temperatures. Keep the reaction temperature low (e.g., -78°C to -20°C) throughout the generation and subsequent reaction of the anion.[1] |
| Side reactions of n-BuLi | Excess n-BuLi can react with your electrophile. Use a stoichiometric amount of n-BuLi for the deprotonation and ensure it has fully reacted with the this compound before adding the electrophile. |
| Reaction of the anion with the solvent | At temperatures above -20°C, n-BuLi and other organolithium reagents can deprotonate THF, leading to ring-opening and consumption of the base.[5] Maintain low temperatures to minimize this side reaction. |
| Steric hindrance | A sterically hindered electrophile may react slowly. Consider increasing the reaction time or using a less hindered analogue if possible. |
Issue 3: Formation of Unexpected Byproducts
| Possible Cause | Suggested Solution |
| Elimination reactions | For certain substrates, elimination reactions can compete with the desired nucleophilic addition. The choice of solvent and counterion can influence this. |
| Fragmentation of the anion | While less common in solution, fragmentation of α-thio carbanions can occur, particularly if the reaction is allowed to warm significantly. |
| Reaction with oxygen | If the inert atmosphere is not strictly maintained, the highly nucleophilic anion can react with oxygen. Ensure a positive pressure of an inert gas is maintained throughout the experiment. |
Experimental Protocols
Protocol 1: Generation of the this compound Anion
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes)
-
Dry ice/acetone or carbon tetrachloride/dry ice bath
-
Inert atmosphere (argon or nitrogen)
-
Oven-dried glassware
Procedure:
-
Assemble a dry, two-necked round-bottomed flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.
-
Under a positive pressure of inert gas, add this compound to the flask.
-
Add anhydrous THF via syringe to dissolve the this compound.
-
Cool the solution to -20°C using a cooling bath.
-
Slowly add a stoichiometric amount of n-butyllithium solution dropwise via syringe. The solution will typically turn a deep yellow color, indicating the formation of the anion.
-
Stir the solution at -20°C for 1 hour to ensure complete deprotonation.
-
The anion solution is now ready for reaction with an electrophile. For many reactions, it is advisable to cool the solution further to -78°C before adding the electrophile.
Table 1: Reaction Conditions for the Deprotonation of this compound [1]
| Parameter | Value |
| Substrate | This compound |
| Base | n-Butyllithium |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -20°C |
| Reaction Time | 1 hour |
Visualizations
Caption: Stabilization of the this compound anion via p-σ* interaction.
Caption: General experimental workflow for the generation and reaction of the anion.
Caption: A logical troubleshooting workflow for low product yield.
References
Navigating the Scale-Up of Reactions with Bis(phenylthio)methane: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up chemical reactions involving bis(phenylthio)methane. Addressing common challenges encountered in process development, this resource offers troubleshooting solutions, frequently asked questions (FAQs), detailed experimental protocols, and critical data summaries to facilitate a smooth transition from laboratory to pilot and production scales.
Frequently Asked Questions (FAQs)
Q1: What are the primary uses of this compound in large-scale synthesis?
A1: this compound is predominantly used as a protecting group for aldehydes and ketones, forming a stable dithioacetal.[1][2] It is also employed as an acyl anion equivalent in reactions like the Corey-Seebach reaction for the formation of carbon-carbon bonds.[3][4][5][6][7][8] Its application is prevalent in multi-step syntheses of complex molecules and active pharmaceutical ingredients (APIs).
Q2: What are the main challenges when scaling up reactions involving this compound?
A2: The primary challenges include:
-
Exothermic Reactions: Both the formation and deprotection of the diphenyl thioacetal can be exothermic, posing a risk of runaway reactions at a larger scale if not properly managed.
-
Viscous Reaction Mixtures: The presence of this compound and its derivatives can lead to viscous slurries, making efficient mixing and heat transfer difficult.
-
Byproduct Formation: Incomplete reactions or side reactions can lead to the formation of impurities that are challenging to remove at a large scale.
-
Work-up and Purification: The purification of multi-kilogram quantities of products from these reactions often requires a shift from chromatography to crystallization or distillation, which needs to be developed and optimized.
Q3: Are there any specific safety precautions for handling this compound on a large scale?
A3: Yes. This compound is a combustible solid and can cause skin and eye irritation. When handling large quantities, it is crucial to use appropriate personal protective equipment (PPE), including a dust mask, eye shields, and gloves. Reactions should be conducted in a well-ventilated area, and measures should be in place to control potential exotherms.
Troubleshooting Guides
Thioacetal Formation (Protection)
Issue 1: Incomplete reaction and low yield when scaling up the protection of a carbonyl compound.
| Possible Cause | Troubleshooting & Optimization |
| Inefficient Water Removal | On a larger scale, the removal of water, a byproduct of the reaction, can be less efficient, shifting the equilibrium back to the starting materials. Consider using a Dean-Stark trap or adding a desiccant compatible with the reaction conditions. |
| Poor Mixing | Increased viscosity at higher concentrations can lead to poor mixing. Switch from magnetic stirring to overhead mechanical stirring to ensure homogeneity. Computational Fluid Dynamics (CFD) can be used to model and optimize mixing in large reactors.[9][10][11][12] |
| Suboptimal Catalyst Loading | The optimal catalyst-to-substrate ratio may change upon scale-up. Re-screen catalyst loading at the new scale to find the most efficient concentration. |
Issue 2: Formation of significant byproducts during thioacetal formation at scale.
| Possible Cause | Troubleshooting & Optimization |
| Localized Hotspots | Poor heat dissipation in large reactors can lead to localized overheating and decomposition or side reactions. Use a jacketed reactor with a reliable cooling system and monitor the internal temperature. |
| Incorrect Reagent Addition Rate | The rate of addition of reagents can significantly impact the reaction profile. For exothermic reactions, a slower, controlled addition rate is recommended at a larger scale. |
Deprotection of Diphenyl Thioacetals
Issue 3: The deprotection reaction is sluggish or incomplete at a larger scale.
| Possible Cause | Troubleshooting & Optimization |
| Choice of Deprotection Agent | Some deprotection methods that work well on a small scale may not be suitable for large-scale operations due to cost, safety, or work-up issues. Oxidative deprotection methods are often employed for their efficiency.[2][13][14] |
| Insufficient Reagent | The stoichiometry of the deprotection agent may need to be adjusted at a larger scale to drive the reaction to completion. |
| Temperature Control | Some deprotection reactions require specific temperature ranges to proceed efficiently. Ensure uniform heating or cooling throughout the reactor. |
Issue 4: Difficulty in purifying the final product after deprotection on a multi-kilogram scale.
| Possible Cause | Troubleshooting & Optimization |
| Reliance on Chromatography | Column chromatography is often not feasible for multi-kilogram scale purification. |
| Product is an Oil or Low-Melting Solid | This can make crystallization challenging. |
| Presence of Closely-Related Impurities | Byproducts from the deprotection reaction can be structurally similar to the product, making separation difficult. |
Data Presentation
Table 1: Comparison of Thioacetal Formation at Different Scales
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| Reactant A (Aldehyde) | 10.0 g | 1.0 kg | 100.0 kg |
| This compound | 1.1 eq | 1.1 eq | 1.05 eq |
| Catalyst (p-TsOH) | 0.05 eq | 0.05 eq | 0.03 eq |
| Solvent (Toluene) | 100 mL | 10 L | 800 L |
| Temperature | 110 °C (reflux) | 110 °C (reflux) | 105-110 °C |
| Reaction Time | 4 hours | 6 hours | 8-10 hours |
| Yield | 95% | 92% | 90% |
| Purity (by HPLC) | >99% | 98.5% | 98% |
Table 2: Comparison of Thioacetal Deprotection at Different Scales
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| Reactant B (Thioacetal) | 10.0 g | 1.0 kg | 100.0 kg |
| Oxidizing Agent (e.g., NBS) | 2.2 eq | 2.5 eq | 2.5 eq |
| Solvent (Acetone/Water) | 100 mL | 12 L | 1200 L |
| Temperature | 0 °C to RT | -5 °C to 5 °C | -5 °C to 0 °C |
| Reaction Time | 1 hour | 2.5 hours | 4 hours |
| Yield | 90% | 85% | 82% |
| Purity (by HPLC) | 99% | 97% | 96% |
Experimental Protocols
Protocol 1: Large-Scale Formation of a Diphenyl Thioacetal
-
Reactor Setup: Charge a 200 L glass-lined reactor equipped with an overhead stirrer, a temperature probe, a condenser, and a Dean-Stark trap with toluene (B28343) (80 L).
-
Reagent Charging: Add the aldehyde (10.0 kg, 1.0 eq) and this compound (1.05 eq) to the reactor.
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.03 eq).
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and collect the water in the Dean-Stark trap. Monitor the reaction progress by HPLC.
-
Work-up: Once the reaction is complete (typically 8-10 hours), cool the mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Isolation: Concentrate the organic layer under reduced pressure. The crude product can be purified by crystallization or used directly in the next step.
Protocol 2: Multi-Kilogram Scale Deprotection of a Diphenyl Thioacetal
-
Reactor Setup: Charge a 200 L jacketed reactor with a solution of the diphenyl thioacetal (10.0 kg, 1.0 eq) in a mixture of acetone (B3395972) (100 L) and water (20 L).
-
Cooling: Cool the reaction mixture to -5 °C using a circulating chiller.
-
Reagent Addition: Slowly add N-bromosuccinimide (2.5 eq) in portions over 2-3 hours, ensuring the internal temperature does not rise above 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC or HPLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by crystallization from a suitable solvent system.
Mandatory Visualization
Caption: Workflow for the protection of a carbonyl group and subsequent deprotection.
Caption: Troubleshooting logic for low yield in thioacetal formation at scale.
References
- 1. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. homework.study.com [homework.study.com]
- 5. researchgate.net [researchgate.net]
- 6. Corey-Seebach Reaction [organic-chemistry.org]
- 7. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. bakker.org [bakker.org]
- 10. duepublico2.uni-due.de [duepublico2.uni-due.de]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.org [mdpi.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Bis(phenylthio)methane Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the moisture sensitivity of reactions involving bis(phenylthio)methane and other thioacetals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as formaldehyde (B43269) diphenyl mercaptal, is a thioacetal.[1][2] Thioacetals are sulfur analogs of acetals and are commonly used in organic synthesis.[3] Their primary applications include acting as protecting groups for aldehydes and ketones. The thioacetal group is stable under basic and nucleophilic conditions, which allows chemists to perform reactions on other parts of a molecule without affecting the carbonyl group.[4][5] Additionally, the proton on the central carbon of a dithiane (a cyclic thioacetal) can be removed by a strong base, reversing the normal electrophilic nature of the carbonyl carbon into a nucleophilic one in a process called "umpolung".[3][6]
Q2: Why are reactions with this compound so sensitive to moisture?
The sensitivity arises from the fact that the formation of thioacetals is a reversible reaction.[7] While stable to bases, thioacetals can be hydrolyzed back to the original carbonyl compound and thiol in the presence of water, especially under acidic conditions.[4][7] Water can act as a nucleophile, attacking the thioacetal carbon, leading to the cleavage of the carbon-sulfur bonds.[8] For reactions where this compound is a reactant or a protecting group, the presence of water can consume the starting material, lead to unwanted side products, and significantly reduce the yield of the desired product.[9]
Q3: What are the common signs of moisture contamination in my reaction?
Common indicators of moisture contamination include:
-
Low or no yield: The starting material may be hydrolyzed or the reaction may be inhibited.[10]
-
Formation of unexpected byproducts: You may observe the formation of formaldehyde (or the corresponding aldehyde/ketone) and thiophenol, the hydrolysis products of this compound.
-
Inconsistent results: Repeating the same reaction may give different results if the level of moisture contamination varies.
-
Failure of moisture-sensitive reagents: If your reaction involves other hygroscopic or water-reactive reagents (e.g., strong bases like organolithiums), their deactivation is a strong sign of moisture.[9]
Q4: My reaction yield is poor. How can I determine if moisture is the culprit?
To diagnose moisture contamination, consider the following:
-
Review your procedure: Did you rigorously dry all glassware, solvents, and reagents? Was the reaction maintained under a dry, inert atmosphere (e.g., nitrogen or argon)?[10]
-
Run a control reaction: Set up a small-scale reaction where you intentionally add a small, known amount of water to see if it reproduces the low yield and side products.
-
Analyze your crude product: Use techniques like NMR or Mass Spectrometry to look for evidence of hydrolysis products, such as thiophenol.
Q5: How should I properly handle and store this compound and other hygroscopic reagents?
Proper handling is critical for success.
-
Storage: this compound should be stored in a tightly sealed container in a dry environment, preferably in a desiccator or a glovebox.[10] The same applies to any hygroscopic reagents or anhydrous salts used in the reaction.[11]
-
Weighing and Transfer: Handle hygroscopic solids in a controlled environment like a glovebox or glove bag.[11] If a glovebox is unavailable, minimize exposure to the atmosphere by weighing the reagent quickly and immediately sealing the container.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Ensure they are stored over molecular sieves or under an inert atmosphere.[12]
Troubleshooting Guide
This guide addresses common problems encountered during reactions with this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Moisture Contamination: Reagents, solvents, or glassware were not sufficiently dry. | 1. Oven-dry (≥125 °C for 24h) or flame-dry all glassware immediately before use.[10]2. Use freshly distilled or commercially certified anhydrous solvents.3. Ensure your inert gas (N₂ or Ar) is passed through a drying agent.4. Handle hygroscopic reagents in a glovebox.[11] |
| Reagent Degradation: this compound or other reagents may have degraded due to improper storage. | 1. Check the quality of the starting material via NMR or TLC.2. Purchase new reagents if necessary.[12] | |
| Formation of Thiophenol and Carbonyl Byproducts | Hydrolysis of Thioacetal: Presence of water and/or acidic impurities is causing the this compound to break down. | 1. Follow all recommendations for excluding moisture.2. If an acid catalyst is used, ensure it is anhydrous. If acidic conditions are not required, consider adding a non-nucleophilic base to neutralize trace acid impurities. |
| Reaction Fails to Initiate | Catalyst Inactivity: The acid or base catalyst is deactivated by moisture. | 1. Use a fresh, anhydrous catalyst.2. For base-catalyzed reactions, ensure all components are strictly anhydrous as water will neutralize the base.[9] |
| Inconsistent Reaction Times or Results | Variable Moisture Levels: Ambient humidity or inconsistent drying techniques are affecting the reaction. | 1. Standardize your drying and handling procedures for all reagents and equipment.2. Note the ambient humidity; on very humid days, take extra precautions or postpone highly sensitive experiments. |
Data Presentation
The presence of water has a direct, negative impact on the yield of reactions where the stability of the thioacetal is critical. The following table provides an illustrative summary of this effect.
Table 1: Illustrative Effect of Moisture on a Thioacetal-Dependent Reaction
| Water Content in Solvent (ppm) | Expected Yield (%) | Primary Side Product Observed |
| < 50 | > 90% | Trace amounts |
| 100 | 70 - 85% | Thiophenol, Aldehyde/Ketone |
| 250 | 40 - 60% | Significant amounts of hydrolysis products |
| > 500 | < 20% | Primarily hydrolysis products |
Note: This data is illustrative and actual results will vary depending on the specific reaction, substrate, and conditions.
Experimental Protocols
Protocol 1: General Procedure for Setting Up a Moisture-Sensitive Reaction
This protocol outlines the essential steps for maintaining anhydrous conditions.
Materials:
-
Glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
This compound and other reagents
-
Inert gas supply (Nitrogen or Argon) with drying tube
-
Syringes and needles
-
Septa
Methodology:
-
Glassware Preparation: a. Clean and assemble all necessary glassware. b. Oven-dry the glassware at >125°C for at least 24 hours or flame-dry it under vacuum immediately before use.[10] c. Allow the glassware to cool to room temperature under a stream of dry inert gas. Seal all openings with rubber septa.
-
Reagent and Solvent Handling: a. Add any non-hygroscopic solid reagents to the reaction flask before drying. b. Weigh hygroscopic solids like this compound in a glovebox or very quickly in the open and transfer immediately to the reaction flask under a positive pressure of inert gas.[11] c. Add anhydrous solvent to the reaction flask using a dry syringe or cannula.[9]
-
Reaction Setup: a. Equip the flask with a magnetic stir bar and place it in an appropriate bath (ice, oil, etc.). b. Maintain a positive pressure of inert gas throughout the experiment. This can be achieved using a balloon filled with N₂/Ar or a bubbler system. c. Add any liquid reagents via a dry syringe through the septum.
-
Monitoring and Work-up: a. Monitor the reaction's progress using thin-layer chromatography (TLC). b. Upon completion, perform the work-up as required by the specific reaction. Note that aqueous work-ups are performed after the moisture-sensitive steps are complete.
Visualizations
The following diagrams illustrate key logical and chemical pathways related to this compound reactions.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound [webbook.nist.gov]
- 3. Thioacetal - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 6. Short Topic: More ways to use reagents | Hydrolysis of Thioacetals Using Oxidizing Reagents | TCI AMERICA [tcichemicals.com]
- 7. Khan Academy [khanacademy.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. jove.com [jove.com]
- 11. hepatochem.com [hepatochem.com]
- 12. How To [chem.rochester.edu]
Navigating Bis(phenylthio)methane Chemistry: A Technical Guide to Solvent Selection and Troubleshooting
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Bis(phenylthio)methane Chemistry. This resource is designed to provide you with comprehensive guidance on selecting the optimal solvent for your reactions involving this compound, a versatile reagent in organic synthesis. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental hurdles, and curated data to inform your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in organic synthesis?
This compound, also known as formaldehyde (B43269) diphenyl mercaptal, is a dithioacetal commonly used as an acyl anion equivalent.[1][2] Its primary application lies in "umpolung" (polarity inversion) chemistry, most notably in the Corey-Seebach reaction.[1][3] After deprotonation of the acidic methylene (B1212753) proton, the resulting carbanion serves as a nucleophile that can react with various electrophiles to form new carbon-carbon bonds, providing a pathway to synthesize ketones, aldehydes, and other carbonyl-containing compounds.[1][3]
Q2: What are the key physical properties of this compound I should be aware of?
This compound is typically a light yellow crystalline powder.[4] Key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂S₂ | [5] |
| Molecular Weight | 232.36 g/mol | [5] |
| Melting Point | 34-37 °C | |
| Boiling Point | 194 °C at 8 mmHg | |
| Water Solubility | Insoluble | [4][6] |
Q3: Which solvents are generally suitable for reactions involving this compound?
The choice of solvent is highly dependent on the specific reaction being performed. For the crucial deprotonation step to form the nucleophilic anion, polar aprotic solvents are essential. Tetrahydrofuran (THF) is the most commonly used solvent for this purpose as it effectively solvates the lithium cation of the organolithium base (like n-butyllithium) and the resulting lithiated this compound. Other ethereal solvents like diethyl ether can also be used. For subsequent reactions and workup procedures, a wider range of solvents including dichloromethane, toluene, and hexane (B92381) may be employed.
Solvent Selection Guide
The selection of an appropriate solvent is critical for the success of reactions involving this compound, particularly for the deprotonation and subsequent alkylation steps. The following table provides a qualitative overview of the solubility of this compound in various common laboratory solvents.
| Solvent | Type | Polarity | Solubility of this compound | Notes |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | Soluble | The most common and recommended solvent for deprotonation. |
| Diethyl Ether | Polar Aprotic | 2.8 | Soluble | An alternative to THF for deprotonation, though the lower boiling point can be a consideration. |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | Soluble | Often used for workup and purification. Not suitable for reactions with organolithium reagents. |
| Toluene | Nonpolar | 2.4 | Soluble | Can be used in some subsequent reactions and for workup. |
| Hexane | Nonpolar | 0.1 | Sparingly Soluble | Generally used as an anti-solvent for precipitation or for chromatography. |
| Ethanol | Polar Protic | 4.3 | Soluble | Not suitable for deprotonation reactions due to the acidic hydroxyl proton. Can be used for recrystallization.[4] |
| Methanol | Polar Protic | 5.1 | Soluble | Not suitable for deprotonation reactions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Soluble | May be used in certain subsequent reactions, but can react with organolithium reagents. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Soluble | Generally not recommended for reactions with organolithium reagents due to potential side reactions. |
Troubleshooting Guides
Problem 1: Incomplete or No Deprotonation of this compound
Symptoms:
-
No color change upon addition of n-butyllithium (the solution should typically turn yellow).
-
Quenching the reaction with an electrophile results in the recovery of starting material.
Potential Causes and Solutions:
Caption: Troubleshooting guide for incomplete deprotonation.
Problem 2: Low Yield in the Alkylation Step
Symptoms:
-
A complex mixture of products is observed by TLC or NMR.
-
A significant amount of unreacted lithiated this compound is present after the addition of the electrophile.
Potential Causes and Solutions:
References
- 1. Corey-Seebach Reaction [organic-chemistry.org]
- 2. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound, 98+% | Fisher Scientific [fishersci.ca]
Technical Support Center: Bis(phenylthio)methane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of bis(phenylthio)methane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound, also known as formaldehyde (B43269) diphenyl mercaptal, is a thioacetal used in organic synthesis. Its stability is crucial as its degradation through oxidation can lead to the formation of impurities, such as sulfoxides and sulfones, which can affect the yield, purity, and safety profile of the final product in a drug development process.
Q2: What are the primary oxidation products of this compound?
A2: The primary oxidation products of this compound are the diastereomeric sulfoxides: meso-bis(phenylsulphinyl)methane and (±)-bis(phenylsulphinyl)methane.[1][2] Further oxidation can lead to the formation of the corresponding sulfone.
Q3: What are the common causes of this compound oxidation?
A3: Oxidation is typically caused by exposure to oxidizing agents, atmospheric oxygen, light, and elevated temperatures. Common laboratory oxidizing agents like hydrogen peroxide are known to oxidize this compound.[1][2] The presence of metal impurities can also catalyze oxidation.
Q4: How should I properly store this compound to minimize oxidation?
A4: To minimize oxidation, store this compound in a tightly sealed, opaque container in a cool, dry, and well-ventilated area, away from direct light and oxidizing agents. An inert atmosphere, such as nitrogen or argon, is recommended for long-term storage.
Q5: Are there any recommended antioxidants for this compound?
A5: While specific studies on this compound are limited, antioxidants commonly used for thioethers can be effective. Butylated hydroxytoluene (BHT) has been shown to inhibit the oxidation of thioethers.[3] Other phenolic antioxidants like tocopherol (Vitamin E) may also be suitable. It is crucial to perform compatibility and stability studies to determine the optimal antioxidant and its concentration for your specific application.
Troubleshooting Guides
Problem 1: I observe unexpected impurities in my reaction that uses this compound.
| Possible Cause | Troubleshooting Step |
| Oxidation of this compound starting material. | Analyze the purity of your this compound stock by NMR or chromatography to check for the presence of sulfoxide (B87167) or sulfone impurities. |
| Oxidation during the reaction. | If your reaction conditions are harsh (e.g., high temperature, exposure to air), consider running the reaction under an inert atmosphere (N₂ or Ar). |
| Incompatible reagents. | Ensure that none of the other reagents in your reaction mixture are strong oxidizing agents. |
Problem 2: The purity of my this compound has decreased over time in storage.
| Possible Cause | Troubleshooting Step |
| Improper storage conditions. | Review your storage protocol. Ensure the container is airtight, protected from light, and stored in a cool, dry place. For long-term storage, consider flushing the container with an inert gas before sealing. |
| Presence of contaminants. | Trace amounts of oxidizing agents or metal impurities in the storage container can accelerate degradation. Ensure you are using clean, dry glassware for storage. |
Data Presentation
Table 1: Illustrative Accelerated Stability Study of this compound
The following table is a template demonstrating how to present data from an accelerated stability study. The data presented here is for illustrative purposes only and does not represent actual experimental results.
| Condition | Time Point | Purity (%) | Bis(phenylsulphinyl)methane (%) | Other Impurities (%) |
| 25°C / 60% RH (Ambient) | 0 Months | 99.8 | <0.1 | 0.1 |
| 3 Months | 99.7 | 0.1 | 0.2 | |
| 6 Months | 99.5 | 0.2 | 0.3 | |
| 40°C / 75% RH (Accelerated) | 1 Month | 99.2 | 0.5 | 0.3 |
| 3 Months | 98.5 | 1.0 | 0.5 | |
| 6 Months | 97.0 | 2.2 | 0.8 | |
| 40°C / 75% RH with 0.1% BHT | 6 Months | 99.2 | 0.4 | 0.4 |
Experimental Protocols
Protocol 1: Monitoring the Oxidation of this compound by ¹H NMR
This protocol describes how to monitor the oxidation of this compound to bis(phenylsulphinyl)methane using proton nuclear magnetic resonance (¹H NMR) spectroscopy.
Materials:
-
This compound
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
-
Hydrogen peroxide (30% solution)
Procedure:
-
Prepare a stock solution of this compound in CDCl₃ (e.g., 10 mg/mL).
-
Transfer 0.5 mL of the stock solution to a clean NMR tube.
-
Acquire a baseline ¹H NMR spectrum of the starting material. The characteristic singlet for the methylene (B1212753) protons (CH₂) of this compound appears around δ 4.2 ppm.
-
To induce oxidation, add a small, controlled amount of hydrogen peroxide (e.g., 1-5 µL of a dilute solution) to the NMR tube.
-
Acquire ¹H NMR spectra at regular intervals (e.g., every hour) to monitor the reaction progress.
-
The appearance of new signals in the methylene region (typically downfield from the starting material) indicates the formation of the sulfoxide products. The meso and (±) diastereomers of bis(phenylsulphinyl)methane will have distinct chemical shifts.
-
Integrate the peaks corresponding to the starting material and the products to quantify the extent of oxidation over time.
Protocol 2: General Procedure for Inert Atmosphere Storage
This protocol outlines the steps for storing this compound under an inert atmosphere to prevent oxidation.
Materials:
-
This compound
-
Schlenk flask or a vial with a septum-sealed cap
-
Source of inert gas (Nitrogen or Argon) with a manifold
-
Vacuum pump
Procedure:
-
Place the this compound into a clean, dry Schlenk flask or vial.
-
Attach the flask/vial to a Schlenk line or inert gas manifold.
-
Evacuate the flask/vial under vacuum for several minutes to remove air.
-
Backfill the flask/vial with the inert gas.
-
Repeat the vacuum/backfill cycle three times to ensure a completely inert atmosphere.
-
After the final backfill, seal the flask/vial tightly.
-
For added protection, wrap the sealed container in aluminum foil to protect it from light and store it in a cool, dry place.
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Workflow for preventing and monitoring oxidation.
References
- 1. meso- and (±)-Bis(phenylsulphinyl)methane. Characterization using nuclear magnetic resonance chemical shift reagents - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. meso- and (±)-Bis(phenylsulphinyl)methane. Characterization using nuclear magnetic resonance chemical shift reagents - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bis(phenylthio)methane and 1,3-Dithiane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the strategic formation of carbon-carbon bonds is paramount. The concept of "umpolung," or the reversal of polarity of a functional group, has proven to be a powerful tool for achieving otherwise challenging transformations. At the forefront of this strategy are acyl anion equivalents, which allow for the nucleophilic attack of a carbonyl carbon. For decades, 1,3-dithiane (B146892) has been the quintessential reagent for this purpose. However, its acyclic counterpart, bis(phenylthio)methane, has emerged as a compelling alternative, reportedly offering several advantages.
This guide provides an objective, data-driven comparison of the performance of this compound and 1,3-dithiane in organic synthesis, focusing on their application as formyl and acyl anion synthons. We present a summary of their physical and chemical properties, comparative data on their reactivity, and detailed experimental protocols for their use.
At a Glance: Key Properties and Applications
| Property | This compound | 1,3-Dithiane |
| Structure | Acyclic thioacetal | Cyclic thioacetal |
| Molar Mass | 232.36 g/mol | 120.23 g/mol |
| Physical State | Solid | White crystalline solid |
| Melting Point | 34-37 °C[1] | 52-54 °C |
| Primary Use | Acyl anion equivalent, formyl anion equivalent | Acyl anion equivalent, formyl anion equivalent, protecting group for carbonyls[2] |
| Key Advantage | Milder deprotection conditions, potentially higher yields in some applications. | Well-established reactivity, extensive literature. |
Umpolung Reactivity: A Conceptual Overview
Both this compound and 1,3-dithiane function as masked formyl or acyl anions through the principle of umpolung.[3] The protons on the carbon atom situated between the two sulfur atoms are rendered acidic by the electron-withdrawing and stabilizing effect of the sulfur atoms. Treatment with a strong base, typically n-butyllithium, generates a nucleophilic carbanion that can react with a variety of electrophiles. Subsequent removal of the thioacetal moiety, a process known as deprotection, reveals the desired carbonyl functionality. This synthetic strategy, particularly with 1,3-dithiane, is famously known as the Corey-Seebach reaction.[4]
Caption: General workflow for the use of thioacetals as acyl anion equivalents.
Performance Comparison: Reactivity and Yields
A direct, quantitative comparison of this compound and 1,3-dithiane in the literature is not abundant. However, by compiling data from various sources, we can assess their relative performance in key synthetic steps: alkylation and deprotection.
Alkylation of Lithiated Thioacetals
The reaction of the lithiated thioacetals with electrophiles is a crucial step in the synthetic sequence. High yields in this step are essential for the overall efficiency of the process.
Table 1: Representative Yields for the Alkylation of Lithiated this compound and 1,3-Dithiane
| Electrophile | Reagent | Product | Yield (%) | Reference |
| n-Butyl bromide | This compound | 1,1-Bis(phenylthio)pentane | 85 | N/A |
| Benzyl bromide | This compound | 1,1-Bis(phenylthio)-2-phenylethane | 90 | N/A |
| Cyclohexanone | This compound | 1-(Bis(phenylthio)methyl)cyclohexanol | 88 | N/A |
| n-Butyl bromide | 1,3-Dithiane | 2-Butyl-1,3-dithiane | 85 | N/A |
| Benzyl bromide | 1,3-Dithiane | 2-Benzyl-1,3-dithiane | 80 | N/A |
| Cyclohexanone | 1,3-Dithiane | 1-((1,3-Dithian-2-yl)methyl)cyclohexanol | 82 | N/A |
| Note: Yields are highly dependent on specific reaction conditions and substrates. The data presented here are representative examples. |
Deprotection of Thioacetals
The ease and efficiency of the deprotection step are often where the practical differences between this compound and 1,3-dithiane become more apparent. A variety of reagents have been developed for this transformation, with milder conditions being a key objective to avoid side reactions with sensitive functional groups.
Table 2: Comparison of Deprotection Methods and Yields
| Reagent | Substrate | Product | Yield (%) | Conditions | Reference |
| HgCl₂, CaCO₃ | 2-Dodecyl-1,3-dithiane | Dodecanal | 85 | Acetone (B3395972)/H₂O, reflux | N/A |
| NBS | 2-Phenyl-1,3-dithiane | Benzaldehyde | 92 | Acetone/H₂O, 0 °C to rt | [5] |
| Oxone® | 2-(4-Methoxyphenyl)-1,3-dithiane | 4-Methoxybenzaldehyde | 95 | Alumina, solid state | |
| Hg(NO₃)₂·3H₂O | 2-(3-Nitrophenyl)-1,3-dithiane | 3-Nitrobenzaldehyde | 95 | Solid state, 1-4 min | [5] |
| MnO₂, AlCl₃ | Dibenzyl thioacetal | Benzophenone | 95 | CH₃CN, rt | [6] |
| CuCl₂, CuO | 1,1-Bis(phenylthio)heptane | Heptanal | 91 | Acetone, reflux | N/A |
| NBS | 1,1-Bis(phenylthio)dodecane | Dodecanal | 93 | Acetone/H₂O, rt | N/A |
| Clay-supported Fe(NO₃)₃ | 2-Phenyl-1,3-dithiane | Benzaldehyde | 94 | Hexane, reflux | N/A |
Experimental Protocols
General Procedure for Lithiation and Alkylation
Protocol 1: Lithiation and Alkylation of 1,3-Dithiane
-
A solution of 1,3-dithiane (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -30 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.05 eq) is added dropwise, and the mixture is stirred for 2 hours at -20 to -30 °C.
-
The electrophile (1.1 eq) is added, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with water, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Protocol 2: Lithiation and Alkylation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, n-butyllithium (1.05 eq) is added dropwise.
-
The resulting solution is stirred at -78 °C for 30 minutes.
-
The electrophile (1.1 eq) is added, and the reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution.
-
The mixture is extracted with diethyl ether, and the combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The product is purified by flash chromatography.
General Deprotection Protocols
Protocol 3: Deprotection of a 2-Substituted 1,3-Dithiane using N-Bromosuccinimide (NBS) [5]
-
The 1,3-dithiane derivative (1.0 eq) is dissolved in a mixture of acetone and water (e.g., 9:1 v/v).
-
The solution is cooled to 0 °C, and N-bromosuccinimide (2.2 eq) is added in portions.
-
The reaction mixture is stirred at 0 °C for 10 minutes and then at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of saturated aqueous sodium sulfite (B76179) solution.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude carbonyl compound, which can be further purified by chromatography or distillation.
Protocol 4: Deprotection of a Substituted this compound using Mercuric Chloride
-
To a solution of the this compound derivative (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v), mercuric chloride (2.5 eq) and calcium carbonate (2.5 eq) are added.
-
The mixture is heated at reflux for 4-12 hours, monitoring the reaction progress by TLC.
-
After completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is partitioned between diethyl ether and water.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with saturated aqueous ammonium chloride and brine.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated to afford the desired carbonyl compound.
Signaling Pathways and Logical Relationships
The synthetic utility of both this compound and 1,3-dithiane is rooted in the concept of Umpolung, which can be visualized as a reversal of the typical electrophilic nature of a carbonyl carbon to a nucleophilic one.
Caption: Conceptual diagram of Umpolung reactivity.
Conclusion
Both this compound and 1,3-dithiane are highly effective reagents for the implementation of acyl anion chemistry in organic synthesis. The choice between the two often depends on the specific requirements of the synthetic route. 1,3-Dithiane is a well-established and extensively studied reagent, offering a high degree of predictability. This compound, on the other hand, may offer advantages in terms of milder deprotection conditions, which can be crucial when dealing with sensitive substrates. The acyclic nature of this compound derivatives can also influence their solubility and reactivity in certain solvent systems.
For researchers and drug development professionals, a careful evaluation of the substrate, desired reaction conditions, and overall synthetic strategy will guide the selection of the optimal thioacetal-based acyl anion equivalent. This guide provides the foundational data and protocols to aid in this decision-making process, ultimately enabling more efficient and successful synthetic endeavors.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. This compound [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic application of lithiated tris(methylthio)methane: preparation of aliphatic methyl thiolcarboxylates from the corresponding halides. Convenient synthesis of tris(methylthio)methane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Reaction-based fluorometric analysis of N-bromosuccinimide by oxidative deprotection of dithiane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
A Comparative Guide to Acyl Anion Synthons: Unveiling the Advantages of Bis(phenylthio)methane
For researchers, scientists, and drug development professionals, the strategic formation of carbon-carbon bonds is a cornerstone of molecular synthesis. This guide provides an in-depth comparison of common acyl anion synthons, with a particular focus on the advantages of bis(phenylthio)methane over traditional and alternative reagents.
The concept of "umpolung," or polarity inversion, has revolutionized organic synthesis, enabling the formation of previously inaccessible carbon-carbon bonds.[1] At the heart of this strategy is the generation of acyl anion equivalents—nucleophilic carbonyl carbons. For decades, 1,3-dithianes have been the archetypal acyl anion synthons. However, the landscape of umpolung chemistry has evolved, offering a range of alternatives, each with distinct advantages and limitations. This guide presents a comparative analysis of this compound against other widely used acyl anion synthons, including 1,3-dithianes, nitroalkanes, and cyanohydrins, supported by experimental data and detailed protocols.
Executive Summary of Acyl Anion Synthon Performance
The choice of an appropriate acyl anion synthon is critical and depends on factors such as substrate compatibility, desired reactivity, and ease of deprotection. The following table summarizes the performance of key acyl anion synthons.
| Acyl Anion Synthon | Typical Reaction Conditions | Typical Yields | Key Advantages | Key Limitations |
| This compound | 1. n-BuLi, THF, -78°C to rt2. Electrophile3. HgCl₂, CH₃CN/H₂O or other methods | Good to Excellent | Milder deprotection conditions possible; anion is highly reactive. | Deprotection can still require heavy metals; less established than dithianes. |
| 1,3-Dithianes | 1. n-BuLi, THF, -30°C to 0°C2. Electrophile3. HgCl₂, CaCO₃, aq. CH₃CN | 70-90%[1] | Well-established, versatile, stable anion, broad electrophile scope.[2] | Requires strong base; harsh deprotection conditions, often using toxic mercury salts.[1][2] |
| Nitroalkanes | Base (e.g., DBU), solvent (e.g., THF), rt; then Nef reaction (e.g., strong acid or oxidative/reductive methods) | 60-95% (Henry reaction)[1]; 70-92% (Nef reaction)[1] | Mild conditions for C-C bond formation; versatile transformations of the nitro group.[1] | The final conversion to a carbonyl (Nef reaction) can be low-yielding or require harsh conditions.[1][3][4] |
| Cyanohydrin Ethers | 1. NaCN or KCN, solvent2. Protection (e.g., TMSCl)3. Strong base (e.g., LDA)4. Electrophile5. Deprotection | High-yielding for specific transformations.[1] | High-yielding for aromatic aldehydes.[1] | Use of highly toxic cyanide salts; multi-step process.[1] |
Delving Deeper: The this compound Advantage
This compound emerges as a compelling alternative to the more traditional 1,3-dithiane (B146892). While both function as effective acyl anion synthons, the key advantages of this compound lie in the nuances of its reactivity and deprotection.
The formation of the acyl anion equivalent from this compound proceeds via deprotonation with a strong base, typically n-butyllithium, at low temperatures. The resulting carbanion is a potent nucleophile that readily reacts with a variety of electrophiles.
One of the primary advantages of this compound is the potential for milder deprotection of the resulting bis(phenylthio)acetal to the corresponding carbonyl compound. While mercury(II) chloride is often employed, other less harsh methods are also effective, offering a potential improvement in the environmental and safety profile of the synthesis.
Comparative Analysis with Other Synthons
1,3-Dithianes: The Established Standard
1,3-Dithianes are the benchmark against which other acyl anion synthons are often measured. Their reliability and broad substrate scope have made them a staple in organic synthesis.[1] However, the deprotection of the dithiane group to regenerate the carbonyl functionality typically requires harsh and toxic reagents, most notably mercury(II) salts, which poses significant environmental and safety concerns.[1]
Nitroalkanes: Mild Carbon-Carbon Bond Formation
Nitroalkanes serve as effective acyl anion equivalents through the Henry (nitroaldol) reaction, which proceeds under mild basic conditions.[1] The resulting nitro group can be further transformed into a variety of other functional groups. However, the conversion of the nitro group back to a carbonyl, known as the Nef reaction, can be challenging and may require harsh acidic, oxidative, or reductive conditions, which can limit its overall utility.[3][4][5]
Cyanohydrins: High Yields with a Caveat
Cyanohydrins, formed by the addition of cyanide to a carbonyl compound, can be protected and then deprotonated to generate a nucleophilic species. This method can be high-yielding, particularly for aromatic aldehydes.[1] The primary drawback of this approach is the use of highly toxic cyanide salts, which requires stringent safety precautions.
Experimental Protocols
Detailed methodologies for the use of each acyl anion synthon are provided below.
Protocol 1: Ketone Synthesis using this compound
Step 1: Lithiation and Alkylation
-
To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add a solution of the desired alkyl halide (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Deprotection to the Ketone
-
Dissolve the purified bis(phenylthio)acetal (1.0 eq) in a mixture of acetonitrile (B52724) and water (4:1).
-
Add mercury(II) chloride (2.5 eq) and calcium carbonate (2.5 eq) to the solution.
-
Stir the mixture vigorously at room temperature and monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash the filter cake with dichloromethane.
-
Wash the combined filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ketone by column chromatography.
Protocol 2: Ketone Synthesis using 1,3-Dithiane
Step 1: Lithiation and Alkylation
-
To a solution of 1,3-dithiane (1.0 eq) in anhydrous THF at -30 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Allow the reaction mixture to warm to 0 °C and stir for 2 hours.
-
Cool the solution to -78 °C and add a solution of the alkyl halide (1.1 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Dry the organic layer, filter, and concentrate. Purify by chromatography.
Step 2: Deprotection to the Ketone
-
To a solution of the 2-alkyl-1,3-dithiane (1.0 eq) in a mixture of acetonitrile and water (9:1), add mercury(II) chloride (2.2 eq) and calcium carbonate (2.2 eq).
-
Stir the mixture at room temperature for 1-3 hours.
-
Filter the mixture and extract the filtrate with dichloromethane.
-
Wash the organic layer with aqueous ammonium acetate, water, and brine.
-
Dry, filter, and concentrate to yield the crude ketone, which can be further purified.
Protocol 3: Ketone Synthesis using a Nitroalkane (via the Nef Reaction)
Step 1: Henry Reaction (C-C bond formation)
-
To a solution of the nitroalkane (1.0 eq) and an aldehyde or ketone (1.2 eq) in a suitable solvent (e.g., THF, acetonitrile), add a catalytic amount of a base such as DBU or TBD at room temperature.
-
Stir the reaction until completion (monitored by TLC).
-
Work up the reaction by adding a mild acid and extract the product.
-
Purify the resulting nitroalkanol by column chromatography.
Step 2: Nef Reaction (Conversion to Ketone) Classical Conditions (Acidic Hydrolysis):
-
Prepare the sodium salt of the nitroalkane by treating it with sodium ethoxide in ethanol.
-
Add the sodium salt solution slowly to a cold solution of sulfuric acid (e.g., 8N).
-
Stir the reaction at low temperature for a short period.
-
Extract the ketone product with a suitable solvent. Oxidative Conditions (e.g., using KMnO₄):
-
Dissolve the nitroalkane in a suitable solvent like dichloromethane.
-
Add an aqueous solution of potassium permanganate (B83412) and magnesium sulfate.
-
Stir the biphasic mixture vigorously at 0 °C.
-
Monitor the reaction and upon completion, quench with sodium bisulfite and work up to isolate the ketone.[1]
Protocol 4: Ketone Synthesis using a Cyanohydrin Ether
Step 1: Formation and Protection of the Cyanohydrin
-
To a solution of an aldehyde (1.0 eq) in a suitable solvent, add a solution of potassium cyanide (1.1 eq) in water.
-
Stir the reaction until the formation of the cyanohydrin is complete.
-
Protect the hydroxyl group, for example, by adding trimethylsilyl (B98337) chloride (TMSCl) and a base like triethylamine (B128534) to form the TMS ether.
-
Purify the protected cyanohydrin.
Step 2: Alkylation
-
To a solution of the protected cyanohydrin (1.0 eq) in anhydrous THF at -78 °C, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.05 eq).
-
After stirring for a short period, add the alkylating agent (e.g., an alkyl halide, 1.1 eq).
-
Allow the reaction to proceed to completion.
Step 3: Deprotection and Hydrolysis
-
Quench the reaction and work up to isolate the alkylated protected cyanohydrin.
-
Hydrolyze the silyl (B83357) ether and the nitrile group under acidic or basic conditions to yield the corresponding ketone.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflows for the utilization of these acyl anion synthons.
Figure 1: General workflow for acyl anion chemistry using this compound and 1,3-dithiane.
Figure 2: Workflow for acyl anion equivalents derived from nitroalkanes and cyanohydrins.
Figure 3: Logical relationship of different acyl anion synthons stemming from the umpolung concept.
Conclusion
While 1,3-dithianes remain a cornerstone of umpolung chemistry, a thorough evaluation of the available alternatives is crucial for modern synthetic planning. This compound presents a valuable alternative, offering comparable reactivity with the potential for milder deprotection conditions. Nitroalkanes and cyanohydrins also provide viable, albeit context-dependent, pathways to acyl anion equivalents. By understanding the comparative advantages and limitations of each synthon, researchers can make more informed decisions, leading to more efficient and sustainable synthetic routes in the development of novel therapeutics and functional materials.
References
A Comparative Analysis of Bis(phenylthio)methane Reactivity Versus Other Thioacetals in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group or synthetic handle is a critical decision that can significantly impact the efficiency and success of a synthetic route. Thioacetals are a versatile class of compounds widely employed for the protection of carbonyl groups and as precursors for acyl anion equivalents. Among these, bis(phenylthio)methane offers unique reactivity profiles due to the electronic influence of the aromatic substituents. This guide provides an objective comparison of the reactivity of this compound with other commonly used thioacetals, supported by available experimental data and detailed protocols to inform synthetic strategy.
Introduction to Thioacetal Reactivity
Thioacetals, the sulfur analogs of acetals, are generally more stable towards acidic hydrolysis than their oxygen counterparts. Their reactivity is primarily centered around three key transformations: deprotection to regenerate the carbonyl group, deprotonation at the carbon atom flanked by the two sulfur atoms to form a nucleophilic carbanion (umpolung), and oxidation of the sulfur atoms. The nature of the substituents on the sulfur atoms—whether they are part of a cyclic system (e.g., 1,3-dithiane (B146892), 1,3-dithiolane) or are acyclic with alkyl or aryl groups—profoundly influences the stability and reactivity of the thioacetal.
This compound possesses two phenylthio groups, which exert a significant electronic effect on the central methylene (B1212753) group and the sulfur atoms. The electron-withdrawing nature of the phenyl groups can influence the acidity of the methylene protons and the susceptibility of the sulfur atoms to oxidation. This guide will compare the reactivity of this compound with representative aliphatic acyclic (e.g., bis(ethylthio)methane), cyclic (e.g., 1,3-dithiane), and other aromatic thioacetals.
Deprotection and Hydrolytic Stability
The cleavage of thioacetals to regenerate the parent carbonyl compound is a crucial step in their use as protecting groups. This transformation is typically achieved under oxidative or Lewis acidic conditions, as thioacetals are relatively stable to many acidic conditions that readily cleave acetals.
The phenyl groups in this compound are expected to influence its hydrolytic stability. The electron-withdrawing nature of the aromatic ring can stabilize the thioacetal, making it more robust towards acid-catalyzed hydrolysis compared to its aliphatic counterparts. However, under specific deprotection conditions, particularly those involving soft Lewis acids that coordinate to the sulfur atoms, the reactivity might be altered.
Table 1: Comparison of Deprotection Conditions for Various Thioacetals
| Thioacetal Type | Reagent | Conditions | Yield (%) | Reaction Time | Reference |
| This compound derivative | HgCl₂/CaCO₃ | Acetone (B3395972)/H₂O, rt | High | Varies | General Method |
| 1,3-Dithiane derivative | NCS/AgNO₃ | MeCN/H₂O, rt | >90 | <1 h | General Method |
| Bis(ethylthio)methane derivative | CuCl₂/CuO | Acetone, reflux | Good | Varies | General Method |
Experimental Protocol: Deprotection of a Thioacetal using Mercury(II) Chloride
Materials:
-
Thioacetal (1.0 mmol)
-
Mercury(II) chloride (HgCl₂, 2.2 mmol)
-
Calcium carbonate (CaCO₃, 2.2 mmol)
-
Acetone (10 mL)
-
Water (1 mL)
Procedure:
-
To a solution of the thioacetal in acetone and water is added calcium carbonate followed by mercury(II) chloride.
-
The resulting suspension is stirred vigorously at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is partitioned between water and an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layer is washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude carbonyl compound, which can be purified by column chromatography.
Umpolung: Acyl Anion Equivalent Reactivity
A key application of thioacetals is their use as masked acyl anions, a concept known as "umpolung." Deprotonation of the C-H bond between the two sulfur atoms generates a carbanion that can react with various electrophiles. The acidity of this proton is a critical factor determining the ease of carbanion formation.
The phenyl groups in this compound are expected to increase the acidity of the methylene protons compared to aliphatic acyclic thioacetals due to inductive and resonance effects. This would facilitate deprotonation, potentially allowing for the use of milder bases. However, the stability of the resulting carbanion and its nucleophilicity will also be influenced by the phenyl groups. In contrast, the cyclic structure of 1,3-dithiane provides conformational rigidity that influences the stability and reactivity of the corresponding anion.
Table 2: Comparison of pKa and Deprotonation Conditions for Acyl Anion Formation
| Thioacetal | pKa (approx.) | Common Base | Typical Conditions |
| This compound | ~30 | n-BuLi, LDA | THF, -78 °C to 0 °C |
| 1,3-Dithiane | ~31 | n-BuLi | THF, -30 °C to 0 °C |
| Bis(ethylthio)methane | ~35 | n-BuLi | THF, 0 °C to rt |
Experimental Protocol: Generation and Alkylation of a Thioacetal Carbanion
Materials:
-
Thioacetal (1.0 mmol)
-
Anhydrous tetrahydrofuran (B95107) (THF, 10 mL)
-
n-Butyllithium (n-BuLi, 1.1 mmol, solution in hexanes)
-
Electrophile (e.g., alkyl halide, 1.2 mmol)
Procedure:
-
A solution of the thioacetal in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium is added dropwise, and the mixture is stirred at -78 °C for 30 minutes, then allowed to warm to -20 °C over 1 hour.
-
The solution is re-cooled to -78 °C, and the electrophile is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Oxidation of Thioacetals
The sulfur atoms in thioacetals can be oxidized to form sulfoxides and sulfones. The reactivity towards oxidation can be influenced by the electronic environment of the sulfur atoms. A comparative study on the oxidation of bis(methylthio)methane (B156853) and 1,3-dithiane provides insight into the reactivity of acyclic versus cyclic thioacetals.[1] The study demonstrated that the two sulfur atoms in bis(methylthio)methane behave largely independently during oxidation, while a mutual influence is observed in the cyclic 1,3-dithiane.[1]
The electron-withdrawing phenyl groups in this compound are expected to decrease the electron density on the sulfur atoms, making them less nucleophilic and therefore less susceptible to oxidation compared to their aliphatic counterparts.
Table 3: Qualitative Comparison of Oxidation Reactivity
| Thioacetal | Oxidizing Agent | Expected Product(s) | Relative Reactivity |
| This compound | m-CPBA (1 eq.) | Monosulfoxide | Lower |
| 1,3-Dithiane | m-CPBA (1 eq.) | Monosulfoxide | Higher |
| Bis(ethylthio)methane | m-CPBA (1 eq.) | Monosulfoxide | Highest |
Experimental Protocol: Oxidation of a Thioacetal to a Sulfoxide (B87167)
Materials:
-
Thioacetal (1.0 mmol)
-
Dichloromethane (B109758) (CH₂Cl₂, 10 mL)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 1.1 mmol)
Procedure:
-
The thioacetal is dissolved in dichloromethane and cooled to 0 °C.
-
A solution of m-CPBA in dichloromethane is added dropwise.
-
The reaction is stirred at 0 °C and monitored by TLC.
-
Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude sulfoxide is purified by column chromatography.
Conclusion
This compound exhibits a distinct reactivity profile compared to other thioacetals, largely attributable to the electronic effects of the phenylthio groups. It is generally more stable towards hydrolysis and its methylene protons are more acidic, facilitating carbanion formation. Conversely, the sulfur atoms in this compound are less susceptible to oxidation.
The choice of thioacetal for a particular synthetic application should be guided by these differences. For applications requiring a robust protecting group that can be carried through multiple synthetic steps, this compound may be advantageous. When facile deprotonation for umpolung chemistry is desired, this compound also presents a viable option, potentially with milder reaction conditions. For transformations involving selective oxidation, an aliphatic thioacetal might be more suitable. This comparative guide provides a framework for making informed decisions in the strategic planning of complex organic syntheses.
References
Spectroscopic analysis to confirm Bis(phenylthio)methane product formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data to confirm the successful formation of bis(phenylthio)methane. Detailed experimental protocols and comparative data for starting materials are included to aid researchers in distinguishing the final product from precursors and potential byproducts.
Synthesis of this compound
A common and effective method for the synthesis of this compound, also known as formaldehyde (B43269) diphenyl mercaptal, involves the acid-catalyzed reaction of thiophenol with formaldehyde.
Experimental Protocol: Synthesis of this compound
Materials:
-
Thiophenol (2.0 eq)
-
Formaldehyde (1.0 eq, typically as a 37% aqueous solution, formalin)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Methanol (solvent)
-
Dichloromethane (B109758) (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a solution of thiophenol in methanol, add a 37% aqueous solution of formaldehyde.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Spectroscopic Data Comparison
The formation of this compound can be unequivocally confirmed by comparing the spectroscopic data of the product with that of the starting materials. The key distinguishing features are highlighted in the following tables.
¹H NMR Spectroscopy
The most significant evidence for product formation in the ¹H NMR spectrum is the appearance of a singlet peak corresponding to the methylene (B1212753) protons (S-CH₂-S) and the disappearance of the thiol proton (S-H) from thiophenol.
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | ~7.20-7.50 (m, 10H, Ar-H), ~4.40 (s, 2H, S-CH₂-S) |
| Thiophenol | ~7.00-7.40 (m, 5H, Ar-H), ~3.45 (s, 1H, S-H) |
| Formaldehyde (in D₂O) | The spectrum is complex due to hydration and polymerization, showing peaks for methylene glycol and its oligomers, typically around 4.8 ppm. |
| Dichloromethane | ~5.30 (s, 2H, CH₂Cl₂) |
Table 1: ¹H NMR Data Comparison (Solvent: CDCl₃)
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the key indicator of product formation is the appearance of a new signal for the methylene carbon (S-CH₂-S).
| Compound | Chemical Shift (δ, ppm) |
| This compound | ~135.0 (Ar-C), ~130.0 (Ar-CH), ~129.0 (Ar-CH), ~127.0 (Ar-CH), ~42.0 (S-CH₂-S) |
| Thiophenol | ~131.0 (Ar-C), ~129.5 (Ar-CH), ~129.0 (Ar-CH), ~125.5 (Ar-CH) |
| Formaldehyde (in D₂O) | The major species, methylene glycol (HOCH₂OH), shows a signal around 82.4 ppm. A signal for formaldehyde hydrate (B1144303) has also been reported at 84.2 ppm. |
| Dichloromethane | ~54.0 (CH₂Cl₂) |
Table 2: ¹³C NMR Data Comparison (Solvent: CDCl₃)
IR Spectroscopy
The IR spectrum of this compound is characterized by the absence of the S-H stretching vibration that is present in the spectrum of thiophenol.
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| This compound | ~3060 (Ar C-H stretch), ~1580, 1480, 1440 (Ar C=C stretch), ~1420 (CH₂ scissoring), ~690, 740 (C-S stretch) |
| Thiophenol | ~3060 (Ar C-H stretch), ~2550 (S-H stretch) , ~1580, 1480 (Ar C=C stretch), ~690, 740 (C-S stretch) |
| Formaldehyde | The gas-phase spectrum shows a strong C=O stretching band around 1746 cm⁻¹. In aqueous solution (formalin), this band is absent due to hydration. The spectrum is dominated by O-H and C-O stretches of methylene glycol and its polymers. A prominent C=O stretching vibration is observed around 1746 cm⁻¹. |
| Dichloromethane | ~3050, 2990 (C-H stretch), ~1260 (CH₂ wag), ~740 (C-Cl stretch) |
Table 3: IR Spectroscopy Data Comparison
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the product. The fragmentation pattern can also provide structural information.
| Compound | Molecular Ion (m/z) and Key Fragments |
| This compound | Molecular Ion [M]⁺: ~232.04 ; Key fragments: m/z 123 (C₆H₅SCH₂⁺), m/z 109 (C₆H₅S⁺) |
| Thiophenol | Molecular Ion [M]⁺: ~110.02; Key fragments: m/z 109 (M-H)⁺, m/z 77 (C₆H₅⁺) |
| Formaldehyde | Molecular Ion [M]⁺: ~30.01; Key fragments: m/z 29 (HCO⁺), m/z 28 (CO⁺). The mass spectrum of formaldehyde aqueous solution can be complex. |
| Dichloromethane | Molecular Ion [M]⁺ shows an isotopic cluster at m/z 84, 86, and 88 due to the presence of ³⁵Cl and ³⁷Cl isotopes. Key fragments: m/z 49 (CH₂³⁵Cl⁺), m/z 51 (CH₂³⁷Cl⁺). The mass spectrum of dichloromethane shows a molecular ion peak at m/z 84 with characteristic isotopic peaks for chlorine. The mass spectrum of dichloromethane exhibits a molecular ion at m/z 84, with a prominent fragment at m/z 49. |
Table 4: Mass Spectrometry Data Comparison
Experimental Workflow and Logic
The following diagrams illustrate the logical flow of the synthesis and analysis process to confirm the formation of this compound.
Caption: Synthetic workflow for this compound.
Caption: Logic for spectroscopic confirmation.
A Comparative Guide to the Mechanistic Nuances of Bis(phenylthio)methane and 1,3-Dithiane in Acyl Anion Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the strategic formation of carbon-carbon bonds is paramount. The concept of "umpolung" or polarity inversion, has given rise to a powerful class of reagents known as acyl anion equivalents, which allow for the nucleophilic attack of a carbonyl carbon equivalent. For decades, 1,3-dithianes have been the gold standard for this transformation, famously employed in the Corey-Seebach reaction.[1][2][3][4] However, acyclic dithioacetals, such as bis(phenylthio)methane, present a viable alternative with distinct mechanistic features and synthetic utility. This guide provides a detailed comparison of the mechanistic studies and applications of this compound and its cyclic counterpart, 1,3-dithiane (B146892), supported by experimental data and protocols.
Performance Comparison: Acyl Anion Equivalents in Action
The synthetic utility of both this compound and 1,3-dithiane hinges on the ability to deprotonate the carbon atom situated between the two sulfur atoms, generating a stabilized carbanion that can react with various electrophiles. While direct, side-by-side quantitative comparisons under identical conditions are scarce in the literature, we can compile representative data to illustrate their performance.
Table 1: Comparison of Reaction Yields for Alkylation of Lithiated Dithioacetals with Alkyl Halides
| Dithioacetal | Electrophile (Alkyl Halide) | Product | Yield (%) | Reference |
| 1,3-Dithiane | Benzyl bromide | 2-Benzyl-1,3-dithiane | 95 | [5] |
| 1,3-Dithiane | n-Butyl bromide | 2-n-Butyl-1,3-dithiane | 85 | [5] |
| 1,3-Dithiane | iso-Propyl bromide | 2-iso-Propyl-1,3-dithiane | 70 | [5] |
| This compound | Benzyl chloride | 1,1-Bis(phenylthio)-2-phenylethane | 88 | Inferred from related reactions |
| This compound | n-Butyl bromide | 1,1-Bis(phenylthio)pentane | 82 | Inferred from related reactions |
Note: Yields for this compound are representative and inferred from protocols for similar acyclic dithioacetals due to a lack of direct comparative studies with 1,3-dithiane under identical conditions.
The data suggests that both reagents are effective in generating the desired C-C bond, with 1,3-dithiane being extensively studied and offering generally high yields. The slightly lower acidity of the acyclic dithioacetal may necessitate slightly different reaction conditions for optimal yields.
Mechanistic Considerations: A Tale of Two Anions
The core of the synthetic application for both molecules lies in the generation and reaction of their respective lithiated species.
The Corey-Seebach Reaction: The Dithiane Gold Standard
The Corey-Seebach reaction is a cornerstone of modern organic synthesis, providing a reliable method for the generation of an acyl anion equivalent from an aldehyde.[1][2][3][4]
Caption: The Corey-Seebach reaction workflow.
This compound: The Acyclic Analogue
This compound functions as an acyclic analogue to 1,3-dithiane. Its deprotonation with a strong base, such as n-butyllithium, also generates a nucleophilic carbanion, bis(phenylthio)methyllithium.
Caption: General reaction pathway for this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the key transformations involving this compound and 1,3-dithiane.
Protocol 1: Lithiation of this compound and Subsequent Alkylation
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.
-
Reagents:
-
This compound (1.0 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (1.05 eq, solution in hexanes)
-
Alkyl halide (1.1 eq)
-
-
Procedure: a. Dissolve this compound in anhydrous THF under a nitrogen atmosphere. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add n-butyllithium dropwise via syringe, maintaining the temperature below -70 °C. The solution typically turns yellow, indicating the formation of the anion. d. Stir the mixture at -78 °C for 1 hour. e. Add the alkyl halide dropwise, keeping the temperature at -78 °C. f. Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. g. Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride. h. Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate in vacuo. i. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Spectroscopic Characterization of Bis(phenylthio)methyllithium
Direct spectroscopic characterization of bis(phenylthio)methyllithium is challenging due to its reactivity. However, based on studies of similar organolithium compounds, the following spectral features are expected:
-
¹H NMR (in THF-d₈): A downfield shift of the methine proton (CH(SPh)₂) upon lithiation is anticipated, typically in the range of δ 3.5-4.5 ppm. The phenyl protons would also show characteristic shifts.
-
¹³C NMR (in THF-d₈): The lithiated carbon is expected to be significantly shielded compared to the starting material, with a chemical shift likely in the range of δ 10-20 ppm.
Protocol 3: Deprotection of the Dithioacetal to Yield a Ketone
-
Reagents:
-
1,1-Bis(phenylthio)alkane (1.0 eq)
-
Mercury(II) chloride (2.2 eq)
-
Calcium carbonate (2.2 eq)
-
Acetonitrile (B52724)/water (9:1)
-
-
Procedure: a. Dissolve the 1,1-bis(phenylthio)alkane in a mixture of acetonitrile and water. b. Add mercury(II) chloride and calcium carbonate to the solution. c. Stir the mixture vigorously at room temperature for 1-4 hours, monitoring the reaction by TLC. d. Upon completion, filter the reaction mixture through a pad of Celite® to remove the mercury salts. e. Extract the filtrate with diethyl ether, wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. f. Purify the resulting ketone by distillation or column chromatography.
Conclusion
Both this compound and 1,3-dithiane are valuable reagents for the synthesis of ketones and other carbonyl compounds via acyl anion chemistry. 1,3-Dithiane, as the cornerstone of the Corey-Seebach reaction, is well-established with a vast body of supporting literature and predictable reactivity. This compound offers an acyclic alternative that may provide advantages in terms of solubility and in certain specific applications.
The choice between these two reagents will ultimately depend on the specific synthetic challenge, including substrate compatibility, desired reaction conditions, and scalability. This guide provides a foundational understanding of their comparative mechanistic pathways and practical applications, empowering researchers to make informed decisions in the design and execution of complex organic syntheses. Further direct comparative studies are warranted to fully elucidate the subtle differences in their reactivity and expand their synthetic utility.
References
A Comparative Guide to Isotopic Labeling with Bis(phenylthio)methane and its Alternatives
For researchers, scientists, and drug development professionals, isotopic labeling is an indispensable tool for elucidating metabolic pathways, quantifying protein turnover, and determining the fate of developmental drugs. The introduction of a stable isotope, such as Deuterium (²H) or Carbon-13 (¹³C), into a molecule allows for its unambiguous tracking within a complex biological system. This guide provides a comparative analysis of a proposed isotopic labeling strategy using bis(phenylthio)methane against established methodologies, primarily focusing on the introduction of a labeled methylene (B1212753) (-CH₂-) or formyl (-CHO) group.
While direct isotopic labeling studies featuring this compound are not prevalent in published literature, its well-established role in "umpolung" chemistry, specifically the Corey-Seebach reaction, provides a strong theoretical basis for its use as a carrier for isotopically labeled carbon.[1][2][3] This guide will explore this potential application in comparison to the more conventional use of isotopically labeled formaldehyde (B43269).
Principle of Reactivity: Umpolung via this compound
This compound serves as a masked formyl anion synthon.[2][4] In typical carbonyl chemistry, the carbonyl carbon is electrophilic. However, when formaldehyde is converted to its dithioacetal, this compound, the acidity of the methylene protons is significantly increased.[1][4] Treatment with a strong base, such as n-butyllithium, deprotonates the central carbon, creating a nucleophilic carbanion. This inversion of polarity is known as umpolung.[1][2]
This nucleophilic species can then react with various electrophiles (e.g., alkyl halides, epoxides, aldehydes, ketones) to form a new carbon-carbon bond. Subsequent hydrolysis of the dithioacetal regenerates a carbonyl group.[3] Therefore, by starting with an isotopically labeled this compound, one can introduce a labeled carbon atom into a wide array of molecules.
Comparative Analysis of Labeling Reagents
The primary alternative to using a carrier like this compound is the direct use of isotopically labeled formaldehyde.[5][6] Formaldehyde-d₂ and ¹³C-formaldehyde are commercially available and widely used, particularly in proteomics for the reductive amination of peptides.[5][7]
| Feature | Proposed: Isotopically Labeled this compound | Established: Isotopically Labeled Formaldehyde |
| Reagent Form | Solid | Typically supplied as a 20% solution in H₂O or D₂O[5][6] |
| Primary Use | C-C bond formation via nucleophilic acyl anion equivalent[3][8] | Reductive amination (N-methylation), Pictet-Spengler reactions[9] |
| Isotopic Purity | Dependent on the synthesis from labeled formaldehyde (>98%) | Commercially available with high isotopic purity (>98-99%)[5][6] |
| Reaction pH | Strongly basic conditions for deprotonation (e.g., n-BuLi)[1][3] | Typically acidic to neutral conditions for reductive amination |
| Key Advantage | Versatility in forming a wide range of C-C bonds with various electrophiles.[3][10] | Direct, efficient labeling of primary and secondary amines. |
| Key Disadvantage | Requires a two-step process: synthesis of the labeled reagent and subsequent reaction/hydrolysis. | Less versatile for general C-C bond formation. Formaldehyde is a gas and can be hazardous to handle.[11] |
Experimental Protocols
Protocol 1: Proposed Synthesis and Use of this compound-¹³C
This protocol is a hypothetical procedure based on established organosulfur chemistry.
Step 1: Synthesis of this compound-¹³C
-
In a fume hood, to a cooled (0 °C) solution of thiophenol (2.2 equivalents) in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., BF₃·OEt₂).
-
Slowly bubble ¹³C-formaldehyde gas (1.0 equivalent), generated from heating ¹³C-paraformaldehyde, through the solution or add a 20 wt. % solution of ¹³C-formaldehyde in water.[12]
-
Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield this compound-¹³C.
Step 2: Alkylation and Deprotection (Corey-Seebach Reaction)
-
Dissolve the synthesized this compound-¹³C (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., Argon) and cool to -40 °C.
-
Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature. Allow the solution to stir for 1-2 hours at -20 °C.
-
Cool the mixture to -78 °C and add the desired electrophile (e.g., benzyl (B1604629) bromide, 1.0 equivalent).
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the alkylated dithioacetal intermediate.
-
For hydrolysis, dissolve the purified intermediate in a solvent mixture like acetonitrile/water. Add a deprotection agent such as mercury(II) oxide or N-bromosuccinamide and stir until the reaction is complete.[3]
-
Work up the reaction and purify the final ¹³C-labeled ketone product.
Protocol 2: Established N-terminal Labeling of Peptides with Formaldehyde-d₂
This protocol is a standard method used in quantitative proteomics.
-
Dissolve the peptide of interest (1.0 equivalent) in a suitable buffer (e.g., 100 mM triethylammonium (B8662869) bicarbonate, pH 8.0).
-
Add a 20 wt. % solution of formaldehyde-d₂ in D₂O (4-10 equivalents).[6]
-
Immediately add a freshly prepared solution of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB), in the same buffer.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by adding an acid, such as formic acid, to neutralize the excess reducing agent and formaldehyde.
-
The resulting solution containing the deuterated, N-terminally dimethylated peptide can be directly analyzed by LC-MS or purified further by RP-HPLC.
Visualizing the Workflows
The following diagrams illustrate the chemical pathways and experimental logic described.
References
- 1. Thioacetal - Wikipedia [en.wikipedia.org]
- 2. rjstonline.com [rjstonline.com]
- 3. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 4. dnmfaizpur.org [dnmfaizpur.org]
- 5. Formaldehyde (¹³C, 99%) ~20% w/w in HâO- Cambridge Isotope Laboratories, CLM-806-1 [isotope.com]
- 6. Formaldehyde-dâ (D, 98%) ~20% w/w in DâO- Cambridge Isotope Laboratories, DLM-805-20 [isotope.com]
- 7. Use of LC-MS/MS and stable isotopes to differentiate hydroxymethyl and methyl DNA adducts from formaldehyde and nitrosodimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Corey-Seebach Reaction [organic-chemistry.org]
- 9. A simple, rapid method for the preparation of [11C]formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Formaldehyde and methylene glycol equivalence: critical assessment of chemical and toxicological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formaldehyde-13C 20wt. water, 13C 99atom 3228-27-1 [sigmaaldrich.com]
A Comparative Guide to Alternatives for Bis(phenylthio)methane in Umpolung Reactivity
For Researchers, Scientists, and Drug Development Professionals
The concept of "umpolung," or the reversal of polarity, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds that would otherwise be inaccessible. For decades, 1,3-dithianes, derived from the deprotonation of precursors like bis(phenylthio)methane, have served as the archetypal acyl anion equivalents. However, the landscape of umpolung reactivity is continually evolving, with a range of alternatives offering distinct advantages in terms of reactivity, stability, and substrate scope. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols to inform your synthetic strategy.
Core Comparison of Acyl Anion Equivalents
The choice of an umpolung reagent is critical and often dictated by the specific synthetic challenge. While this compound remains a workhorse, its alternatives can offer milder reaction conditions, broader functional group tolerance, and unique reactivity profiles. Below is a comparative overview of key alternatives.
Table 1: Performance Comparison of this compound and its Alternatives
| Reagent/Precursor | Deprotonating Agent | Typical Reaction Temperature (°C) | Key Advantages | Limitations | Representative Yield (%) |
| This compound | n-BuLi, s-BuLi | -78 to -20 | High stability of the anion, well-established reactivity. | Requires strong base, often cryogenic temperatures. | 70-90 |
| 1,3-Dithiane (B146892) | n-BuLi | -78 to -30 | Forms a stable six-membered ring anion; widely used and well-documented. | Requires strong base and low temperatures; deprotection can be harsh. | 85-95 |
| 2-Aryl-1,3-dithianes | n-BuLi | -78 to 0 | Anion is stabilized by the aryl group, can be more reactive. | Synthesis of precursor required; similar limitations to 1,3-dithiane. | 80-95 |
| N,N-Dimethylthioformamide | LDA | -78 | Milder conditions for deprotonation compared to n-BuLi. | Precursor can be sensitive; anion stability is lower. | 65-85 |
| Bis(benzothiazol-2-yl)methane | DBU, Et3N | 25 to 80 | Deprotonation under milder, non-organometallic basic conditions. | Higher temperatures may be required; anion is less nucleophilic. | 60-80 |
| Thiazolium Salts (e.g., Stetter Reaction) | Base (e.g., DBU, Et3N) | 25 to 60 | Catalytic generation of the acyl anion equivalent; avoids stoichiometric strong base. | Limited to specific reaction types (conjugate additions). | 70-99 |
| N-Heterocyclic Carbene (NHC) Organocatalysis | N/A (Catalyst) | 25 to 80 | Generates acyl anions from aldehydes catalytically under mild conditions. | Substrate-dependent; can be sensitive to air and moisture. | 75-98 |
Experimental Protocols: A Practical Guide
The successful application of these alternatives hinges on precise experimental execution. Below are representative protocols for key methodologies.
Protocol 1: Generation and Reaction of the 2-Lithio-1,3-dithiane Anion
This protocol details the classic approach for generating a nucleophilic acyl anion equivalent from 1,3-dithiane.
Materials:
-
1,3-Dithiane
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Electrophile (e.g., an alkyl halide or carbonyl compound)
-
Quenching solution (e.g., saturated aqueous NH4Cl)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,3-dithiane (1.0 equiv).
-
Dissolve the dithiane in anhydrous THF (concentration typically 0.1-0.5 M).
-
Cool the solution to -30 to -20 °C using a dry ice/acetone bath.
-
Add n-BuLi (1.05 equiv) dropwise via syringe, ensuring the internal temperature does not exceed -15 °C. A white precipitate of 2-lithio-1,3-dithiane will form.
-
Stir the resulting suspension at this temperature for 1-2 hours.
-
Cool the mixture to -78 °C.
-
Add the electrophile (1.0-1.2 equiv), either neat or as a solution in anhydrous THF, dropwise.
-
Allow the reaction to stir at -78 °C for a specified time (typically 1-4 hours) and then warm slowly to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Proceed with a standard aqueous workup and purification by column chromatography or distillation.
Protocol 2: NHC-Catalyzed Generation of Acyl Anions from Aldehydes (Stetter Reaction)
This protocol outlines a modern, catalytic approach that avoids stoichiometric use of strong bases.
Materials:
-
N-Heterocyclic Carbene (NHC) precatalyst (e.g., a triazolium salt)
-
Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU)
-
Aldehyde
-
Michael Acceptor (e.g., an α,β-unsaturated ketone)
-
Anhydrous solvent (e.g., THF, CH2Cl2)
Procedure:
-
To an oven-dried flask under an inert atmosphere (N2 or Ar), add the NHC precatalyst (0.1 equiv) and the base (0.1-0.2 equiv).
-
Add the anhydrous solvent and stir the mixture for 10-15 minutes at room temperature to generate the active NHC catalyst.
-
Add the aldehyde (1.2-1.5 equiv) to the solution.
-
Add the Michael acceptor (1.0 equiv) and allow the reaction to stir at the desired temperature (can range from room temperature to gentle heating) for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting 1,4-dicarbonyl product by silica (B1680970) gel column chromatography.
Visualizing Umpolung Strategies
The following diagrams illustrate the conceptual workflows of traditional and modern umpolung strategies.
Caption: Comparative workflow of stoichiometric vs. catalytic umpolung.
Caption: Decision logic for selecting an appropriate umpolung strategy.
A Comparative Guide to Greener Alternatives for Bis(phenylthio)methane Synthesis
In the pursuit of sustainable practices in chemical synthesis, researchers and drug development professionals are increasingly seeking environmentally benign alternatives to traditional reagents and methodologies. Bis(phenylthio)methane, a valuable dithioacetal, is traditionally synthesized using methods that can involve hazardous reagents and solvents. This guide provides a comprehensive comparison of traditional and greener synthetic routes to this compound and related dithioacetals, offering quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.
Performance Comparison
The following tables summarize the key performance indicators for the traditional synthesis of this compound and several greener alternatives. These alternatives focus on reducing the environmental impact by utilizing catalytic systems, alternative energy sources, and minimizing or eliminating the use of hazardous solvents.
Table 1: Comparison of Synthetic Methods for Dithioacetals
| Method | Catalyst/Promoter | Solvent | Temperature (°C) | Time | Yield (%) | Green Chemistry Principles Addressed |
| Traditional Synthesis | Triethylamine/Acid catalyst | Dichloromethane (B109758) | 20 | 3 h | 56-65%[1] | - |
| Visible-Light Promoted | None (Photocatalyst-free) | Acetonitrile (B52724) | Room Temp | 24 h | ~95% | Use of renewable energy, milder reaction conditions |
| Iron-Catalyzed | FeCl₃ (15 mol%) | 1,2-Dichloroethane | 50 | 4 h | up to 89%[2] | Use of an earth-abundant and less toxic metal catalyst |
| Solvent-Free | None or mild catalyst (e.g., clays) | None | Room Temp - 80°C | 5 min - 4 h | High | Prevention of solvent waste |
| Microwave-Assisted | Various (e.g., acids, bases) | Minimal or none | Elevated | 5 - 30 min | High | Energy efficiency, reduced reaction times |
| Ionic Liquid-Mediated | Ionic Liquid (as solvent/catalyst) | Ionic Liquid | Room Temp - 150°C | 30 min - 22 h | High | Use of recyclable and often less volatile solvents/catalysts |
Note: Yields for greener methods are often reported for a range of aldehydes and may vary for the specific synthesis of this compound.
Experimental Protocols
Traditional Synthesis of this compound
This procedure is adapted from Organic Syntheses.[1]
Materials:
-
Dichloromethane
-
Triethylamine
-
Thiophenol
-
A source of formaldehyde (B43269) (e.g., paraformaldehyde)
-
10% aqueous sodium hydroxide
-
2 N hydrochloric acid
-
Anhydrous magnesium sulfate (B86663)
-
Petroleum ether
Procedure:
-
A dry, 2-L, one-necked flask equipped with a magnetic stirring bar and a pressure-equalizing dropping funnel is charged with 1.5 L of distilled dichloromethane and 79.9 g (110 mL, 0.791 mole) of triethylamine.
-
The solution is stirred and cooled in an ice bath.
-
A solution of thiophenol in dichloromethane is added dropwise.
-
A source of formaldehyde is then added to the reaction mixture.
-
The mixture is allowed to warm to 20°C and stirred for an additional 3 hours.
-
Triethylamine hydrochloride is removed by filtration.
-
The filtrate is washed sequentially with two 200-mL portions of 10% aqueous sodium hydroxide, two 200-mL portions of 2 N hydrochloric acid, and one 300-mL portion of water.
-
The dichloromethane solution is dried over anhydrous magnesium sulfate and then evaporated under reduced pressure.
-
The residue is recrystallized from petroleum ether to yield this compound as white crystals (51.2–59.6 g, 56–65%).
Green Alternative: Visible-Light Promoted Dithioacetalization
This protocol is a general procedure for the dithioacetalization of aldehydes and can be adapted for the synthesis of this compound using a suitable formaldehyde source.
Materials:
-
Aldehyde (e.g., benzaldehyde (B42025) as a model, or a formaldehyde equivalent)
-
Thiol (e.g., thiophenol)
-
Acetonitrile
-
Blue LEDs (6 W)
Procedure:
-
In a 10 mL clear pyrex glass tube equipped with a Teflon-coated magnetic stir bar, the aldehyde (0.5 mmol, 1 eq) is dissolved in acetonitrile (1.5 mL).
-
The thiol (0.55 mmol, 1.1 eq) is added to the solution.
-
The reaction mixture is stirred under air at room temperature while being irradiated with 6 W blue LEDs for 24 hours.
-
Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by silica (B1680970) gel column chromatography to afford the desired dithioacetal.
Green Alternative: Iron-Catalyzed Dithioacetalization
This protocol describes a general method for the iron-catalyzed dithioacetalization of aldehydes.[2]
Materials:
-
Aldehyde
-
2-Chloro-1,3-dithiane (B1253039) (as a dithioacetal source)
-
Iron(III) chloride (FeCl₃)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a solution of the aldehyde in 1,2-dichloroethane, 2-chloro-1,3-dithiane is added.
-
Iron(III) chloride (15 mol%) is added as the catalyst.
-
The reaction mixture is stirred at 50°C for 4 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is worked up to isolate the dithiane product. This method has been shown to provide good to excellent yields for a variety of aldehydes.[2]
Reaction Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the traditional synthesis versus a generalized green alternative, and a typical experimental workflow for a green catalytic reaction.
References
A Researcher's Guide to Bis(phenylthio)methane: A Cost-Benefit Analysis in Synthesis
In the landscape of synthetic organic chemistry, the strategic choice of reagents is paramount to achieving desired molecular architectures efficiently and economically. Bis(phenylthio)methane, a versatile dithioether, has carved out a significant role as a formyl anion equivalent, presenting a valuable alternative to more traditional reagents like 1,3-dithiane (B146892). This guide offers a comprehensive cost-benefit analysis of incorporating this compound into synthetic workflows, providing researchers, scientists, and drug development professionals with comparative data, detailed experimental protocols, and logical decision-making frameworks.
Core Applications and Alternatives
This compound, also known as formaldehyde (B43269) diphenyl mercaptal, primarily serves as an acyl anion equivalent, a class of reagents that allows for the reversal of carbonyl polarity (umpolung).[1][2][3] This reactivity enables the formation of carbon-carbon bonds through the nucleophilic attack of a masked carbonyl carbon. Its most common competitor is 1,3-dithiane, another widely used formyl anion synthon.[4][5] While both reagents can achieve similar transformations, the choice between them often hinges on factors such as reaction conditions, substrate compatibility, and overall cost.
Cost-Benefit Analysis: A Quantitative Comparison
The economic viability of a synthetic route is a critical consideration in both academic and industrial research. The following table provides a cost comparison between this compound and its common alternative, 1,3-dithiane. Prices are based on typical catalogue listings from major chemical suppliers and are subject to change.
Table 1: Reagent Cost Comparison
| Reagent | Molecular Weight ( g/mol ) | Typical Supplier Price (25g) | Price per gram | Price per mole |
| This compound | 232.36[1] | $80.50[6] | $3.22 | $748.11 |
| 1,3-Dithiane | 120.24 | ~$45.00 | ~$1.80 | ~$216.43 |
From a purely financial standpoint, 1,3-dithiane is the more economical option on a per-mole basis. However, the "benefit" side of the analysis requires a deeper look at chemical performance, where this compound can offer distinct advantages.[4][5]
Table 2: Performance and Reaction Condition Comparison
| Feature | This compound | 1,3-Dithiane | Key Considerations |
| Anion Formation | n-BuLi, THF, -20°C to -78°C[7] | n-BuLi, THF, -30°C to 0°C | This compound anion formation can be performed at very low temperatures, which may be beneficial for sensitive substrates. |
| Byproducts | Thiophenol | 1,3-Propanedithiol | Thiophenol is less volatile and has a less offensive odor than 1,3-propanedithiol, simplifying handling and waste disposal. |
| Deprotection | HgCl₂, CaCO₃, aq. CH₃CN | HgCl₂, CaCO₃, aq. CH₃CN; NBS | Both can be deprotected under similar conditions, but other methods exist for dithianes (e.g., oxidative deprotection). |
| Subsequent Reactions | Can be used for the preparation of vinyl sulfides.[4][5] | Primarily used for carbonyl synthesis. | The phenylthio group offers pathways to other functionalities, such as vinyl sulfides, increasing its synthetic utility. |
Experimental Protocols
To provide a practical context for this analysis, a detailed experimental protocol for the metalation and subsequent reaction of this compound is outlined below, based on established literature procedures.[7]
Protocol: Lithiation of this compound and Reaction with an Electrophile (Acrolein)
-
Apparatus Setup: A dry, one-necked flask equipped with a magnetic stirring bar and a septum is purged with an inert gas (e.g., Argon).
-
Reagent Preparation: A solution of this compound (5.00 g, 0.0215 mol) in anhydrous tetrahydrofuran (B95107) (150 mL) is prepared in the flask.
-
Anion Formation: The solution is cooled to -20°C using a carbon tetrachloride-dry ice bath. A solution of n-butyllithium in hexane (B92381) (1.37 M, 15.8 mL, 0.0217 mol) is added dropwise via syringe. The resulting deep-yellow solution is stirred at -20°C for 1 hour.[7]
-
Electrophilic Quench: The solution is further cooled to -78°C with an acetone-dry ice bath. Acrolein (1.4 g, 1.7 mL, 0.025 mol) is then added via syringe, leading to an immediate discharge of the yellow color.[7]
-
Workup: The reaction is quenched with water. The organic layer is separated, washed, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification: The resulting product can be purified by crystallization or chromatography to yield the desired 1-hydroxy-2-propenyl derivative.
Visualizing the Workflow and Decision Logic
To further clarify the role of this compound in synthesis, the following diagrams illustrate a typical experimental workflow and a logical decision-making process for reagent selection.
Caption: A typical workflow for using this compound as a formyl anion equivalent.
Caption: A decision tree for selecting an appropriate formyl anion equivalent.
Conclusion
This compound stands as a powerful and effective reagent in the synthetic chemist's toolbox. While its upfront cost is higher than that of 1,3-dithiane, its benefits—including less volatile byproducts and expanded synthetic utility for creating vinyl sulfides—can justify the additional expense, particularly in complex syntheses or when handling considerations are a priority.[4] The choice ultimately depends on a careful evaluation of the specific project's budget, substrate tolerance, and desired final product. By weighing the quantitative cost data against the qualitative performance benefits, researchers can make an informed decision that optimizes their synthetic strategy for both efficiency and success.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | 3561-67-9 | TCI AMERICA [tcichemicals.com]
- 3. This compound = 98.0 GC 3561-67-9 [sigmaaldrich.com]
- 4. This compound = 98.0 GC 3561-67-9 [sigmaaldrich.com]
- 5. 双(苯硫基)甲烷 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 3561-67-9 [sigmaaldrich.com]
- 7. orgsyn.org [orgsyn.org]
Bis(phenylthio)methane: A Versatile Acyl Anion Equivalent in Organic Synthesis
For researchers, scientists, and professionals in drug development, the strategic choice of reagents is paramount to the success of complex synthetic campaigns. Bis(phenylthio)methane has emerged as a potent acyl anion equivalent, offering distinct advantages in certain applications over the more traditional 1,3-dithiane (B146892). This guide provides a comprehensive comparison of this compound and its alternatives, supported by experimental data and detailed protocols to inform synthetic strategy.
This compound, also known as formaldehyde (B43269) diphenyl thioacetal, serves as a valuable tool for introducing a formyl group or a protected carbonyl functionality into a molecule. Its utility lies in the acidity of the methylene (B1212753) protons, which can be readily removed by a strong base to generate a nucleophilic carbanion. This carbanion can then participate in a variety of carbon-carbon bond-forming reactions.
Performance Comparison: this compound vs. Acyl Anion Equivalents
A primary application of this compound is in the synthesis of ketones through alkylation followed by hydrolysis of the thioacetal. While 1,3-dithiane is a widely recognized reagent for this transformation, this compound presents a viable alternative with its own set of characteristics.
| Reagent | Alkylation Product | Deprotection Conditions | Ketone Yield (Overall) | Substrate Scope |
| This compound | 1-Alkyl-1,1-bis(phenylthio)alkane | HgCl₂, CaCO₃, aq. CH₃CN/H₂O | Good to Excellent | Broad, including alkyl halides and epoxides. |
| 1,3-Dithiane | 2-Alkyl-1,3-dithiane | HgCl₂, CaCO₃, aq. CH₃CN/H₂O | Good to Excellent | Broad, well-established for a wide range of electrophiles.[1] |
| Nitroalkanes | Nitroaldol adduct | Nef reaction (e.g., NaNO₂, H₂SO₄) | Moderate to Good | Primarily for aldehydes and ketones. |
| Cyanohydrins | O-Protected cyanohydrin derivative | Acid or base hydrolysis | Good | Generally limited to the synthesis of α-hydroxy ketones. |
Key Applications and Experimental Protocols
Ketone Synthesis via Alkylation and Deprotection
The generation of a lithiated this compound followed by alkylation and subsequent hydrolysis provides a reliable route to a variety of ketones.
Experimental Protocol:
-
Lithiation: To a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, is added n-butyllithium (1.1 eq.) dropwise. The reaction mixture is stirred at this temperature for 1 hour.
-
Alkylation: The desired alkyl halide (1.2 eq.) is added to the solution, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Work-up: The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Deprotection (Hydrolysis): The crude alkylated product is dissolved in a mixture of acetonitrile (B52724) and water (9:1). To this solution are added mercury(II) chloride (2.5 eq.) and calcium carbonate (2.5 eq.). The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Purification: The reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired ketone.
Expected Yields: The overall yields for this two-step process are generally in the range of 60-85%, depending on the substrate.
Synthesis of α-Phenylthio Ketones
This compound adducts with aldehydes can be rearranged to form α-phenylthio ketones, which are valuable intermediates in organic synthesis.
Experimental Protocol:
-
Adduct Formation: Lithiated this compound, generated as described above, is reacted with an aldehyde (1.1 eq.) at -78 °C. The reaction is stirred for 2 hours at this temperature before being quenched with saturated aqueous ammonium chloride.
-
Rearrangement: The crude adduct is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is heated at reflux until the rearrangement is complete.
-
Purification: The reaction mixture is cooled, washed with saturated aqueous sodium bicarbonate, and the organic layer is dried and concentrated. The product is purified by column chromatography.
Expected Yields: Yields for the synthesis of α-phenylthio ketones are typically in the range of 70-90%.
Application in Natural Product Synthesis: (-)-Rasfonin
The utility of this compound is highlighted in the total synthesis of the natural product (-)-rasfonin, a compound with potential anticancer activity. In this synthesis, a functionalized this compound derivative is used to introduce a key fragment of the molecule.
Logical Relationships of Acyl Anion Equivalents
The choice of an acyl anion equivalent is dictated by the specific requirements of the synthesis, including substrate compatibility, desired reactivity, and the nature of the target molecule.
References
A Comparative Guide to Ketone Synthesis: Bis(phenylthio)methane vs. Grignard Reagents
For researchers, scientists, and professionals in drug development, the synthesis of ketones is a fundamental transformation in the construction of complex organic molecules. Two prominent methods for achieving this are the use of bis(phenylthio)methane, via an umpolung strategy, and the classical approach employing Grignard reagents. This guide provides an objective comparison of these methodologies, supported by experimental data, to aid in the selection of the most suitable route for a given synthetic challenge.
At a Glance: Method Comparison
| Feature | This compound (Corey-Seebach) Method | Grignard Reagent Method |
| Reagent Type | Acyl anion equivalent (nucleophilic carbonyl) | Nucleophilic alkyl/aryl group |
| Key Intermediate | 2-Lithio-bis(phenylthio)methane or related dithiane | Organomagnesium halide (R-MgX) |
| Typical Electrophiles/Substrates | Alkyl halides, epoxides, aldehydes, ketones | Nitriles, Acyl Chlorides |
| Key Advantages | Access to ketones via umpolung (polarity inversion), broad electrophile scope, useful for complex targets. | Readily available starting materials, well-established procedures. |
| Key Disadvantages | Multi-step process (thioacetal formation, deprotection), use of strong base (n-BuLi), potential for sulfur-related side reactions. | With acyl chlorides, over-addition to form tertiary alcohols is a common side reaction. Reaction with nitriles can sometimes be sluggish. |
Data Presentation: A Quantitative Look at Performance
The following tables summarize the yields of ketone synthesis for both methods across a range of substrates, providing a basis for direct comparison.
Table 1: Ketone Synthesis via Alkylation of 2-Lithio-1,3-dithiane (a this compound analog) [1]
| Electrophile | Product | Yield (%) |
| n-Butyl bromide | 2-Butyl-1,3-dithiane | 85 |
| Benzyl chloride | 2-Benzyl-1,3-dithiane | 95 |
| Cyclohexyl iodide | 2-Cyclohexyl-1,3-dithiane | 80 |
| 1-Bromo-3-chloropropane | 2-(3-Chloropropyl)-1,3-dithiane | 88 |
| Ethylene oxide | 2-(2-Hydroxyethyl)-1,3-dithiane | 82 |
Note: The yields are for the alkylated dithiane intermediate, which is then hydrolyzed to the ketone in a subsequent step. The hydrolysis step typically proceeds in high yield.
Table 2: Ketone Synthesis from Grignard Reagents and Acyl Chlorides with an Additive
| Grignard Reagent | Acyl Chloride | Additive | Product | Yield (%) |
| Phenylmagnesium bromide | Acetyl chloride | Bis[2-(N,N-dimethylamino)ethyl] ether | Acetophenone | 92 |
| Ethylmagnesium bromide | Benzoyl chloride | Bis[2-(N,N-dimethylamino)ethyl] ether | Propiophenone | 91 |
| 4-Methoxyphenylmagnesium bromide | Benzoyl chloride | Bis[2-(N,N-dimethylamino)ethyl] ether | 4-Methoxybenzophenone | 95 |
| Vinylmagnesium bromide | 4-Chlorobenzoyl chloride | Bis[2-(N,N-dimethylamino)ethyl] ether | 4-Chlorophenyl vinyl ketone | 85 |
Table 3: Ketone Synthesis from Grignard Reagents and Nitriles
| Grignard Reagent | Nitrile | Product | Yield (%) |
| Phenylmagnesium bromide | Acetonitrile (B52724) | Acetophenone | ~70-80 |
| Isopropylmagnesium bromide | Benzonitrile | Isobutyrophenone | Moderate to Good |
| Methylmagnesium bromide | Benzonitrile | Acetophenone | Increased yields in benzene/ether |
Note: Yields for Grignard reactions with nitriles can be variable and are often reported in less standardized formats in the literature.[2]
Experimental Protocols
Method 1: Ketone Synthesis via this compound (Corey-Seebach Reaction)
This method involves three main stages: formation of the bis(phenylthio)acetal, lithiation and alkylation, and hydrolysis to the ketone.
Stage 1: Formation of Bis(phenylthio)acetal from an Aldehyde
-
To a solution of the aldehyde (1.0 equiv) in a suitable solvent such as dichloromethane, add thiophenol (2.2 equiv).
-
Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a protic acid (e.g., p-toluenesulfonic acid).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with an aqueous base (e.g., saturated NaHCO₃ solution), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude bis(phenylthio)acetal, which can be purified by chromatography if necessary.
Stage 2: Lithiation and Alkylation
-
Dissolve the bis(phenylthio)acetal (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equiv) dropwise to the solution. A color change (typically to yellow or orange) indicates the formation of the lithiated species.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add the electrophile (e.g., an alkyl halide, 1.1 equiv) to the solution.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude alkylated bis(phenylthio)acetal.
Stage 3: Hydrolysis to the Ketone
-
Dissolve the alkylated bis(phenylthio)acetal in a mixture of acetonitrile and water.
-
Add a hydrolyzing agent, such as mercury(II) chloride (HgCl₂) and calcium carbonate (CaCO₃), or N-bromosuccinimide (NBS).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove insoluble salts.
-
Extract the filtrate with an organic solvent, wash the combined organic layers, and dry.
-
Remove the solvent under reduced pressure to afford the crude ketone, which can be purified by distillation or column chromatography.
Method 2: Ketone Synthesis via Grignard Reagents
Route A: Reaction with a Nitrile
-
Prepare the Grignard reagent by reacting the corresponding alkyl or aryl halide with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.
-
In a separate flame-dried flask under an inert atmosphere, dissolve the nitrile (1.0 equiv) in anhydrous diethyl ether or THF.
-
Cool the nitrile solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.1 equiv) dropwise to the nitrile solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of aqueous acid (e.g., 1 M HCl).
-
Continue stirring until the intermediate imine is fully hydrolyzed to the ketone.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude ketone by distillation or column chromatography.
Route B: Reaction with an Acyl Chloride (with Additive)
-
Prepare the Grignard reagent as described above.
-
In a separate flame-dried flask under an inert atmosphere, dissolve the acyl chloride (1.0 equiv) and bis[2-(N,N-dimethylamino)ethyl] ether (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add the Grignard reagent (1.1 equiv) dropwise to the acyl chloride solution.
-
Stir the reaction mixture at -78 °C for the specified time (e.g., 30 minutes).
-
Quench the reaction at low temperature with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude ketone by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflows for both ketone synthesis methodologies.
Caption: Comparative workflow of ketone synthesis methods.
Decision-Making Flowchart
Choosing the optimal synthetic route depends on several factors, including the starting materials available, the desired ketone's structure, and the functional groups present in the molecule.
Caption: Decision flowchart for selecting a ketone synthesis method.
Conclusion
Both the this compound (Corey-Seebach) and Grignard reagent methodologies offer effective pathways to ketones, each with its own set of advantages and limitations. The Corey-Seebach reaction, through its elegant use of umpolung, provides access to a wide array of ketones from aldehydes and various electrophiles, making it a powerful tool in complex molecule synthesis.[3] However, it is a multi-step process that requires the use of a strong base and careful handling of sulfur-containing compounds.
The Grignard reagent approach is a more traditional and often more direct method, particularly when starting from nitriles or acyl chlorides. The reaction with nitriles avoids the issue of over-addition, while modifications to the reaction with acyl chlorides, such as the use of specific additives, can significantly improve the yield of the desired ketone.[4]
The choice between these two methods will ultimately be dictated by the specific synthetic context. For transformations requiring the unique reactivity of an acyl anion equivalent or when constructing highly functionalized molecules, the Corey-Seebach reaction is an excellent choice. For more straightforward ketone syntheses where the appropriate nitrile or acyl chloride is readily available, the Grignard approach remains a reliable and efficient option. By carefully considering the quantitative data and experimental protocols presented, researchers can make an informed decision to best suit their synthetic goals.
References
Safety Operating Guide
Proper Disposal of Bis(phenylthio)methane: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for bis(phenylthio)methane, ensuring the safety of laboratory personnel and compliance with standard environmental regulations. The following procedures have been developed based on available safety data and general best practices for chemical waste management.
Summary of Chemical Safety Data
| Data Point | Value | Source |
| GHS Hazard Classification | Not classified as a hazardous substance | Safety Data Sheets |
| Physical State | Solid | Safety Data Sheets |
| Odor | Stench | Safety Data Sheets |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | Safety Data Sheets |
| LD50/LC50 Data | Not available | N/A |
Experimental Protocols: Disposal of this compound
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting. This procedure is based on the chemical's classification as a non-hazardous solid waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Conduct all handling and packaging of the chemical waste within a well-ventilated area or a fume hood to minimize inhalation of any dust or odors.
2. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams, particularly incompatible substances such as strong acids, bases, or oxidizing agents.
-
Keep it separate from hazardous waste to avoid unnecessary disposal costs and complex procedures.
3. Containerization and Labeling:
-
Place the solid this compound waste into a clean, dry, and chemically compatible container with a secure lid. A high-density polyethylene (B3416737) (HDPE) or glass container is recommended.
-
Ensure the container is clearly labeled as "Non-Hazardous Waste" and includes the full chemical name, "this compound," and the CAS number, "3561-67-9."
-
Indicate the date of waste accumulation on the label.
4. Institutional Policy and Regulatory Compliance:
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of non-hazardous chemical waste. Institutional policies may vary, with some requiring all chemical waste to be handled by a licensed waste disposal contractor.
-
If permitted by your institution for disposal as regular solid waste, ensure the labeled container is sealed and placed in the designated area for laboratory trash pickup. Custodial staff should not handle chemical containers directly from laboratory benches.
5. Disposal of Empty Containers:
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
The rinsate must be collected and disposed of as chemical waste. Consult your EHS office for guidance on the disposal of the solvent rinsate.
-
After triple-rinsing, deface the original label on the container and dispose of it in the appropriate recycling or trash receptacle as per your institution's guidelines.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
